molecular formula C7H4ClIO2 B3024099 2-Chloro-3-iodobenzoic acid CAS No. 874817-93-3

2-Chloro-3-iodobenzoic acid

Cat. No.: B3024099
CAS No.: 874817-93-3
M. Wt: 282.46 g/mol
InChI Key: RHDAGVGRAVWMOP-UHFFFAOYSA-N
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Description

2-Chloro-3-iodobenzoic acid is a useful research compound. Its molecular formula is C7H4ClIO2 and its molecular weight is 282.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDAGVGRAVWMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-3-iodobenzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the core physical and chemical properties of 2-Chloro-3-iodobenzoic acid, underpinned by established scientific principles and methodologies. This document is designed to bridge the gap between raw data and practical application, offering not just figures but a deeper understanding of their implications in experimental design and synthesis.

Introduction: Strategic Importance in Synthesis

This compound is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a chloro and an iodo group ortho and meta to the carboxylic acid respectively, presents a versatile scaffold for the construction of complex molecular architectures. The differential reactivity of the C-Cl and C-I bonds, coupled with the directing effects of the carboxyl group, allows for selective functionalization, making it a valuable building block for novel therapeutic agents and functional materials.[1][2] This guide elucidates the fundamental physical properties that govern its behavior in various chemical environments, providing a solid foundation for its application in research and development.

Molecular and Chemical Identity

A precise understanding of the molecular identity is paramount for any experimental work. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 874817-93-3[1][2][3][4]
Molecular Formula C₇H₄ClIO₂[1][2][3][4][5]
Molecular Weight 282.46 g/mol [1][2][3][4]
Canonical SMILES C1=CC(=C(C(=C1)I)Cl)C(=O)O[3]
InChIKey RHDAGVGRAVWMOP-UHFFFAOYSA-N[3]

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound dictate its handling, reactivity, and formulation characteristics. The data presented below has been compiled from predictive models and experimental data for structurally similar compounds, offering a reliable guide for laboratory practice.

PropertyValueNotes and Implications
Appearance White to yellow solid[1][2] The color may vary based on purity.
Melting Point Not experimentally determined. Estimated to be in the range of 160-180 °C.Based on the melting point of the isomer 2-Chloro-4-iodobenzoic acid (166-170 °C).[6] A sharp melting point is a key indicator of purity.
Boiling Point 360.9 ± 27.0 °C at 760 mmHg (Predicted)[1] High boiling point is typical for aromatic carboxylic acids of this molecular weight. Decomposition may occur at this temperature.
Solubility Predicted XLogP3: 2.7.[3] Soluble in methanol.[6]The positive XLogP value suggests higher solubility in organic solvents than in water. It is expected to be soluble in polar organic solvents like alcohols, ethers, and DMSO. Aqueous solubility will be low but can be increased by deprotonation of the carboxylic acid with a base.
Acidity (pKa) Not experimentally determined. Estimated to be ~2.8.Based on the pKa of 2-chlorobenzoic acid (2.89)[7] and the predicted pKa for 2-chloro-4-iodobenzoic acid (2.75 ± 0.25).[6] The electron-withdrawing nature of the halogens increases the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2).

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[8][9][10]

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O. The aromatic protons will exhibit complex splitting patterns (doublets or triplets) due to coupling with each other.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will show seven distinct signals: one for the carboxyl carbon (typically in the 165-175 ppm range) and six for the aromatic carbons. The carbons directly attached to the electronegative halogen atoms (C-Cl and C-I) will be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Key expected absorptions include:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[11]

  • C=O stretch (carboxylic acid): A strong, sharp absorption around 1700 cm⁻¹.[11]

  • C-Cl stretch: Typically in the 600-800 cm⁻¹ region.

  • C-I stretch: Typically in the 500-600 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Multiple sharp bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns will likely involve the loss of the carboxyl group, iodine, and chlorine atoms.[11]

Experimental Protocols for Physical Property Determination

The following section outlines standardized, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination
  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, providing an indication of purity.

  • Methodology:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a rate of 10-15 °C/minute initially, then slowed to 1-2 °C/minute as the estimated melting point is approached.

    • The temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.

  • Trustworthiness: A sharp melting range (≤ 2 °C) is indicative of high purity. Impurities typically depress and broaden the melting range.

Solubility Assessment Workflow
  • Objective: To qualitatively and quantitatively assess the solubility in various solvents.

  • Methodology:

    • Qualitative Assessment: To a series of vials containing 1 mL of different solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane), add approximately 10 mg of this compound.

    • Vortex each vial for 1 minute at room temperature.

    • Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."

    • Quantitative Assessment (for a specific solvent): Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

    • Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium.

    • Filter the solution to remove undissolved solid.

    • A known volume of the clear filtrate is taken, the solvent is evaporated, and the mass of the dissolved solid is determined. Solubility is then calculated (e.g., in mg/mL).

G Solubility Determination Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment A Add 10 mg of compound to 1 mL of various solvents B Vortex for 1 min A->B C Visual Inspection B->C D Classify Solubility (Soluble, Sparingly Soluble, Insoluble) C->D E Prepare saturated solution (excess solute in known volume) F Equilibrate at constant temp (e.g., 24h stirring) E->F G Filter to remove undissolved solid F->G H Evaporate solvent from a known volume of filtrate G->H I Determine mass of dissolved solid H->I J Calculate Solubility (e.g., mg/mL) I->J

Caption: Workflow for solubility assessment.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety. Based on GHS classifications for this compound, appropriate handling procedures must be followed.[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

    • Avoid inhalation of dust and contact with skin and eyes.[12]

    • In case of contact, rinse the affected area thoroughly with water.[12]

G Safety Protocol for this compound cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) Compound This compound H302 H302: Harmful if swallowed Compound->H302 presents H315 H315: Causes skin irritation Compound->H315 presents H319 H319: Causes serious eye irritation Compound->H319 presents H335 H335: May cause respiratory irritation Compound->H335 presents Goggles Safety Goggles Goggles->Compound mitigates exposure to Gloves Chemical-Resistant Gloves Gloves->Compound mitigates exposure to Coat Lab Coat Coat->Compound mitigates exposure to Hood Fume Hood Hood->Compound mitigates exposure to

Caption: Key hazards and required safety measures.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. A thorough understanding of its physical properties, as detailed in this guide, is not merely academic but a prerequisite for its effective and safe utilization in the laboratory. The data and protocols provided herein are intended to empower researchers to proceed with confidence in their experimental endeavors, fostering innovation in drug discovery and materials science.

References

2-Chloro-3-iodobenzoic acid chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Chloro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a halogenated aromatic carboxylic acid with the molecular formula C₇H₄ClIO₂, is a compound of significant interest in modern organic synthesis.[1] Its unique substitution pattern, featuring a carboxylic acid group flanked by chlorine and iodine atoms at the ortho and meta positions, respectively, imparts a distinct combination of steric and electronic properties. These characteristics make it a versatile and valuable building block, particularly in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] This guide provides a detailed examination of the molecule's structure, bonding, electronic effects, and intramolecular interactions that govern its reactivity and utility in research and development.

Molecular Structure and Conformation

The foundational structure of this compound consists of a central benzene ring. This aromatic core is substituted with a carboxylic acid (-COOH) group at the C1 position, a chlorine atom (-Cl) at the C2 position, and an iodine atom (-I) at the C3 position.

Caption: 2D structure of this compound.

A critical structural aspect of ortho-substituted benzoic acids is the potential for steric hindrance to force the carboxylic acid group out of the plane of the aromatic ring.[3] The presence of the relatively large chlorine atom at the C2 position, compounded by the even bulkier iodine atom at C3, creates significant steric strain. This torsion disrupts the coplanarity between the -COOH group and the benzene ring, which in turn affects the conjugation of the carbonyl group's π-system with the aromatic π-electron cloud. This has direct implications for the molecule's acidity and reactivity.

Bonding Analysis and Electronic Effects

The chemical behavior of this compound is dictated by a complex interplay of inductive and resonance effects from its three distinct substituents.

  • Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing, acting through both a negative inductive effect (-I) from the electronegative oxygen atoms and a negative resonance (mesomeric) effect (-M) by pulling electron density from the ring into the carbonyl. This significantly deactivates the aromatic ring towards electrophilic substitution.

  • Halogen Substituents (-Cl and -I): Halogens exhibit a dual electronic nature.[3]

    • Inductive Effect (-I): Due to their high electronegativity, both chlorine and iodine withdraw electron density from the benzene ring through the sigma bond framework. Chlorine is more electronegative than iodine, and thus exerts a stronger -I effect.

    • Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system, donating electron density. This effect weakens down the group (F > Cl > Br > I) as the orbital overlap between the halogen's p-orbitals and the carbon's 2p-orbital becomes less efficient.[4] For both chlorine and iodine, the electron-withdrawing inductive effect dominates over the weaker electron-donating resonance effect, resulting in an overall deactivation of the ring.

The net result is a significantly electron-deficient aromatic ring. This electronic landscape is crucial for understanding the molecule's acidity, reactivity in cross-coupling reactions, and its utility as a synthetic precursor.

Intramolecular Interactions

The ortho-relationship between the carboxylic acid and the chlorine atom allows for potential intramolecular hydrogen bonding. Computational studies on similar molecules like 2-chlorobenzoic acid suggest the possibility of weak stabilizing interactions between the carboxylic proton and the ortho substituent.[5][6] In this compound, a weak O-H···Cl hydrogen bond could form. However, the steric repulsion between the bulky substituents likely forces a conformation that may not be optimal for such an interaction. The dominant intramolecular forces are likely the powerful steric repulsions between the adjacent -COOH, -Cl, and -I groups, which dictate the molecule's preferred conformation.[3]

Physicochemical and Spectroscopic Profile

The structural features of this compound give rise to its characteristic physical and spectroscopic properties.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name This compound PubChem[1]
CAS Number 874817-93-3 PubChem[1]
Molecular Formula C₇H₄ClIO₂ PubChem[1]
Molecular Weight 282.46 g/mol PubChem[1]
Appearance White to Yellow solid MySkinRecipes[2]
Boiling Point 360.9 ± 27.0 °C at 760 mmHg MySkinRecipes[2]

| Predicted XLogP | 2.7 | PubChem[1] |

Spectroscopic analysis is essential for structural confirmation. Key expected features include:

  • ¹H NMR: Signals in the aromatic region corresponding to the three protons on the benzene ring.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch (broad) and C=O stretch of the carboxylic acid, along with absorptions for C-Cl, C-I, and aromatic C-H bonds.[7]

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.[8]

Synthesis and Chemical Reactivity

Experimental Protocol: Synthesis via Diazotization

A common and effective method for synthesizing this compound is through a diazotization-iodination sequence starting from 3-Amino-2-chlorobenzoic acid.[9]

Workflow: Synthesis of this compound

SynthesisWorkflow start 3-Amino-2-chlorobenzoic acid diazotization Diazotization (NaNO₂, aq. HCl, 0-5°C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium iodination Iodination (aq. KI) diazonium->iodination product This compound iodination->product

Caption: Synthetic workflow from 3-Amino-2-chlorobenzoic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-Amino-2-chlorobenzoic acid in an aqueous solution of a strong mineral acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • Iodination: To the resulting diazonium salt solution, slowly add a solution of potassium iodide (KI) in water. Nitrogen gas will evolve.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete decomposition of the diazonium salt.

  • Isolation & Purification: The crude product precipitates from the solution. It can be collected by vacuum filtration, washed with cold water and a solution of sodium thiosulfate to remove excess iodine, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity: The reactivity of the molecule is characterized by its functional groups:

  • Carboxylic Acid: Undergoes standard reactions such as esterification, amide bond formation, and reduction.

  • Halogen Atoms: The carbon-halogen bonds are key sites for functionalization. The C-I bond is significantly more reactive than the C-Cl bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for selective substitution at the C3 position. This differential reactivity is a cornerstone of its utility as a synthetic intermediate.[2]

Applications in Drug Discovery and Development

The structural and reactive profile of this compound makes it a valuable scaffold in medicinal chemistry. Its ability to undergo selective cross-coupling reactions at the iodine-bearing position allows for the systematic and controlled introduction of diverse molecular fragments. This is a powerful strategy in the lead optimization phase of drug discovery. For instance, related isomers like 2-chloro-5-iodobenzoic acid are known intermediates in the synthesis of modern anti-diabetic drugs, such as SGLT2 and DPP-4 inhibitors, highlighting the importance of this class of compounds in developing novel therapeutics.[10][11]

Conclusion

This compound is a multifaceted molecule whose chemical properties are governed by a delicate balance of steric strain and potent electronic effects from its chloro, iodo, and carboxylic acid substituents. The steric hindrance disrupts ring-substituent coplanarity, while the combined electron-withdrawing nature of the groups creates an electron-poor aromatic system. Critically, the differential reactivity of the C-I and C-Cl bonds provides a handle for selective, site-specific modifications, making it an authoritative and versatile building block for the synthesis of complex, high-value molecules in the pharmaceutical and materials science industries.

References

2-Chloro-3-iodobenzoic acid CAS number 874817-93-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-3-iodobenzoic Acid (CAS: 874817-93-3)

Introduction

This compound (CAS No. 874817-93-3) is a halogenated aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its trifunctional nature, featuring a carboxylic acid group alongside chloro and iodo substituents on the benzene ring, allows for a wide range of selective chemical transformations. This unique substitution pattern makes it a sought-after intermediate, particularly in the fields of pharmaceutical research and materials science. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its chemical properties, a validated synthesis protocol, spectroscopic profile, key applications, and essential safety and handling procedures.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These descriptors are critical for experimental design, reaction optimization, and safety assessments.

PropertyValueSource
CAS Number 874817-93-3[1][2]
Molecular Formula C₇H₄ClIO₂[1][2]
Molecular Weight 282.46 g/mol [1][2]
IUPAC Name This compound[1]
Appearance White to yellow solid[3]
Boiling Point 360.9 ± 27.0 °C (Predicted)[3][4]
Density 2.077 ± 0.06 g/cm³ (Predicted)[4]
SMILES C1=CC(=C(C(=C1)I)Cl)C(=O)O[1][5]
InChIKey RHDAGVGRAVWMOP-UHFFFAOYSA-N[1]

Synthesis Protocol: Diazotization and Sandmeyer Reaction

The synthesis of this compound is most effectively achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry. This process begins with the diazotization of the corresponding amine, 2-chloro-3-aminobenzoic acid, to form a diazonium salt. This highly reactive intermediate is then treated with an iodide source, such as potassium iodide, to introduce the iodo group onto the aromatic ring. This method is reliable and scalable for producing high-purity material.[6][7]

Experimental Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination (Sandmeyer Reaction) cluster_2 Step 3: Workup & Purification A 2-Chloro-3-aminobenzoic acid in aq. H₂SO₄ B Cool to 0-5 °C A->B C Add aq. NaNO₂ dropwise B->C D Formation of Diazonium Salt Intermediate C->D F Add Diazonium Salt solution to KI solution D->F Transfer E Prepare aq. KI solution E->F G N₂ gas evolves F->G Reaction H Precipitation of crude product F->H Reaction I Filter crude solid H->I Isolate J Wash with water & Na₂S₂O₃ (aq) I->J K Recrystallize from suitable solvent (e.g., Toluene/Ethanol) J->K L Pure this compound K->L G cluster_reactions Selective Transformations main This compound Carboxylic Acid Chloro Group Iodo Group ester Esterification / Amidation main:c->ester Standard Chemistry snar S(N)Ar / Coupling (Harsh) main:cl->snar Forcing Conditions coupling Cross-Coupling (Mild) (Suzuki, Heck, etc.) main:i->coupling Mild Conditions

References

Spectroscopic Characterization of 2-Chloro-3-iodobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation Challenge

2-Chloro-3-iodobenzoic acid (C₇H₄ClIO₂) presents a unique spectroscopic challenge due to the presence of multiple functional groups and substituents on the aromatic ring. The electron-withdrawing nature of the carboxylic acid, chlorine, and iodine moieties significantly influences the electronic environment of the molecule, leading to characteristic spectral signatures. Understanding these signatures is paramount for confirming the identity, purity, and structure of the compound in any research or development setting.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section will provide a standardized experimental protocol for data acquisition, a summary of the expected data in tabular format, and an in-depth interpretation of the predicted spectral features, grounded in authoritative chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the proton and carbon environments within the molecule.

Experimental Protocol: NMR Data Acquisition

A standardized approach to acquiring high-quality NMR data is crucial for accurate structural interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve ~5-10 mg of This compound Solvent in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Sample->Solvent TMS Add TMS as an internal standard (0 ppm) Solvent->TMS Tube Transfer to a 5 mm NMR tube TMS->Tube Spectrometer Insert sample into a 400-600 MHz NMR spectrometer Tube->Spectrometer Shimming Shim the magnetic field to optimize homogeneity Spectrometer->Shimming Acquire_H1 Acquire ¹H NMR spectrum (e.g., 16-32 scans) Shimming->Acquire_H1 Acquire_C13 Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans) Acquire_H1->Acquire_C13 FT Fourier Transform the FID Acquire_C13->FT Phasing Phase the spectrum FT->Phasing Baseline Apply baseline correction Phasing->Baseline Integration Integrate ¹H signals Baseline->Integration Peak_Picking Peak pick both spectra Integration->Peak_Picking caption Workflow for NMR data acquisition.

Caption: Workflow for NMR data acquisition.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the substituents.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-67.9 - 8.1Doublet of doublets (dd)1HProton ortho to the carboxylic acid
H-47.6 - 7.8Doublet of doublets (dd)1HProton para to the chlorine
H-57.3 - 7.5Triplet (t)1HProton meta to both Cl and COOH
COOH10.0 - 13.0Broad singlet (br s)1HCarboxylic acid proton

Interpretation:

  • The carboxylic acid proton is expected to be significantly downfield and broad due to hydrogen bonding and chemical exchange.

  • H-6 is predicted to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent carboxylic acid group.

  • The splitting patterns (multiplicities) arise from coupling with neighboring protons. For instance, H-6 would be coupled to H-5, and H-4 would be coupled to H-5. H-5 would be coupled to both H-4 and H-6, likely appearing as a triplet if the coupling constants are similar.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule, as there is no plane of symmetry.

Predicted SignalChemical Shift (δ, ppm)Assignment
C=O165 - 170Carboxylic acid carbonyl
C-Cl133 - 136Carbon bearing the chlorine
C-I95 - 100Carbon bearing the iodine
C-COOH130 - 133Carbon bearing the carboxylic acid
C-H125 - 140Aromatic CH carbons (3 signals)

Interpretation:

  • The carbonyl carbon of the carboxylic acid is the most deshielded and will appear furthest downfield.[1]

  • The carbon attached to the highly electronegative chlorine atom will also be significantly deshielded.

  • The carbon bonded to iodine will be shielded relative to the other substituted carbons due to the "heavy atom effect" of iodine, causing it to appear more upfield.

  • The remaining three aromatic carbons will have chemical shifts in the typical aromatic region, with their precise locations influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the substituted aromatic ring.

Experimental Protocol: IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing Sample Place a small amount of solid sample onto the ATR crystal Anvil Apply pressure with the anvil to ensure good contact Sample->Anvil Background Collect a background spectrum of the empty ATR crystal Anvil->Background Acquire Collect the sample spectrum (e.g., 16-32 scans) Background->Acquire Correction Perform ATR correction Acquire->Correction Baseline Apply baseline correction Correction->Baseline Peak_Picking Identify and label significant peaks Baseline->Peak_Picking caption Workflow for ATR-FTIR data acquisition.

Caption: Workflow for ATR-FTIR data acquisition.

Predicted IR Spectrum
Predicted Absorption (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
1680-1710StrongC=O stretch (carboxylic acid)
1550-1600MediumC=C stretch (aromatic ring)
1210-1320StrongC-O stretch (carboxylic acid)
800-900Medium-StrongC-H out-of-plane bending
600-800MediumC-Cl stretch
500-600MediumC-I stretch

Interpretation:

  • A very broad absorption in the 2500-3300 cm⁻¹ region is the hallmark of a carboxylic acid O-H stretch, broadened due to strong intermolecular hydrogen bonding.

  • A strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.

  • Absorptions in the 1550-1600 cm⁻¹ range are indicative of the aromatic C=C stretching vibrations.

  • The C-O stretch of the carboxylic acid will appear as a strong band in the 1210-1320 cm⁻¹ region.

  • The C-H out-of-plane bending vibrations provide information about the substitution pattern of the aromatic ring.

  • The C-Cl and C-I stretching vibrations are expected in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: MS Data Acquisition

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection Sample Dissolve sample in a volatile solvent (e.g., Methanol) Infusion Direct infusion or introduction via GC/LC Sample->Infusion Ion_Source Ionize the sample (e.g., Electrospray (ESI) or Electron Impact (EI)) Infusion->Ion_Source Analyzer Separate ions by m/z (e.g., Quadrupole, TOF) Ion_Source->Analyzer Detector Detect the ions Analyzer->Detector Spectrum Generate the mass spectrum Detector->Spectrum caption Workflow for mass spectrometry data acquisition.

Caption: Workflow for mass spectrometry data acquisition.

Predicted Mass Spectrum

The exact mass of this compound is 281.8944 g/mol .[2]

Predicted m/zIonNotes
282/284[M]⁺Molecular ion peak. The M+2 peak will be present due to the ³⁷Cl isotope.
264/266[M-H₂O]⁺Loss of water from the molecular ion.
237/239[M-COOH]⁺Loss of the carboxylic acid group.
111/113[C₆H₄Cl]⁺Fragment corresponding to a chlorophenyl cation.

Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 282, with a smaller peak at m/z 284 (the M+2 peak) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

  • Fragmentation: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) or a carboxyl group (•COOH). In this case, the loss of the entire carboxylic acid group to give a fragment at m/z 237/239 is likely. The subsequent loss of iodine from this fragment could also be observed. The presence of chlorine and iodine will lead to a complex isotopic pattern for the fragment ions.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. While experimental data is not currently widespread, the analyses presented herein, based on the well-established principles of NMR, IR, and MS, offer a reliable foundation for researchers working with this compound. The provided experimental protocols are designed to be self-validating and adhere to best practices in analytical chemistry. By understanding the expected spectral features, scientists can more confidently and efficiently verify the structure and purity of this compound in their synthetic and developmental workflows.

References

A Technical Guide to the Solubility of 2-Chloro-3-iodobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-chloro-3-iodobenzoic acid, a compound of interest in pharmaceutical research and organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines detailed experimental protocols for its determination, and presents a framework for solvent selection in practical applications.

Introduction to this compound

This compound is a halogenated aromatic carboxylic acid with the molecular formula C₇H₄ClIO₂.[2][3] Its structure, featuring a benzene ring substituted with a carboxylic acid group, a chlorine atom, and an iodine atom, dictates its physicochemical properties and, consequently, its solubility profile. The presence of both electron-withdrawing halogens and a polar carboxylic acid group creates a molecule with distinct regions of varying polarity, making its interaction with solvents a subject of critical importance in process chemistry and formulation development.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[4] For this compound, its solubility in a given organic solvent is a balance between the interactions of its nonpolar benzene ring and halogen substituents, and the polar carboxylic acid group.

Key Molecular Features Influencing Solubility:

  • Carboxylic Acid Group (-COOH): This group is polar and capable of forming strong hydrogen bonds. This feature promotes solubility in polar, protic solvents such as alcohols.[5]

  • Benzene Ring: The aromatic ring is nonpolar and contributes to the molecule's solubility in nonpolar or weakly polar solvents through van der Waals forces.[5]

  • Halogen Substituents (Cl, I): The chlorine and iodine atoms are electronegative, contributing to the molecule's overall polarity and dipole moment. However, their bulky nature can also sterically hinder interactions with solvent molecules.

Predicting Solubility in Different Solvent Classes:

  • Polar Protic Solvents (e.g., Alcohols, Water): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of this compound will interact favorably with these solvents. However, the large, nonpolar portion of the molecule will limit its solubility in highly polar solvents like water. The solubility in alcohols is expected to be higher than in water.[6]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents have dipole moments but do not donate hydrogen bonds. They can interact with the polar regions of the molecule, particularly the carboxylic acid group. Good solubility is generally expected in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The nonpolar benzene ring and halogen atoms will favor solubility in these solvents, but the highly polar carboxylic acid group will oppose it. Consequently, solubility is expected to be limited.

Experimental Determination of Solubility

A systematic approach is necessary to experimentally determine the solubility of this compound in various organic solvents. The following protocol outlines a standard method for this purpose.

Materials and Equipment:

  • This compound (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow:

The following diagram outlines the key steps in the experimental determination of solubility.

start Start: Prepare Saturated Solution add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate dilute Dilute a known volume of the supernatant separate->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate concentration (solubility) analyze->calculate end End: Solubility Determined calculate->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be employed to facilitate clear separation.

  • Sample Preparation for Analysis:

    • Accurately dilute the collected supernatant with a suitable solvent (often the same solvent used for the solubility test or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the test solvent using the following formula: Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor

Summary of Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₄ClIO₂PubChem[2][3]
Molecular Weight282.46 g/mol PubChem[2]
XLogP32.7PubChem[2]
AppearanceWhite to yellow solidMySkinRecipes[1]
Boiling Point360.9 ± 27.0 °C at 760 mmHgMySkinRecipes[1]

The predicted XLogP3 value of 2.7 suggests a moderate lipophilicity, which is consistent with the expected solubility in a range of organic solvents.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While quantitative data is sparse, a theoretical understanding of its molecular structure allows for reasoned predictions of its solubility behavior. The experimental protocol detailed in this guide provides a robust framework for researchers to determine the solubility of this compound in solvents relevant to their specific applications. Such empirical data is invaluable for optimizing reaction conditions, developing purification strategies, and formulating final products.

References

The Genesis of a Halogenated Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of 2-Chloro-3-iodobenzoic acid, a halogenated aromatic carboxylic acid. While a singular, seminal publication marking its "discovery" is not readily identifiable in the historical chemical literature, its synthesis is a logical extension of well-established 19th and early 20th-century aromatic chemistry. This document, therefore, reconstructs the most probable first synthetic route based on foundational organic reactions and provides a detailed protocol grounded in the principles of the Sandmeyer reaction. We will delve into the mechanistic underpinnings of this classical transformation and contrast it with modern synthetic considerations.

Introduction: The Significance of Polysubstituted Aromatic Acids

Polysubstituted benzoic acids are fundamental building blocks in medicinal chemistry and materials science. The specific arrangement of chloro and iodo substituents on the benzoic acid core in this compound creates a molecule with distinct electronic and steric properties. The presence of multiple, different halogen atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents. Its structural isomer, 2-chloro-5-iodobenzoic acid, for instance, is a known precursor in the synthesis of modern antidiabetic drugs.

A Plausible First Synthesis: The Sandmeyer Reaction

The most logical and historically consistent approach to the first synthesis of this compound is through the diazotization of 3-amino-2-chlorobenzoic acid, followed by a Sandmeyer-type reaction with an iodide salt. This class of reaction, discovered by Traugott Sandmeyer in 1884, became a cornerstone for the introduction of a wide variety of substituents onto an aromatic ring via a diazonium salt intermediate.

The synthesis of iodoarenes from diazonium salts is a particularly robust variant of this reaction, often proceeding readily without the need for a copper catalyst, which is typically required for the introduction of chloro or bromo substituents[1].

Mechanistic Rationale

The synthesis proceeds in two key stages:

  • Diazotization: The primary aromatic amine, 3-amino-2-chlorobenzoic acid, is treated with nitrous acid (HONO) at low temperatures (typically 0-5 °C). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). The resulting electrophile, the nitrosonium ion (NO⁺), attacks the nucleophilic amine to form an N-nitrosamine, which then undergoes tautomerization and protonation, followed by the loss of water to yield a stable aryldiazonium salt. The low temperature is critical to prevent the premature decomposition of the diazonium salt.

  • Iodide Substitution: The aryldiazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion (I⁻) acts as a nucleophile, attacking the carbon atom bearing the diazonium group. This leads to the displacement of the exceptionally stable dinitrogen molecule (N₂), which bubbles out of the reaction mixture, driving the reaction to completion.

The overall transformation is a powerful method for introducing an iodine atom at a specific position on an aromatic ring, guided by the position of the initial amino group.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the proposed first synthesis of this compound.

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_diazotization Stage 1: Diazotization cluster_substitution Stage 2: Iodide Substitution cluster_workup Stage 3: Isolation & Purification A 3-Amino-2-chlorobenzoic Acid in HCl (aq) C Formation of Aryldiazonium Salt (0-5 °C) A->C Addition of NaNO₂ (aq) B Sodium Nitrite (NaNO₂) Solution E Reaction with Diazonium Salt C->E Introduction of KI Solution D Potassium Iodide (KI) Solution D->E F Liberation of N₂ Gas E->F G Crude Product Precipitation F->G H Filtration G->H I Recrystallization H->I J Pure this compound I->J

Caption: A workflow diagram illustrating the key stages of the synthesis.

Detailed Experimental Protocol (Plausible First Synthesis)

This protocol is a reconstruction of a classical laboratory procedure for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-2-chlorobenzoic Acid171.5817.16 g0.10
Concentrated HCl (37%)36.4625 mL~0.30
Sodium Nitrite (NaNO₂)69.007.25 g0.105
Potassium Iodide (KI)166.0018.26 g0.11
Sodium Thiosulfate (Na₂S₂O₃)158.11~1 g-
Deionized Water18.02As needed-
Ethanol46.07For recrystallization-

Procedure:

Part A: Diazotization

  • In a 500 mL beaker, suspend 17.16 g (0.10 mol) of 3-amino-2-chlorobenzoic acid in 100 mL of deionized water.

  • While stirring, slowly add 25 mL of concentrated hydrochloric acid. The mixture may warm slightly and should be stirred until a fine suspension of the amine hydrochloride salt is formed.

  • Cool the beaker in an ice-salt bath to bring the internal temperature to 0-5 °C. Maintain this temperature throughout the diazotization process.

  • In a separate 100 mL beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 30 mL of deionized water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride. The rate of addition should be controlled to keep the temperature below 5 °C. A clear solution should form as the diazonium salt is produced.

  • After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed by testing a drop of the solution with starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, a small amount of additional sodium nitrite solution can be added.

Part B: Iodide Substitution

  • In a 250 mL beaker, dissolve 18.26 g (0.11 mol) of potassium iodide in 50 mL of deionized water.

  • Slowly and with continuous stirring, add the potassium iodide solution to the cold diazonium salt solution.

  • Effervescence (liberation of N₂ gas) will be observed. The reaction mixture will darken, and a precipitate will begin to form.

  • Once the addition is complete, allow the mixture to stand in the ice bath for 10 minutes, then let it warm to room temperature and stir for 1 hour.

  • Gently warm the reaction mixture to about 50 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

Part C: Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Collect the crude solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water. If the solid has a dark color due to the presence of iodine, wash it with a dilute solution of sodium thiosulfate to reduce the I₂ to colorless I⁻, followed by another wash with water.

  • The crude product can be purified by recrystallization from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry in a desiccator.

Characterization of this compound

The identity and purity of the synthesized compound would be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₇H₄ClIO₂
Molar Mass 282.46 g/mol [2]
Appearance Off-white to pale yellow solid
Melting Point Not widely reported, but expected to be a sharp, defined range for a pure compound.
Solubility Sparingly soluble in water, soluble in alcohols and other organic solvents.

Spectroscopic analysis would provide definitive structural confirmation:

  • ¹H NMR would show three distinct aromatic proton signals.

  • ¹³C NMR would show seven distinct carbon signals.

  • IR Spectroscopy would show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.

Conclusion: A Foundational Synthesis

While the precise moment of its first creation may not be recorded, the synthesis of this compound is firmly rooted in the principles of classical aromatic chemistry. The Sandmeyer reaction provides a reliable and predictable method for its preparation from readily available precursors. This technical guide has outlined a plausible and detailed protocol for this synthesis, grounded in the established expertise of organic chemistry. The ability to selectively introduce different halogens onto a benzoic acid scaffold, as demonstrated in this synthesis, is a testament to the enduring power of these foundational reactions and continues to be of immense value to the modern research scientist and drug development professional.

References

Introduction: The Significance of 2-Chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of 2-Chloro-3-iodobenzoic Acid

This guide provides a comprehensive framework for the theoretical and computational investigation of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural outlines to deliver a foundational understanding of the causality behind methodological choices, ensuring a robust and validated approach to predicting the molecule's structural, spectroscopic, and electronic properties.

This compound is a halogenated aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. Its polysubstituted benzene ring offers multiple reactive sites, making it a versatile building block for more complex molecules.[1] Notably, it serves as a key intermediate or is identified as a potential impurity in the synthesis of Active Pharmaceutical Ingredients (APIs), including modern anti-diabetic drugs. Understanding its fundamental properties is therefore critical for process optimization, quality control, and the rational design of new chemical entities.

While experimental characterization provides definitive data, theoretical studies offer a powerful, predictive lens into molecular behavior. Computational chemistry, particularly Density Functional Theory (DFT), allows us to elucidate ground-state geometry, predict spectroscopic signatures (IR, Raman, NMR), and map electronic properties that govern chemical reactivity. This in-silico approach is invaluable, especially when experimental data is scarce or when seeking to understand conformational possibilities and transition states that are difficult to capture empirically.

This guide establishes a complete theoretical protocol, grounded in established quantum chemical methods, to fully characterize this compound.

Molecular Identity and Physicochemical Properties

Before delving into theoretical methodologies, it is essential to establish the foundational identity of the target molecule.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 874817-93-3[1][3]
Molecular Formula C₇H₄ClIO₂[2]
Molecular Weight 282.46 g/mol [1][2]
Canonical SMILES C1=CC(=C(C(=C1)I)Cl)C(=O)O[2]
Appearance White to yellow solid[1]

Molecular Structure Diagram

2_Chloro_3_iodobenzoic_acid cluster_ring C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 I I C3->I C5 C C4->C5 C6 C C5->C6 C_carboxyl C C5->C_carboxyl C6->C1 Cl Cl C6->Cl O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl O C_carboxyl->O2_carboxyl H_carboxyl H O1_carboxyl->H_carboxyl p1

Caption: 2D structure of this compound.

Theoretical Methodologies: A Rationale-Driven Approach

The selection of a computational method is the most critical step in a theoretical study. Our approach is grounded in Density Functional Theory (DFT), which provides an excellent balance of computational efficiency and accuracy for medium-sized organic molecules.

Expertise in Method Selection: DFT Functional and Basis Set
  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. This choice is deliberate and based on its proven track record in accurately predicting the geometries and vibrational frequencies of halogenated aromatic compounds.[1][4][5][6] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of systems with varied electron densities, such as the aromatic ring and its electronegative substituents.

  • Basis Set - 6-311++G(d,p): This basis set provides the necessary flexibility for an accurate description of the molecule.

    • 6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for a more nuanced representation of the electron distribution.

    • ++G: Diffuse functions are added for both heavy atoms (+) and hydrogen atoms (++). These are essential for accurately modeling systems with lone pairs and for describing intermolecular interactions and the tail of the electron density, which is critical for the carboxyl group.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, accounting for the polarization of electron clouds under the influence of adjacent atoms—a vital feature for describing the covalent bonds involving electronegative halogens.

This combination of functional and basis set is well-validated for predicting spectroscopic properties of similar molecules like 2-chlorobenzoic acid and other di-substituted benzoic acids.[4][7][8]

Core Theoretical Procedures
  • Geometry Optimization: This is the foundational calculation. The procedure systematically alters the molecular geometry to find the configuration with the lowest potential energy on the potential energy surface. This yields the most stable 3D structure, providing crucial data on bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes:

    • Validation: It confirms that the optimized structure is a true energy minimum (no imaginary frequencies). This is a cornerstone of a self-validating protocol.

    • Prediction: It calculates the harmonic vibrational frequencies and their corresponding intensities, allowing for the simulation of FT-IR and FT-Raman spectra. These theoretical spectra can then be compared to experimental data of analogous compounds to validate the chosen methodology.[5][6]

  • NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts. This method is a reliable standard for calculating magnetic shielding tensors, which are then converted into chemical shifts relative to a reference standard (e.g., TMS).[9]

  • Frontier Molecular Orbital (FMO) Analysis: This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • HOMO: Represents the ability of a molecule to donate an electron.

    • LUMO: Represents the ability of a molecule to accept an electron.

    • HOMO-LUMO Gap: The energy difference between these orbitals is a critical indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited.[10][11]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is plotted onto the molecule's electron density surface. This creates a color-coded map that visualizes the charge distribution.[12]

    • Red Regions (Negative Potential): Electron-rich areas (e.g., around oxygen atoms), indicating sites susceptible to electrophilic attack.

    • Blue Regions (Positive Potential): Electron-poor areas (e.g., around acidic hydrogens), indicating sites susceptible to nucleophilic attack. The MEP is an invaluable tool for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding drug-receptor binding.[13][14]

Protocol: A Step-by-Step Computational Workflow

This section provides a detailed, actionable protocol for conducting a comprehensive DFT study of this compound using a quantum chemistry software package like Gaussian.

Computational Workflow Diagram

Computational_Workflow start Step 1: 3D Molecule Construction & Input File Generation opt Step 2: Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Step 3: Vibrational Frequency Analysis opt->freq verify Verify Minimum Energy (Check for imaginary frequencies) freq->verify verify->opt Imaginary freqs found (Re-optimize) analysis Step 4: Property Calculations (NMR, FMO, MEP) verify->analysis No imaginary freqs end Step 5: Data Analysis & Interpretation analysis->end

Caption: A standardized workflow for the theoretical analysis of a molecule.

Detailed Experimental Protocol
  • Molecule Building and Input File Generation:

    • Construct the 3D structure of this compound using a molecular modeling interface (e.g., GaussView, Avogadro).

    • Generate an input file specifying the calculation type. The route section should include keywords for optimization and subsequent frequency analysis (e.g., #p B3LYP/6-311++G(d,p) Opt Freq).

    • Specify the charge (0) and multiplicity (singlet, 1).

  • Geometry Optimization:

    • Submit the input file to the quantum chemistry software.

    • The calculation will iteratively adjust atomic positions to minimize the total energy of the system.

    • Upon completion, a log file containing the final optimized coordinates, energy, and other parameters is generated.

  • Vibrational Frequency Analysis and Verification:

    • This calculation is typically performed automatically following the optimization if requested in the input file.

    • Inspect the output file for the list of vibrational frequencies. Crucially, confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a true energy minimum, and the structure must be re-optimized.

  • Spectroscopic and Electronic Property Calculations:

    • NMR: Using the optimized geometry, create a new input file with the keyword NMR=GIAO. This will compute the isotropic shielding values.

    • FMO & MEP: These properties are typically calculated from the results of the optimization run. Use visualization software to generate the HOMO and LUMO orbital surfaces and to map the electrostatic potential onto the calculated electron density surface.

  • Data Analysis and Interpretation:

    • Extract optimized bond lengths, angles, and dihedrals.

    • Scale the calculated harmonic frequencies by an appropriate scaling factor (typically ~0.96-0.98 for B3LYP) to account for anharmonicity and method limitations, allowing for a more accurate comparison with experimental spectra.[6]

    • Convert calculated NMR shielding tensors to chemical shifts (δ) by subtracting them from the shielding tensor of a reference compound (e.g., TMS) calculated at the same level of theory.

    • Analyze the energy of the HOMO-LUMO gap and visualize the MEP map to predict reactive sites.

Predicted Data and Interpretation

This section outlines the expected outcomes from the theoretical protocol and their interpretation.

Structural Parameters

The geometry optimization will yield precise bond lengths and angles. Due to the "ortho effect" and steric hindrance between the adjacent bulky chloro, iodo, and carboxylic acid groups, expect some deviation from a perfectly planar structure, particularly in the orientation of the carboxylic acid group relative to the benzene ring.[15]

ParameterPredicted Value (Å or °)Interpretation
C-Cl Bond Length~1.75 ÅTypical for an aryl chloride.
C-I Bond Length~2.10 ÅTypical for an aryl iodide.
C=O Bond Length~1.21 ÅCharacteristic of a carboxylic acid carbonyl group.
C-O Bond Length~1.35 ÅLonger than C=O, characteristic of a C-OH single bond.
∠(Cl-C-C) and ∠(I-C-C)~120°May be distorted from the ideal 120° due to steric repulsion between the large halogen substituents.
C-C-O-H Dihedral Angle~0° or ~180°The carboxylic acid group will likely be either syn- or anti-planar with the ring, with one conformation being slightly more stable.[1]
Spectroscopic Signatures (Predicted)
  • FT-IR Spectrum: The calculated spectrum will show key vibrational modes.

    • O-H Stretch: A broad band expected around 3000-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

    • C=O Stretch: A very strong, sharp peak around 1700-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum.

    • C-Cl Stretch: A strong band in the 700-800 cm⁻¹ region.

    • C-I Stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.

    • Aromatic C-H/C=C Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

  • ¹³C NMR Spectrum: Seven distinct signals are expected. The carbon attached to the carboxylic acid group will be the most downfield (~170 ppm). Carbons bonded to the halogens will also be significantly shifted due to electronegativity and anisotropic effects.

  • ¹H NMR Spectrum: Three signals are expected for the aromatic protons. Their chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, iodo, and carboxyl groups.

Chemical Reactivity Insights

Reactivity_Insights cluster_0 Electronic Properties cluster_1 Predicted Reactivity HOMO HOMO Energy (Electron Donor) HL_Gap HOMO-LUMO Gap HOMO->HL_Gap LUMO LUMO Energy (Electron Acceptor) LUMO->HL_Gap MEP MEP Map (Charge Distribution) Sites Sites for Electrophilic & Nucleophilic Attack MEP->Sites Red (-) regions attract electrophiles Blue (+) regions attract nucleophiles Reactivity Chemical Stability Kinetic Reactivity HL_Gap->Reactivity Small gap implies high reactivity

Caption: Relationship between calculated electronic properties and reactivity.

  • HOMO-LUMO Analysis: The HOMO is expected to be localized primarily on the iodine atom and the π-system of the benzene ring, indicating these are the most probable sites for oxidation or electrophilic attack. The LUMO is likely distributed over the carboxylic acid group and the aromatic ring, suggesting these are the sites for reduction or nucleophilic attack. The calculated energy gap will provide a quantitative measure of the molecule's overall kinetic stability.

  • MEP Analysis: The MEP map will visually confirm these predictions. The most negative potential (deepest red) will be centered on the carbonyl oxygen, identifying it as the primary site for hydrogen bonding and protonation. The most positive potential (deepest blue) will be on the carboxylic hydrogen, confirming its high acidity.

Conclusion and Future Directions

This guide has detailed a robust, first-principles theoretical framework for the comprehensive characterization of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict the molecule's ground-state geometry, vibrational and NMR spectra, and key electronic properties that govern its reactivity.

The true power of this approach lies in its predictive capability, providing deep molecular insights that can guide experimental work, aid in spectral assignment, and rationalize observed chemical behavior. The protocols and interpretive frameworks presented here serve as a validated starting point for further in-silico investigations, such as modeling reaction mechanisms, studying intermolecular interactions in the solid state, or exploring the properties of related derivatives in drug discovery and materials science.

References

Unlocking New Chemical Frontiers: A Technical Guide to the Potential Research Areas of 2-Chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Isomer

In the vast landscape of chemical building blocks, the true potential of a molecule can sometimes be overshadowed by its more prominent isomers. Such is the case with 2-Chloro-3-iodobenzoic acid, a halogenated aromatic carboxylic acid that, while commercially available, has remained largely unexplored in published research. In stark contrast, its isomer, 2-chloro-5-iodobenzoic acid, has carved out a significant niche as a key intermediate in the synthesis of Dapagliflozin, a widely used SGLT2 inhibitor for the treatment of type 2 diabetes.[1][2][3][4] This disparity, however, presents a unique opportunity for innovation. This guide will provide an in-depth exploration of the untapped potential of this compound, offering a roadmap for researchers in drug discovery, agrochemicals, and materials science. By leveraging its unique structural and electronic properties, this molecule can serve as a gateway to novel chemical entities with enhanced biological activity and functionality.

Core Physicochemical and Reactivity Profile

This compound possesses a unique arrangement of functional groups that dictates its reactivity and potential applications. The presence of two different halogen atoms (chlorine and iodine) ortho and meta to a carboxylic acid group on a benzene ring provides a rich platform for selective chemical modifications.

PropertyValueSource
Molecular FormulaC₇H₄ClIO₂PubChem
Molecular Weight282.46 g/mol PubChem
CAS Number874817-93-3ChemicalBook[5]
AppearanceWhite to off-white crystalline powderCommercial Suppliers
Predicted XlogP2.7PubChemLite[6]

The key to unlocking the potential of this molecule lies in the differential reactivity of its functional groups. The iodine atom, being larger and more polarizable than chlorine, is more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the C3 position. The carboxylic acid group, a versatile handle, can be converted into a variety of other functional groups or used to modulate the electronic properties of the aromatic ring.

Proposed Research Area 1: Medicinal Chemistry and Drug Discovery

The proven success of halogenated benzoic acids in pharmaceuticals provides a strong rationale for investigating this compound in drug discovery programs.[1][2][7]

Leveraging Bioisosterism for Novel Analogs

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design.[8][9][10][11] this compound can serve as a scaffold for creating bioisosteric analogs of known drugs. The unique positioning of the chloro and iodo groups can lead to subtle but significant changes in a molecule's conformation, lipophilicity, and metabolic stability, potentially resulting in improved efficacy, selectivity, or pharmacokinetic profiles.[8][10][12]

Proposed Workflow:

Caption: Bioisosteric replacement workflow for drug discovery.

Exploration of Novel Anti-diabetic Agents

Given the role of the 2-chloro-5-iodobenzoic acid isomer in the synthesis of SGLT2 inhibitors, a direct avenue of research is the synthesis of novel anti-diabetic agents using the 2-chloro-3-iodo isomer.[1][2][4][13][14][15][16] The altered substitution pattern could lead to compounds with a different binding mode or selectivity profile for SGLT2 or other diabetes-related targets.

Experimental Protocol: Synthesis of a Dapagliflozin Analog Precursor

  • Acylation: React this compound with a suitable activating agent (e.g., thionyl chloride) to form the acid chloride.

  • Friedel-Crafts Acylation: React the acid chloride with a protected C-aryl glucoside in the presence of a Lewis acid catalyst to form the corresponding ketone.

  • Reduction and Deprotection: Reduce the ketone and subsequently remove the protecting groups to yield the final analog.

Development of Novel Anti-inflammatory and Analgesic Drugs

Halogenated aromatic compounds are prevalent in non-steroidal anti-inflammatory drugs (NSAIDs). The specific electronic and steric properties imparted by the chloro and iodo substituents in this compound could be harnessed to develop new cyclooxygenase (COX) inhibitors or other anti-inflammatory agents with improved potency or reduced side effects.[7]

Proposed Research Area 2: Agrochemical Innovation

The introduction of halogens is a well-established strategy in the design of modern agrochemicals to enhance efficacy and metabolic stability.[17][18][19]

Synthesis of Novel Herbicides, Fungicides, and Insecticides

This compound can serve as a versatile starting material for the synthesis of new agrochemicals. The differential reactivity of the halogens allows for the sequential introduction of various pharmacophores, enabling the creation of diverse chemical libraries for high-throughput screening.

Logical Relationship Diagram:

G A This compound B Selective Cross-Coupling at C3 (Iodo) A->B C Functionalization of Carboxylic Acid A->C D Cross-Coupling at C2 (Chloro) B->D E Diverse Library of Agrochemical Candidates C->E D->E

Caption: Synthetic diversification of this compound for agrochemicals.

Investigation of Plant Growth Regulators

The benzoic acid moiety is a common feature in plant growth regulators. The unique substitution pattern of this compound could lead to the discovery of novel compounds that influence plant development, such as rooting, flowering, or fruit setting.

Proposed Research Area 3: Materials Science

Halogenated aromatic compounds are important building blocks for functional organic materials due to their influence on molecular packing, electronic properties, and stability.

Development of Organic Semiconductors

The introduction of heavy atoms like iodine can enhance intersystem crossing and facilitate charge transport in organic materials. This compound derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Synthesis of Functional Polymers

The carboxylic acid and halogen functionalities of this compound make it a suitable monomer for the synthesis of functional polymers through polymerization reactions. These polymers could exhibit interesting properties such as high refractive index, flame retardancy, or gas permeability.

Synthetic Strategies and Methodologies

The synthetic utility of this compound hinges on the selective manipulation of its three functional groups. Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools in this regard.

Protocol: Selective Suzuki-Miyaura Cross-Coupling

This protocol describes the selective coupling of an arylboronic acid at the C3 position, leveraging the higher reactivity of the C-I bond.

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup and purify the product by column chromatography.

Challenges in Cross-Coupling Reactions:

It is important to note that the ortho-carboxylate group can sometimes interfere with cross-coupling reactions by coordinating to the metal center, potentially leading to catalyst inhibition or decarboxylation.[20] Careful selection of ligands, bases, and reaction conditions is crucial to mitigate these side reactions.

Conclusion: A Call to Exploration

This compound represents a largely untapped resource for chemical innovation. Its unique substitution pattern offers a wealth of opportunities for the development of novel pharmaceuticals, advanced agrochemicals, and functional materials. By moving beyond the shadow of its more famous isomer, researchers can unlock new chemical space and contribute to advancements across multiple scientific disciplines. This guide serves as a starting point, a call to the scientific community to explore the rich and promising chemistry that awaits within this versatile building block.

References

An In-depth Technical Guide to Halogenated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated benzoic acid derivatives represent a cornerstone in modern chemical synthesis, providing a versatile scaffold for the development of a vast array of functional molecules. Their unique physicochemical properties, imparted by the presence and position of halogen substituents, make them indispensable building blocks in pharmaceuticals, agrochemicals, and materials science. This technical guide offers an in-depth exploration of these critical compounds, from their synthesis and fundamental properties to their diverse applications and the analytical techniques essential for their characterization. Designed for researchers, scientists, and drug development professionals, this document aims to provide not only a comprehensive overview but also actionable insights into the practical application of halogenated benzoic acid derivatives in a laboratory and industrial setting.

Introduction: The Strategic Importance of Halogenation

Benzoic acid, a simple aromatic carboxylic acid, serves as a fundamental starting point for a diverse range of chemical entities. The strategic introduction of one or more halogen atoms—fluorine, chlorine, bromine, or iodine—onto the benzene ring dramatically alters the molecule's electronic and steric properties. This modification is not merely an incremental change but a transformative one, unlocking a wide spectrum of reactivity and functionality.

The significance of halogenated benzoic acid derivatives lies in their ability to serve as versatile intermediates in complex organic syntheses.[1] The presence of a halogen atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of intricate molecular architectures.[1] Furthermore, the electron-withdrawing nature of halogens influences the acidity of the carboxylic acid group, a critical parameter in drug-receptor interactions and reaction kinetics.[2][3] This guide will systematically unpack the synthesis, properties, and applications of these vital chemical building blocks.

Synthesis of Halogenated Benzoic Acid Derivatives: A Chemist's Toolkit

The preparation of halogenated benzoic acid derivatives can be broadly categorized into two main approaches: the direct halogenation of benzoic acid or its precursors, and the synthesis from pre-halogenated starting materials. The choice of method is dictated by the desired halogen, its position on the aromatic ring (regioselectivity), and the presence of other functional groups.

Direct Halogenation of Aromatic Rings

Electrophilic aromatic substitution is the most common method for the direct introduction of halogens onto a benzene ring. The reactivity of the halogen and the choice of catalyst are crucial for controlling the reaction.

  • Chlorination and Bromination: These reactions are typically achieved using the elemental halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. The catalyst polarizes the halogen molecule, increasing its electrophilicity. The carboxyl group is a meta-directing deactivator, meaning that direct halogenation of benzoic acid will primarily yield the 3-halo derivative.

  • Iodination: Direct iodination with I₂ is a reversible reaction and requires an oxidizing agent, such as nitric acid or hydrogen peroxide, to remove the HI byproduct and drive the reaction to completion.

  • Fluorination: Direct fluorination with F₂ is highly exothermic and difficult to control, often leading to a mixture of products and degradation. Therefore, alternative methods are typically employed for the synthesis of fluorinated benzoic acids.

Synthesis from Halogenated Precursors

A more versatile approach involves the use of starting materials that already contain the desired halogen substituent. This allows for greater control over the final product's structure.

  • Oxidation of Halogenated Toluenes: The oxidation of a halogenated toluene is a widely used industrial method.[4] For example, the partial oxidation of a chlorotoluene using a catalyst like cobalt or manganese naphthenate yields the corresponding chlorobenzoic acid.[3]

  • Hydrolysis of Halogenated Benzotrichlorides: This method involves the reaction of a benzotrichloride derivative with water, often in the presence of a catalyst, to form the carboxylic acid.[5]

  • Sandmeyer and Related Reactions: Aromatic amines can be converted to their corresponding diazonium salts, which can then be treated with cuprous halides (Sandmeyer reaction) or other halogen sources to introduce a halogen atom.[6]

Experimental Protocol: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

This protocol illustrates a multi-step synthesis involving nitration and hydrolysis of a halogenated precursor.[5]

Step 1: Nitration of 2-chloro-4-fluorobenzotrichloride

  • In a suitable reaction vessel, carefully add 2-chloro-4-fluorobenzotrichloride to a mixture of nitric acid and sulfuric acid.

  • Maintain the reaction temperature and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC).

  • Upon completion, the reaction mixture is worked up to isolate the intermediate, 2-chloro-4-fluoro-5-nitrobenzotrichloride.

Step 2: Hydrolysis to the Benzoic Acid

  • Load 96% sulfuric acid into a reaction vessel and dilute to 80% with water.

  • Heat the acid to 70°C and add the purified 2-chloro-4-fluoro-5-nitrobenzotrichloride portionwise.

  • Increase the temperature to 100-110°C and maintain for several hours.

  • After cooling, dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • The organic layer is then washed, dried, and the solvent removed to yield the final product, 2-chloro-4-fluoro-5-nitrobenzoic acid.[5]

Physicochemical Properties: The Influence of the Halogen

The introduction of a halogen atom has a profound impact on the physicochemical properties of benzoic acid, influencing its acidity, lipophilicity, and intermolecular interactions.

Acidity (pKa)

Halogens are electron-withdrawing groups and therefore increase the acidity of benzoic acid (lower the pKa) by stabilizing the resulting benzoate anion.[2][3] The effect is most pronounced when the halogen is in the ortho position.[7] The order of acidity for ortho-halobenzoic acids is generally Br ≈ I > Cl >> F.[2] This trend is a result of the interplay between the inductive effect (electron-withdrawing) and steric effects.[2]

Table 1: pKa Values of Selected Halogenated Benzoic Acids in Water

CompoundpKa[8][9][10]
Benzoic Acid4.20
2-Fluorobenzoic Acid3.27
2-Chlorobenzoic Acid2.94
2-Bromobenzoic Acid2.85
2-Iodobenzoic Acid2.86
4-Chlorobenzoic Acid3.98
4-Bromobenzoic Acid4.00
4-Iodobenzoic Acid4.01
Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Halogenation generally increases the lipophilicity of a molecule.[11] The toxicity of halogenated benzoic acids has been found to be directly related to their hydrophobicity.[12]

Table 2: LogP Values of Selected Halogenated Benzoic Acids

CompoundlogP[13]
Benzoic Acid1.87
2-Chlorobenzoic Acid2.05
3-Chlorobenzoic Acid2.48
4-Chlorobenzoic Acid2.65

It is important to distinguish between logP, which describes the lipophilicity of the neutral form of a molecule, and logD, which is the distribution coefficient at a specific pH and accounts for both the neutral and ionized forms.[14]

Intermolecular Interactions

Halogen atoms can participate in a variety of non-covalent interactions, including hydrogen bonds and halogen bonds. These interactions play a crucial role in crystal packing and drug-receptor binding. The ability of halogenated benzoic acids to form different types of intermolecular interactions can influence their solid-state properties, such as polymorphism.[15][16]

Applications: From Pharmaceuticals to Materials Science

The versatility of halogenated benzoic acid derivatives has led to their widespread use in a variety of scientific and industrial applications.

Drug Discovery and Development

Halogenated benzoic acids are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[17] The introduction of a halogen can improve a drug's potency, selectivity, and pharmacokinetic properties.[6][18] For example, 2-(3-Amino-4-chloro-benzoyl)benzoic acid is a critical intermediate in the synthesis of the diuretic chlorthalidone.[19]

Caption: SAR logic flow for halogenated benzoic acids.

Materials Science

In materials science, halogenated benzoic acid derivatives are used in the synthesis of polymers, liquid crystals, and other functional materials.[20] Their ability to form self-assembled monolayers makes them useful as corrosion inhibitors and for modifying surface properties.[21]

Agrochemicals

Many herbicides and pesticides are derived from halogenated benzoic acids. The halogen substituents can enhance the biological activity and environmental persistence of these compounds.

Analytical Characterization: Ensuring Purity and Identity

The accurate characterization of halogenated benzoic acid derivatives is crucial for quality control and regulatory compliance. A variety of analytical techniques are employed to determine the purity, identity, and concentration of these compounds.

Chromatographic Methods

Chromatography is a powerful tool for separating and quantifying halogenated benzoic acids, especially in complex mixtures.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of these compounds.[22] Reversed-phase HPLC, often with a C18 column, is a common approach. The choice of mobile phase and detector (e.g., UV) is critical for achieving good separation and sensitivity.[23]

  • Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives of halogenated benzoic acids. Derivatization is often necessary to increase the volatility of the compounds.[24]

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for the qualitative analysis and separation of halogenated benzoic acid isomers.[25][26]

G Sample Sample Extraction Extraction Sample->Extraction Separation Separation Extraction->Separation HPLC, GC, TLC Detection Detection Separation->Detection UV, MS Quantification Quantification Detection->Quantification

Caption: General analytical workflow.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the structure and purity of halogenated benzoic acid derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure and confirming the position of the halogen substituents.[27]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups, such as the carboxylic acid O-H and C=O stretching vibrations.[28]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compounds, aiding in their identification. When coupled with a chromatographic technique (e.g., LC-MS), it offers high sensitivity and selectivity.[23]

Experimental Protocol: HPLC-UV Analysis of Halogenated Benzoic Acids

This protocol provides a general method for the separation and quantification of halogenated benzoic acids.[23]

  • Standard and Sample Preparation: Prepare stock solutions of the analytical standards and the sample in a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid) to suppress the ionization of the carboxylic acid group.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where the compounds have significant absorbance (e.g., 254 nm).

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of the analytes in the sample.

Conclusion and Future Outlook

Halogenated benzoic acid derivatives are a mature yet continually evolving class of chemical compounds. Their fundamental importance in organic synthesis and their wide-ranging applications ensure their continued relevance in both academic research and industrial development. Future research in this area is likely to focus on the development of more efficient and environmentally friendly synthetic methods, the exploration of novel applications in areas such as organocatalysis and supramolecular chemistry, and the design of new derivatives with tailored properties for specific applications in medicine and materials science. The foundational knowledge presented in this guide provides a solid platform for researchers and scientists to build upon as they continue to innovate in this exciting field.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety protocols and handling procedures for 2-Chloro-3-iodobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Understanding its fundamental properties is crucial for safe handling and experimental design.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 874817-93-3[1]
Molecular Formula C₇H₄ClIO₂[1]
Molecular Weight 282.46 g/mol [1]
Appearance Solid (form may vary)
Storage Temperature Room temperature, sealed in a dry, dark place

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.

GHS Pictogram:

alt text

Signal Word: Warning [1]

Hazard ClassGHS CodeHazard Statement
Acute toxicity, oralH302Harmful if swallowed
Skin corrosion/irritationH315Causes skin irritation
Serious eye damage/eye irritationH319Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationH335May cause respiratory irritation

Source: PubChem[1]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential when working with this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2][3] A certified chemical fume hood is required to minimize inhalation exposure.

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are necessary to protect against splashes and dust.[3][4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3][4] Gloves should be inspected before use and disposed of properly after handling the compound.[3][4]

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.[2] For larger quantities or in situations with a higher risk of exposure, a full chemical suit may be necessary.[4]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is recommended.[2]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents and ensuring the integrity of the compound.

Handling
  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][4]

  • Prevent Dust and Aerosol Formation: Handle the solid material carefully to avoid creating dust.[3][4]

  • Hygiene: Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the laboratory.[3][5]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3]

  • Conditions: Store in a cool, dark place.

  • Incompatibilities: Keep away from strong oxidizing agents.[6]

Section 5: Experimental Workflows

The following diagrams illustrate the standard workflow for handling this compound and the decision-making process in the event of an emergency.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Transfer_to_Vessel Transfer to Reaction Vessel Weigh_Compound->Transfer_to_Vessel Perform_Experiment Perform Experiment Transfer_to_Vessel->Perform_Experiment Quench_Reaction Quench Reaction (if applicable) Perform_Experiment->Quench_Reaction Dispose_Waste Dispose of Waste in Designated Container Quench_Reaction->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Doff_PPE Doff PPE Clean_Work_Area->Doff_PPE G Start Emergency Event Assess_Situation Assess the Situation Start->Assess_Situation Spill Spill? Assess_Situation->Spill Identify Hazard Exposure Personal Exposure? Spill->Exposure No Evacuate_Area Evacuate Immediate Area Spill->Evacuate_Area Yes Fire Fire? Exposure->Fire No Remove_Clothing Remove Contaminated Clothing Exposure->Remove_Clothing Yes Activate_Alarm Activate Fire Alarm Fire->Activate_Alarm Yes Alert_Supervisor Alert Supervisor & Safety Officer Evacuate_Area->Alert_Supervisor Consult_SDS Consult SDS Alert_Supervisor->Consult_SDS Contain_Spill Contain Spill with Absorbent Material Consult_SDS->Contain_Spill Clean_Up Clean Up Following Protocol Contain_Spill->Clean_Up Use_Safety_Shower Use Safety Shower/Eyewash Remove_Clothing->Use_Safety_Shower Seek_Medical_Attention Seek Immediate Medical Attention Use_Safety_Shower->Seek_Medical_Attention Seek_Medical_Attention->Alert_Supervisor Use_Extinguisher Small & Controllable? Activate_Alarm->Use_Extinguisher Evacuate_Building Evacuate Building Use_Extinguisher->Evacuate_Building No Use_Appropriate_Extinguisher Use Appropriate Extinguisher Use_Extinguisher->Use_Appropriate_Extinguisher Yes Use_Appropriate_Extinguisher->Alert_Supervisor

References

Methodological & Application

Application Notes & Protocols: Selective Heck Vinylation of 2-Chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating Chemoselectivity in Dihalogenated Arenes

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] Its power lies in its functional group tolerance and its reliability in constructing complex molecular scaffolds.[3] This guide focuses on a particularly instructive substrate: 2-chloro-3-iodobenzoic acid.

This molecule presents a classic challenge in cross-coupling chemistry: chemoselectivity. With two different halogen substituents, the iodine and the chlorine, selective functionalization is paramount. The inherent differences in the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl) govern their reactivity in the rate-determining oxidative addition step of the catalytic cycle.[4][5] The C-I bond is significantly weaker and thus more reactive, allowing for its selective activation over the more robust C-Cl bond.[5]

This application note provides a comprehensive overview of the mechanistic principles, reaction condition optimization, and a detailed protocol for performing a selective Heck reaction at the C-I position of this compound, leaving the chloro- and carboxylic acid functionalities intact for potential subsequent transformations.

The Catalytic Cycle: A Mechanistic Blueprint for Selectivity

The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[1][6] Understanding this mechanism is crucial for rationalizing the reaction conditions and troubleshooting potential issues. The reaction can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond. For our substrate, this is exclusively the carbon-iodine bond, forming a Pd(II) intermediate.[4]

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond and a σ-alkyl-palladium(II) complex.[3][7]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final substituted alkene product and a palladium-hydride species. This step typically proceeds to favor the formation of the more thermodynamically stable E-(trans) isomer to minimize steric interactions.[3][7]

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[3][7] The base is essential for turning over the catalytic cycle.

Heck_Mechanism cluster_cycle Heck Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂(I) Pd0->ArPdL2X Oxidative Addition (Ar-I) AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺I⁻ ArPdL2X->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)L₂(I) AlkeneComplex->InsertionProduct Migratory Insertion HPdL2X H-Pd(II)L₂(I) InsertionProduct->HPdL2X β-Hydride Elimination FinalProduct Substituted Alkene Product HPdL2X->Pd0 Reductive Elimination (Base) Salt Base-H⁺ I⁻ ArI This compound Alkene Alkene (e.g., R-CH=CH₂) Base Base (e.g., Et₃N)

Figure 1: The Heck reaction catalytic cycle for this compound.

Optimizing Reaction Conditions: A Guide for Success

The success of the Heck reaction on a challenging substrate like this compound hinges on the careful selection of several key parameters.

A. Palladium Catalyst and Ligand System
  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is the most common and cost-effective precatalyst.[1] It is reduced in situ to the active Pd(0) species. Other sources like PdCl₂ or pre-formed Pd(0) complexes such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used.[1]

  • Ligands: For aryl iodides, the reaction can sometimes proceed without a ligand, but the addition of phosphine ligands generally improves catalyst stability, reaction rate, and yield.[1]

    • Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard, effective choice for reactive substrates like aryl iodides.

    • Bulky/Electron-Rich Ligands: For more challenging couplings, or to prevent catalyst decomposition at high temperatures, more sophisticated ligands may be required. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are known to form highly active and stable catalysts capable of coupling even less reactive aryl chlorides.[8][9][10] While likely unnecessary for the C-I bond, they are crucial if one were to attempt a subsequent reaction at the C-Cl position.

B. The Role of the Base

The base is non-negotiable; it is required to neutralize the hydroiodic acid (HI) generated during the reductive elimination step, thereby regenerating the Pd(0) catalyst.[7]

  • Organic Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. They are soluble in organic solvents but can be difficult to remove during workup.

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are effective, inexpensive, and easily removed.

  • Acetates: Sodium acetate (NaOAc) is a milder base that is also frequently used.[3]

For this compound, the base will also deprotonate the carboxylic acid. Therefore, at least two equivalents of base are required: one for the catalytic cycle and one for the acid. Using an inorganic base like K₂CO₃ is often advantageous as the resulting carboxylate salt may have favorable solubility properties.

C. Solvent Selection

The solvent must solubilize the reactants and be stable at the required reaction temperature (typically 80-140 °C).

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are excellent solvents for Heck reactions due to their high boiling points and ability to dissolve a wide range of substrates and salts.

  • Non-polar Solvents: Toluene or xylenes can also be used, often in combination with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if inorganic bases are employed.[11]

D. Alkene Coupling Partner

Electron-deficient alkenes, such as acrylates, acrylonitriles, and styrenes, are ideal substrates for the Heck reaction.[1] The reaction with terminal alkenes generally shows high regioselectivity, with the aryl group adding to the less substituted carbon atom (β-position), leading to the linear product.[12]

Table 1: Summary of Typical Reaction Conditions

ParameterTypical Range / OptionsRationale / Considerations for this compound
Aryl Halide 1.0 equivLimiting reagent. Selective reaction at the C-I bond is expected.
Alkene 1.1 - 1.5 equivA slight excess is used to ensure complete consumption of the aryl halide.
Pd Precatalyst 0.5 - 5 mol% Pd(OAc)₂Lower loadings are preferred for efficiency. Higher loadings may be needed for difficult substrates.
Ligand (optional) 1 - 10 mol% PPh₃Stoichiometry relative to Pd is typically 2:1 or 4:1 for monodentate ligands.
Base 2.0 - 3.0 equivMust use >2.0 equivalents to neutralize both the carboxylic acid and the HI generated in the cycle. K₂CO₃ or Et₃N are good starting points.
Solvent DMF, NMP, DMAcChoose a solvent that provides good solubility for the starting material and the carboxylate salt formed in situ.
Temperature 80 - 120 °CReaction must be heated to drive the catalytic cycle. Monitor for potential decomposition at higher temperatures.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Detailed Experimental Protocol

This protocol describes a representative Heck coupling between this compound and n-butyl acrylate.

Workflow start Start: Assemble Reagents & Glassware setup 1. Reaction Setup - Add solids to flask - Seal and purge with N₂/Ar start->setup addition 2. Reagent Addition - Add degassed solvent - Add liquid reagents (alkene, amine base if used) setup->addition reaction 3. Reaction - Heat to target temp (e.g., 100 °C) - Stir for 4-24h addition->reaction monitoring 4. Monitoring - TLC or LC-MS analysis reaction->monitoring Periodically monitoring->reaction Incomplete workup 5. Workup - Cool to RT - Dilute with water - Acidify with HCl to pH ~2 monitoring->workup Complete extraction 6. Extraction - Extract with organic solvent (e.g., EtOAc) workup->extraction purification 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography extraction->purification characterization 8. Analysis - NMR, MS, IR purification->characterization end_product Final Product: (E)-3-(2-chloro-3-(butoxycarbonyl)phenyl)acrylic acid characterization->end_product

Figure 2: General experimental workflow for the Heck reaction and product isolation.

Materials:
  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe, followed by n-butyl acrylate.

  • Heating: Lower the flask into a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting aryl iodide is consumed (typically 8-16 hours).

  • Workup - Quenching and Acidification: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing deionized water. Carefully acidify the aqueous mixture to a pH of ~2 by the dropwise addition of 1 M HCl. This step protonates the carboxylate to allow for extraction into an organic solvent.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure product.

Product Characterization

The identity and purity of the final product, (E)-3-(2-chloro-3-carboxyphenyl)prop-2-enoic acid (after ester hydrolysis during acidic workup, or the butyl ester if workup is non-hydrolytic), should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure, stereochemistry (E-isomer is expected to have a large coupling constant, ~16 Hz, between the vinylic protons), and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify key functional groups (C=O, C=C, O-H).

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst; insufficient temperature; poor quality reagents/solvent.Use fresh, anhydrous solvent. Ensure the inert atmosphere is maintained. Increase temperature in 10 °C increments. Use a more active ligand system.
Dark Black Solution Palladium black precipitation (catalyst decomposition).Add more ligand. Ensure the reaction is properly deoxygenated. Avoid excessively high temperatures.
Side Products Homocoupling of the alkene; dehalogenation of the starting material.Lower the reaction temperature. Ensure a slight excess, but not a large excess, of the alkene.
Incomplete Reaction Insufficient reaction time; catalyst deactivation.Allow the reaction to run longer. Add a fresh portion of the catalyst (e.g., 0.5 mol%).

References

Introduction: Strategic C-C Bond Formation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Sonogashira Coupling of 2-Chloro-3-iodobenzoic Acid

The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported in 1975, this palladium- and copper-cocatalyzed reaction is celebrated for its operational simplicity, mild reaction conditions, and broad tolerance of functional groups, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4][5][6]

This application note provides an in-depth guide to a specific, strategic application of this reaction: the chemoselective Sonogashira coupling of this compound. This substrate is of particular interest to medicinal chemists and drug development professionals due to its differential halide reactivity. The carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine bond.[7][8] This reactivity hierarchy (C-I > C-Br >> C-Cl) allows for a highly selective coupling at the C-3 position while preserving the chlorine atom at the C-2 position for subsequent orthogonal transformations. The resulting 2-chloro-3-(alkynyl)benzoic acid scaffold is a valuable building block, primed for further molecular diversification.

The Mechanistic Cornerstone: A Dual Catalytic Cycle

The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][9][10] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

  • The Palladium Cycle: The primary coupling occurs here. A catalytically active 14-electron Pd(0) species undergoes oxidative addition into the weak aryl-iodide bond of this compound, forming a Pd(II) intermediate. This is the key selectivity-determining step.[7][10]

  • The Copper Cycle: Concurrently, the copper(I) iodide co-catalyst coordinates with the terminal alkyne.[11][12] In the presence of an amine base, the alkyne is deprotonated to form a highly nucleophilic copper(I) acetylide species.[10][11]

  • Transmetalation and Reductive Elimination: The crucial transmetalation step involves the transfer of the acetylide ligand from copper to the palladium(II) center. The resulting diorganopalladium(II) complex then undergoes reductive elimination, forging the desired C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2][7]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex1 Ar-Pd(II)(I)L₂ Pd0->Pd_Complex1 Oxidative Addition (Ar-I) Pd_Complex2 Ar-Pd(II)(C≡CR)L₂ Pd_Complex1->Pd_Complex2 Transmetalation Pd_Complex2->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Complex2->Product CuI Cu(I)I Cu_Alkyne [Cu(I)-π-Alkyne] Complex CuI->Cu_Alkyne Cu_Acetylide Cu(I)-C≡CR Cu_Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->Pd_Complex1 Base Base (e.g., Et₃N) Base->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Alkyne caption Fig 1: The dual catalytic cycle of the Sonogashira coupling.

Caption: The dual catalytic cycle of the Sonogashira coupling.

Protocol: Selective Alkynylation of this compound

This protocol details a general procedure for the selective coupling of a terminal alkyne with this compound. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques to prevent catalyst deactivation and unwanted alkyne homocoupling (Glaser coupling).

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStarting material.
Terminal Alkyne (e.g., Phenylacetylene)≥98%Acros OrganicsCoupling partner.
PdCl₂(PPh₃)₂Catalyst GradeStrem ChemicalsPalladium catalyst precursor.
Copper(I) Iodide (CuI)≥99.5%Alfa AesarCo-catalyst. Use a fresh bottle; should be off-white, not green/brown.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Sigma-AldrichBase and solvent. Store over molecular sieves.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros OrganicsCo-solvent.
Ethyl AcetateACS GradeFisher ScientificFor workup and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. NH₄Cl--For workup.
Brine--For workup.
Anhydrous Na₂SO₄ or MgSO₄--Drying agent.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Reaction Parameters (Example)
ComponentStoichiometry (eq.)Mol (mmol)Amount
This compound1.01.0282.5 mg
Phenylacetylene1.21.2122.6 mg (134 µL)
PdCl₂(PPh₃)₂0.02 (2 mol%)0.0214.0 mg
CuI0.04 (4 mol%)0.047.6 mg
Triethylamine (Et₃N)--5 mL
Tetrahydrofuran (THF)--5 mL
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 282.5 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14.0 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (5 mL) and anhydrous triethylamine (5 mL) via syringe.

    • Stir the resulting suspension at room temperature for 5-10 minutes. The mixture will typically turn a yellowish-orange color.

    • Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 134 µL) dropwise via syringe over 1-2 minutes.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. For less reactive alkynes or to expedite the reaction, the mixture can be gently heated to 40-50°C. Caution: Higher temperatures may compromise selectivity and lead to coupling at the chloride position.[7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2-6 hours).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the bulk of the solvents.

    • Re-dissolve the residue in ethyl acetate (20 mL) and water (10 mL).

    • Transfer to a separatory funnel. Acidify the aqueous layer to pH ~2-3 with 1M HCl to ensure the carboxylic acid product is protonated and soluble in the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl (15 mL) to remove the copper catalyst, and then with brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-chloro-3-(alkynyl)benzoic acid.

Workflow cluster_Setup 1. Inert Atmosphere Setup cluster_Reaction 2. Reaction cluster_Workup 3. Workup & Purification A Add Solids: - Aryl Halide - Pd Catalyst - CuI B Evacuate & Backfill with Argon (3x) A->B C Add Anhydrous Solvents (THF, Et₃N) B->C D Add Terminal Alkyne (dropwise) C->D E Stir at RT - 50°C (2-6 h) D->E F Monitor by TLC/LC-MS E->F G Solvent Removal F->G H Aqueous Workup: - Acidify (HCl) - Wash (NH₄Cl, Brine) G->H I Dry & Concentrate H->I J Flash Column Chromatography I->J Product Product J->Product caption Fig 2: Experimental workflow for selective Sonogashira coupling.

Caption: Experimental workflow for selective Sonogashira coupling.

Field Insights & Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive Pd catalyst (oxidized).2. Poor quality CuI.3. Insufficiently degassed solvents.1. Use a fresh catalyst or a pre-catalyst.2. Use fresh, off-white CuI.3. Ensure rigorous inert atmosphere techniques are used.
Alkyne Homocoupling (Glaser) Presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide.Maintain a strict inert atmosphere throughout the setup and reaction. Consider copper-free Sonogashira conditions if this is a persistent issue.[9]
Dark Black Precipitate (Pd Black) Catalyst decomposition, often promoted by impurities or high temperatures.Ensure high-purity reagents and solvents. Avoid excessive heating. Anecdotal evidence suggests THF can sometimes promote this.[13]
Loss of Selectivity Reaction temperature is too high, enabling the slower oxidative addition into the C-Cl bond.Maintain the reaction temperature at or below 50°C. Monitor carefully if heating is required.

Conclusion

The chemoselective Sonogashira coupling of this compound is a prime example of strategic reaction design in modern organic synthesis. By exploiting the inherent reactivity differences between aryl iodides and chlorides, researchers can selectively install an alkyne moiety, yielding a versatile intermediate ready for further functionalization. The protocol and insights provided herein serve as a robust starting point for scientists in drug discovery and related fields to leverage this powerful transformation in the construction of complex molecular architectures.

References

Application Notes and Protocols: The Strategic Use of 2-Chloro-3-iodobenzoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is paramount to the efficiency, selectivity, and overall success of a drug development program. Halogenated aromatic compounds, in particular, serve as versatile synthons, offering multiple reaction handles for the construction of complex molecular architectures. Among these, 2-Chloro-3-iodobenzoic acid stands out as a strategic building block. Its unique substitution pattern, featuring two different halogens with distinct reactivities, ortho to a carboxylic acid group, provides medicinal chemists with a powerful tool for regioselective functionalization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and as a precursor for heterocyclic pharmaceutical intermediates.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 874817-93-3
Molecular Formula C₇H₄ClIO₂
Molecular Weight 282.46 g/mol
Appearance White to off-white solid
Melting Point 165-169 °C
Solubility Soluble in organic solvents like DMF, DMSO, and alcohols.

Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information.

The Principle of Chemoselective Functionalization

The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[2][3] This significant difference in bond lability allows for the selective functionalization of the C-I bond under conditions that leave the more robust C-Cl bond intact. This chemoselectivity is the cornerstone of its application in multi-step syntheses, enabling the sequential introduction of different substituents onto the aromatic ring.

Diagram 1: Sequential functionalization workflow.

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds, which are fundamental to the construction of many active pharmaceutical ingredients (APIs).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is one of the most widely used transformations in modern organic synthesis. The high reactivity of the C-I bond in this compound allows this reaction to proceed under relatively mild conditions, selectively at the 3-position.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or those generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The choice of ligand is crucial; bulky, electron-rich phosphine ligands often promote the oxidative addition and reductive elimination steps.

  • Base: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can influence reaction rates and yields, and its strength should be tailored to the substrates' functionalities.

  • Solvent: A mixed solvent system, often an organic solvent (e.g., dioxane, toluene, or DMF) with water, is used to dissolve both the organic substrates and the inorganic base.

Protocol 1: Selective Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol describes a representative procedure for the selective coupling at the iodine-bearing carbon.

Materials:

  • This compound (1.0 mmol, 282.5 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add 20 mL of water and acidify the mixture to pH ~2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-3-(4-methoxyphenyl)benzoic acid.

Diagram 2: Suzuki-Miyaura coupling experimental workflow.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is invaluable for introducing alkynyl moieties into molecules, which can serve as versatile handles for further transformations, such as click chemistry, or as part of the final API structure.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which accelerates the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Aprotic polar solvents like DMF or THF are common choices.

Protocol 2: Selective Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 282.5 mg)

  • Phenylacetylene (1.1 mmol, 112.4 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303.6 mg, 420 µL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing the pad with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with 1M HCl (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 2-chloro-3-(phenylethynyl)benzoic acid.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction provides a powerful method for vinylation or arylation of olefins.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source is required. Often, Pd(OAc)₂ is used as a pre-catalyst, which is reduced in situ.

  • Ligand: Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity.

  • Base: A base, typically an organic amine like Et₃N or an inorganic base like K₂CO₃, is necessary to regenerate the Pd(0) catalyst at the end of the cycle.

  • Regioselectivity: In the reaction with monosubstituted alkenes like styrene, the arylation can occur at either the α or β position. The regioselectivity is influenced by steric and electronic factors of both the aryl halide and the alkene, as well as the reaction conditions.[4][5][6] For many systems, arylation at the less substituted carbon (β-position) is favored.[7]

Protocol 3: Selective Heck Reaction with Styrene

Materials:

  • This compound (1.0 mmol, 282.5 mg)

  • Styrene (1.2 mmol, 125.0 mg, 137 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 151.8 mg, 210 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealable reaction tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous DMF, triethylamine, and styrene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and acidify with 1M HCl.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue via flash chromatography to obtain the (E)-2-chloro-3-styrylbenzoic acid.

Case Study: Synthesis of a Lamotrigine Precursor Analogue

To illustrate the practical application of di-halogenated benzoic acids in pharmaceutical synthesis, we can examine the synthesis of Lamotrigine, an anti-epileptic drug. A key intermediate in its synthesis is 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine .[4] This intermediate is derived from 2,3-dichlorobenzoic acid, a close structural analogue of our title compound. By analogy, this compound can be envisioned as a precursor for novel Lamotrigine derivatives, where the 3-iodo position offers a site for introducing diversity through cross-coupling before the construction of the triazine ring.

The established synthesis from the dichloro-analogue provides a validated blueprint.

Diagram 3: Synthetic pathway to Lamotrigine from 2,3-Dichlorobenzoic Acid.

Protocol 4: Synthesis of 2,3-Dichlorobenzoyl Chloride[8][9]

This step activates the carboxylic acid for subsequent nucleophilic substitution.

Materials:

  • 2,3-Dichlorobenzoic acid (1.0 mol, 191.0 g)

  • Thionyl chloride (SOCl₂) (1.5 mol, 178.4 g, 109 mL)

  • Anhydrous Toluene (500 mL)

  • DMF (catalytic amount, ~1 mL)

Procedure:

  • Suspend 2,3-Dichlorobenzoic acid in anhydrous toluene in a flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas).

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the suspension.

  • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours, or until gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene by distillation under reduced pressure to obtain the crude 2,3-dichlorobenzoyl chloride as an oil, which can be used in the next step without further purification.

Protocol 5: Synthesis of 2,3-Dichlorobenzoyl Cyanide[10][11]

This step introduces the nitrile group, which is crucial for the formation of the triazine ring.

Materials:

  • 2,3-Dichlorobenzoyl chloride (from Protocol 4, ~1.0 mol)

  • Copper(I) cyanide (CuCN) (1.1 mol, 98.5 g)

  • Anhydrous Toluene (1 L)

Procedure:

  • To a flask containing CuCN, add the crude 2,3-dichlorobenzoyl chloride dissolved in anhydrous toluene.

  • Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 6-8 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield crude 2,3-dichlorobenzoyl cyanide. The product can be purified by crystallization from a solvent like petroleum ether.

Protocol 6: Synthesis of 2-(2,3-Dichlorophenyl)-2-(guanidinylamino)acetonitrile[10]

This is the key condensation step to form the precursor for the triazine ring.

Materials:

  • 2,3-Dichlorobenzoyl cyanide (1.0 mol, 200.0 g)

  • Aminoguanidine bicarbonate (2.0 mol, 272.1 g)

  • Sulfuric Acid (H₂SO₄) (concentrated, 1808 g)

  • Water (982 g)

Procedure:

  • In a large reactor, carefully add concentrated H₂SO₄ to water while cooling to keep the temperature below 90 °C. Cool the resulting solution to 25 °C.

  • Slowly add aminoguanidine bicarbonate in portions to control the evolution of CO₂ gas. Stir for 30 minutes after the addition is complete.

  • Add the 2,3-dichlorobenzoyl cyanide to the aminoguanidine solution.

  • Gently heat the mixture to 60 °C and stir for 6 hours.

  • Cool the reaction mixture and neutralize carefully with an aqueous base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain the Schiff base intermediate.

Protocol 7: Cyclization to form 3,5-Diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (Lamotrigine)[4]

The final step involves an intramolecular cyclization to form the desired heterocyclic core.

Materials:

  • 2-(2,3-Dichlorophenyl)-2-(guanidinylamino)acetonitrile (from Protocol 6)

  • Methanol

Procedure:

  • Suspend the crude Schiff base in methanol.

  • Heat the suspension to reflux. The cyclization proceeds upon heating.

  • Maintain reflux for 12-15 hours. The product will begin to crystallize from the solution.

  • Cool the mixture to room temperature, then further cool in an ice bath to maximize precipitation.

  • Filter the solid product, wash with cold methanol, and dry under vacuum to obtain Lamotrigine.

This case study demonstrates a validated synthetic route where a dihalogenated benzoic acid serves as a critical starting material for a commercially significant API. The same principles can be applied to this compound to generate novel, functionalized analogues for drug discovery programs.

Conclusion

This compound is a highly valuable and versatile intermediate for pharmaceutical synthesis. Its key attribute—the differential reactivity of its two halogen substituents—enables chemists to perform selective, sequential cross-coupling reactions, thereby controlling the introduction of molecular complexity in a predictable manner. The protocols outlined in this document for Suzuki-Miyaura, Sonogashira, and Heck reactions provide a solid foundation for the application of this building block. Furthermore, the analogous synthesis of the Lamotrigine precursor from 2,3-dichlorobenzoic acid highlights the proven potential of this class of compounds in constructing complex heterocyclic APIs. By leveraging the principles of chemoselectivity and modern catalytic methods, researchers can effectively utilize this compound to accelerate the discovery and development of new chemical entities.

References

Application Notes and Protocols: 2-Chloro-3-iodobenzoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the potential applications of 2-Chloro-3-iodobenzoic acid in the field of agrochemical research. While primarily recognized as a versatile synthetic intermediate, its unique halogen substitution pattern suggests potential for bioactivity. These notes offer insights into its properties, plausible mechanisms of action based on related structures, and detailed protocols for its evaluation as a potential herbicide or plant growth regulator. The information herein is intended to empower researchers to explore the agrochemical potential of this and similar halogenated benzoic acid derivatives.

Introduction: The Rationale for Investigating this compound

Halogenated aromatic compounds are a cornerstone of the agrochemical industry, with numerous commercial products featuring chlorine, fluorine, and bromine substituents. These halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, thereby enhancing its efficacy and spectrum of activity. This compound is an intriguing, yet underexplored, molecule in this context. Its structure, featuring both a chloro and an iodo group ortho and meta to a carboxylic acid moiety, presents a unique electronic and steric profile.

While its primary utility to date has been as a building block in the synthesis of pharmaceuticals and other complex organic molecules, the inherent structural motifs suggest a potential for direct biological activity.[1][2][3] Benzoic acid and its derivatives are known to play various roles in plant metabolism and defense.[4] The presence and positioning of the halogen atoms could confer novel modes of action or enhance existing ones.[5] This guide, therefore, serves as a foundational resource for initiating research into the agrochemical applications of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for designing relevant biological assays and formulating it for application. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₄ClIO₂
Molecular Weight 282.46 g/mol [6]
Appearance White to yellow solid[7]
Boiling Point 360.9±27.0°C at 760 mmHg[7]
Storage Room temperature, away from light, dry, sealed[7]
IUPAC Name This compound[6]

Potential Agrochemical Applications & Mechanistic Hypotheses

Based on the chemical structure of this compound and the known activities of related compounds, we can hypothesize several potential applications in agrochemical research.

Herbicidal Activity

Many commercial herbicides are halogenated carboxylic acids. The mode of action often involves mimicking or antagonizing plant hormones, particularly auxins, or inhibiting key enzymes in metabolic pathways.

  • Hypothesized Mechanism of Action: The carboxylic acid group is a common feature in auxin-mimicking herbicides. The halogenated phenyl ring of this compound could potentially interact with auxin receptors, leading to unregulated growth and ultimately, plant death. The specific substitution pattern may offer selectivity towards certain plant species. The ortho-effect of the chlorine and iodine atoms could influence the acidity of the carboxylic acid and its interaction with target sites.[8]

Plant Growth Regulation

Beyond herbicidal effects, certain benzoic acid derivatives can act as plant growth regulators (PGRs) at lower concentrations.[9] These effects can include promoting root growth, influencing flowering time, or enhancing stress tolerance.

  • Hypothesized Mechanism of Action: At sublethal doses, this compound might modulate endogenous plant hormone signaling pathways without causing lethality. This could lead to desirable agronomic traits. The interaction with plant metabolic pathways could be subtle, leading to changes in growth and development.[10][11]

Fungicidal and Other Biocidal Activities

Some halogenated aromatic compounds exhibit antifungal or antibacterial properties.[12][13]

  • Hypothesized Mechanism of Action: The lipophilic nature of the halogenated ring could facilitate passage through fungal cell membranes. Once inside, the compound could disrupt cellular processes or inhibit essential enzymes. While direct evidence for this compound is lacking, its structural similarity to other biocidal compounds warrants investigation.

Experimental Protocols

The following protocols are designed as a starting point for the systematic evaluation of this compound in an agrochemical research setting.

Synthesis of this compound

A common synthetic route starts from 3-Amino-2-chlorobenzoic acid.[14] A detailed, multi-step synthesis is also described in various patents, often starting from o-chlorobenzoic acid or methyl anthranilate.[15][16]

Diagram of a Potential Synthetic Pathway:

G 3-Amino-2-chlorobenzoic acid 3-Amino-2-chlorobenzoic acid Diazotization Diazotization 3-Amino-2-chlorobenzoic acid->Diazotization NaNO2, H2SO4 Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction KI This compound This compound Sandmeyer Reaction->this compound

Caption: A simplified synthetic scheme for this compound.

Protocol for Preliminary Herbicide Screening (Whole Plant Bioassay)

This protocol is adapted from standard herbicide screening methodologies and is designed to assess the phytotoxicity of this compound against a panel of representative monocot and dicot weed species.[17][18][19]

Objective: To determine the herbicidal efficacy of this compound.

Materials:

  • This compound

  • Solvent (e.g., acetone or DMSO)

  • Surfactant (e.g., Tween 20)

  • Seeds of test plant species (e.g., Amaranthus retroflexus (dicot), Avena fatua (monocot))

  • Potting soil

  • Pots or trays

  • Growth chamber or greenhouse with controlled conditions

  • Spray bottle or automated sprayer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10,000 ppm) in a suitable solvent.

  • Test Solution Preparation: Prepare a series of dilutions from the stock solution (e.g., 1000, 500, 250, 125, 62.5 ppm) in water containing a small amount of surfactant (e.g., 0.1% v/v). Include a solvent and surfactant control.

  • Plant Cultivation: Sow seeds of the test species in pots filled with potting soil and grow them in a growth chamber or greenhouse until they reach the 2-3 leaf stage.

  • Treatment Application: Apply the test solutions to the plants as a foliar spray until runoff. Ensure even coverage.

  • Incubation: Return the treated plants to the growth chamber or greenhouse.

  • Evaluation: Assess phytotoxicity at 3, 7, and 14 days after treatment (DAT). Use a rating scale (e.g., 0 = no effect, 100 = complete kill) to score injury symptoms such as chlorosis, necrosis, and stunting.

  • Data Analysis: Calculate the average injury rating for each treatment and compare it to the control. Determine the GR₅₀ (the concentration that causes 50% growth reduction) if a dose-response is observed.

Workflow for Herbicide Screening:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Treatment Application Treatment Application Serial Dilutions->Treatment Application Plant Cultivation Plant Cultivation Plant Cultivation->Treatment Application Incubation Incubation Treatment Application->Incubation Visual Assessment Visual Assessment Incubation->Visual Assessment Data Analysis Data Analysis Visual Assessment->Data Analysis

Caption: Workflow for the preliminary herbicide screening bioassay.

Protocol for Plant Growth Regulator (PGR) Evaluation (Seed Germination and Seedling Growth Assay)

This protocol is designed to assess the potential of this compound to act as a plant growth regulator at non-herbicidal concentrations.[9][20][21]

Objective: To evaluate the effect of this compound on seed germination and early seedling growth.

Materials:

  • This compound

  • Solvent (e.g., acetone or DMSO)

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or radish)

  • Petri dishes

  • Filter paper

  • Distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Stock and Test Solution Preparation: Prepare a stock solution and a series of lower concentration dilutions (e.g., 100, 50, 25, 10, 5, 1 ppm) in distilled water. Include a solvent control and a water-only control.

  • Assay Setup: Place a piece of filter paper in each Petri dish and add a defined volume (e.g., 5 mL) of the respective test solution.

  • Seed Plating: Place a known number of seeds (e.g., 20-30) on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds daily for 7 days.

    • Root and Shoot Length: After 7-10 days, carefully remove the seedlings and measure the length of the primary root and the shoot.

  • Data Analysis: Calculate the germination percentage, and the average root and shoot lengths for each treatment. Compare the results to the controls using appropriate statistical methods (e.g., ANOVA).

Logical Relationship for PGR Evaluation:

G Concentration Concentration Germination Rate Germination Rate Concentration->Germination Rate affects Root Growth Root Growth Concentration->Root Growth affects Shoot Growth Shoot Growth Concentration->Shoot Growth affects PGR Effect PGR Effect Germination Rate->PGR Effect Root Growth->PGR Effect Shoot Growth->PGR Effect

Caption: Relationship between concentration and observed PGR effects.

Concluding Remarks and Future Directions

This compound represents a molecule with untapped potential in agrochemical research. While its current role is primarily that of a synthetic intermediate, its structure warrants direct investigation for biological activity. The protocols and hypotheses presented in this guide provide a solid framework for initiating such research. Future studies should focus on:

  • Broad-spectrum screening: Testing against a wider range of weed, fungal, and insect species.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to understand the contribution of each substituent to the observed activity.

  • Mode of action studies: Investigating the specific biochemical pathways affected by the compound.

  • Formulation development: Optimizing delivery for enhanced efficacy and crop safety.

By systematically exploring the properties and potential of this compound, researchers can contribute to the discovery of novel and effective agrochemical solutions.

References

Palladium-catalyzed cross-coupling of 2-Chloro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. This compound is a prime example of a highly versatile substrate, engineered for selective chemical modifications.[1] Its structure, featuring a benzoic acid moiety with two distinct halogen substituents, presents an opportunity for controlled, stepwise functionalization.[2]

The key to its utility lies in the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is the crucial first step.[3][4] The bond dissociation energies follow the trend C-I < C-Br < C-Cl, making the C-I bond significantly more susceptible to cleavage and subsequent reaction.[5][6] This predictable chemoselectivity allows chemists to functionalize the C-3 position (iodine) while leaving the C-2 position (chlorine) intact for potential subsequent transformations, enabling the efficient construction of complex molecular architectures. This guide provides a detailed overview of the primary palladium-catalyzed cross-coupling reactions involving this substrate, complete with mechanistic insights and actionable protocols.

The General Mechanism: A Catalytic Cycle of Bond Formation

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern chemistry that earned the 2010 Nobel Prize, operate through a common catalytic cycle.[3] This cycle efficiently creates new carbon-carbon bonds under relatively mild conditions.[7][8] The process is initiated by the oxidative addition of a low-valent palladium(0) species into the most reactive carbon-halogen bond.

The three fundamental steps are:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[3][4][9] For this compound, this occurs selectively at the C-I bond.

  • Transmetalation: The organic coupling partner, typically an organometallic reagent (containing boron, tin, zinc, etc.), transfers its organic group to the palladium center, displacing the halide.[3][4][9]

  • Reductive Elimination: The two organic fragments bound to the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][4][9]

General Catalytic Cycle cluster_cycle Pd(0) / Pd(II) Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Intermediate Ar-Pd(II)-I(L)₂ Pd0->PdII_Intermediate Oxidative Addition Coupled_PdII Ar-Pd(II)-R(L)₂ PdII_Intermediate->Coupled_PdII Transmetalation Coupled_PdII->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Coupled_PdII->Product ArI Ar-I (this compound) ArI->PdII_Intermediate Organometallic R-M (Coupling Partner) Organometallic->Coupled_PdII

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Application 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, valued for its operational simplicity, the low toxicity of its boron-based reagents, and its broad functional group tolerance.[10][11] It couples an organoboron species (like a boronic acid or ester) with an organohalide.[6]

Mechanistic Insight: A key feature of the Suzuki coupling is the activation of the organoboron reagent by a base.[11][12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during the transmetalation step.

Suzuki Coupling Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L)₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-R(L)₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-R ArI Ar-I Boronic R-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Conditions

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂Pd₂(dba)₃Pd(PPh₃)₄
Ligand SPhosXPhosPPh₃
Base K₃PO₄Cs₂CO₃K₂CO₃
Solvent Dioxane/H₂OTolueneDMF
Temperature 80-100 °C110 °C90 °C

Expert Insights:

  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos and XPhos (Buchwald-type ligands) are often superior for coupling reactions involving sterically hindered or electron-rich/poor substrates.[13] They promote facile oxidative addition and reductive elimination.

  • Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield.[10] K₃PO₄ is a moderately strong base effective in many Suzuki couplings. For more challenging couplings, a stronger base like Cs₂CO₃ might be required.

  • Solvent: A mixture of an organic solvent and water is common, as it helps to dissolve both the organic-soluble catalyst complex and the inorganic base/boronic acid salt.[13]

Application 2: Sonogashira Coupling

The Sonogashira coupling is a powerful and reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of an aryl halide) and sp-hybridized carbons (of a terminal alkyne).[14][15] This reaction is widely used to synthesize arylalkynes and conjugated enynes, which are important structures in pharmaceuticals and organic materials.[8][14]

Mechanistic Insight: The standard Sonogashira reaction employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI).[14][16] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[14][17] This species is more reactive and readily undergoes transmetalation with the Ar-Pd(II)-X complex, accelerating the overall catalytic cycle.[16] An amine base is used both to form the acetylide and to neutralize the HX byproduct.[15][17]

Sonogashira Coupling Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L)₂ Pd0->OxAdd Oxidative Addition Product_Pd Ar-Pd(II)-C≡CR(L)₂ OxAdd->Product_Pd Transmetalation Product_Pd->Pd0 Reductive Elimination Product_out Ar-C≡C-R Product_Pd->Product_out Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + CuI, Base Cu_Acetylide->OxAdd

Caption: Dual catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.03 mmol, 3 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF) (10 mL)

Procedure:

  • Charge a flame-dried Schlenk flask with this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask, evacuate, and backfill with an inert gas (Argon) three times.

  • Add degassed THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 2-8 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Summary: Typical Sonogashira Conditions

ParameterCondition 1Condition 2 (Copper-Free)
Palladium Source Pd(PPh₃)₂Cl₂Pd₂(dba)₃
Ligand (none added)XPhos
Copper Source CuINone
Base Et₃N / DMFK₃PO₄
Solvent THFToluene
Temperature Room Temp - 50 °C60-80 °C

Expert Insights:

  • Copper Co-catalyst: While classic Sonogashira protocols use a copper co-catalyst, its presence can sometimes lead to the homocoupling of alkynes (Glaser coupling). Modern "copper-free" Sonogashira protocols have been developed to circumvent this issue, often requiring a stronger base and a more sophisticated ligand system.[15]

  • Base/Solvent: The amine base, typically Et₃N or diisopropylamine, acts as both the base and often as a solvent or co-solvent. Its role is crucial for generating the reactive copper acetylide.[14][15]

Application 3: Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[18][19] It is a powerful method for C-C bond formation and is particularly useful for synthesizing styrenes and cinnamates.[20]

Mechanistic Insight: Unlike the Suzuki and Sonogashira couplings, the Heck reaction does not involve a transmetalation step with an organometallic reagent.[7] Instead, after oxidative addition, the alkene coordinates to the palladium center and undergoes a migratory insertion into the Pd-Aryl bond. The final step is a β-hydride elimination, which forms the double bond of the product and a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this hydride intermediate.[9][21]

Heck Reaction Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L)₂ Pd0->OxAdd Oxidative Addition Insertion Alkene Insertion Intermediate OxAdd->Insertion Migratory Insertion Hydride H-Pd(II)-I(L)₂ Insertion->Hydride β-Hydride Elimination Product Substituted Alkene Hydride->Pd0 Base Alkene Alkene Base Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Protocol: Heck Reaction of this compound with n-Butyl Acrylate

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Add this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃ to a sealable reaction tube.

  • Seal the tube, then evacuate and backfill with an inert gas (Argon) three times.

  • Add DMF and n-butyl acrylate via syringe.

  • Stir the reaction mixture at 100-120 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water (3 x 15 mL) to remove DMF, then wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Typical Heck Conditions

ParameterCondition 1 (Jeffery)Condition 2 (Ligand-Free)
Palladium Source Pd(OAc)₂Pd(OAc)₂
Ligand P(o-tol)₃None (often with PTC)
Base K₂CO₃NaOAc
Solvent DMFDMAc
Additives Phase Transfer Catalyst (e.g., TBAB)None
Temperature 100-140 °C120-150 °C

Expert Insights:

  • Reaction Conditions: The Heck reaction often requires higher temperatures compared to Suzuki or Sonogashira couplings.[18]

  • Ligand Choice: The choice of ligand can influence the regioselectivity of the alkene insertion. While simple phosphines like PPh₃ or P(o-tol)₃ are common, modern catalyst systems may use more complex ligands for improved efficiency.[19]

  • The ortho-Carboxylate Challenge: The presence of the ortho-carboxylate group in this compound can sometimes be problematic in Heck reactions. It can coordinate to the palladium center, potentially poisoning the catalyst.[21] Careful selection of ligands and reaction conditions is necessary to mitigate this effect.[13]

Experimental Workflow: A Unified Approach

The execution of these cross-coupling reactions follows a standardized laboratory workflow designed to ensure reproducibility and safety under inert atmosphere conditions.

Caption: Standard laboratory workflow for cross-coupling reactions.

Conclusion and Forward Look

This compound stands as a testament to the power of strategic molecular design. Its differential halide reactivity provides a reliable handle for selective C-I bond functionalization via established palladium-catalyzed methods like the Suzuki, Sonogashira, and Heck reactions. Understanding the nuances of each reaction's mechanism and the rationale behind the choice of catalyst, ligand, base, and solvent is crucial for success. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this versatile building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

Synthesis of heterocyclic compounds from 2-Chloro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Heterocyclic Scaffolds from 2-Chloro-3-iodobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Introduction: The Strategic Advantage of this compound

In the landscape of medicinal chemistry and materials science, the strategic construction of complex heterocyclic systems is paramount. The starting material, this compound, represents a uniquely powerful building block for this purpose. Its utility stems from the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition—the typical initiating step in palladium catalysis—than the more robust carbon-chlorine bond.[1][2] This inherent reactivity difference allows for a programmed, site-selective functionalization, enabling the sequential introduction of different molecular fragments to build complexity in a controlled manner. This guide provides an in-depth exploration of the core synthetic strategies and detailed protocols for leveraging this versatile substrate in the synthesis of valuable heterocyclic compounds.

The Core Principle: Site-Selective Cross-Coupling

The foundation for all synthetic routes described herein is the chemoselective functionalization of the C-I bond over the C-Cl bond. Theoretical and experimental studies confirm that the bond dissociation energy (BDE) of the C-I bond is lower than that of the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step with a Pd(0) catalyst.[2][3] This allows for an initial coupling reaction at the C3 position, leaving the C2-chloro substituent and the C1-carboxylic acid available for subsequent transformations and cyclization events.

G cluster_0 Synthetic Strategy Start This compound Step1 Step 1: Site-Selective Functionalization at C-I (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->Step1 Intermediate 3-Substituted-2-chlorobenzoic Acid Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Event Intermediate->Step2 Product Final Heterocyclic Product Step2->Product

Caption: General workflow for heterocyclic synthesis.

Palladium-Catalyzed Functionalization of the C-I Bond

The first step in any synthetic sequence is the selective coupling at the C3-iodine position. Palladium catalysis is the premier tool for this transformation. The choice of coupling partner dictates the nature of the substituent introduced, paving the way for the desired heterocyclic core.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron reagent.[4] This is an excellent strategy for introducing aryl or vinyl groups that will become part of the final heterocyclic framework.

Causality Behind Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a reliable catalyst for C-I bond activation. The triphenylphosphine ligands stabilize the Pd(0) state but are labile enough to allow the catalytic cycle to proceed.[5]

  • Base: A base like K₂CO₃ or K₃PO₄ is essential. It activates the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the rate-limiting transmetalation step.[4]

  • Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is common. Water helps dissolve the inorganic base, while the organic solvent solubilizes the starting material and catalyst.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 3-aryl-2-chlorobenzoic acid intermediate by column chromatography or recrystallization.

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling introduces an alkyne moiety, a versatile functional group that can participate in various cyclization reactions.[6][7] The reaction typically employs a dual catalytic system of palladium and copper(I).[5]

Causality Behind Component Selection:

  • Palladium Catalyst: As with the Suzuki reaction, a Pd(0) source is required for oxidative addition to the C-I bond.[8]

  • Copper(I) Co-catalyst: Cu(I) salts, like CuI, react with the terminal alkyne and base to form a copper(I) acetylide intermediate.[6][8] This species is crucial for the transmetalation step to the palladium center, which is generally faster than with the free alkyne.[5]

  • Amine Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), serves both as the base to deprotonate the alkyne and as a solvent.

Protocol 2: General Procedure for Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv).

  • Add a suitable solvent, such as THF or DMF, followed by the amine base (e.g., TEA, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude 3-alkynyl-2-chlorobenzoic acid by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

For nitrogen-containing heterocycles, the Buchwald-Hartwig amination is an indispensable tool for forming a C-N bond.[9][10] This reaction couples the aryl iodide with a primary or secondary amine.

Causality Behind Component Selection:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[11] Ligands like SPhos or XPhos, when paired with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, form a highly active catalyst. The ligand's properties accelerate both the oxidative addition and the rate-limiting reductive elimination step, which forms the C-N bond.[11][12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[13] Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., SPhos, 0.08 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Add anhydrous, degassed toluene or dioxane as the solvent.

  • Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction progress by LC-MS.

  • After completion, cool the mixture, dilute with a suitable solvent, and quench with aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the 3-amino-2-chlorobenzoic acid derivative via chromatography.

Application Note: Synthesis of Phenanthridinones

Phenanthridinones are a class of N-containing polycyclic aromatic compounds with significant biological activity. A highly efficient route to this scaffold starts with this compound and involves a sequential Suzuki coupling followed by an intramolecular Buchwald-Hartwig amination of the remaining C-Cl bond.

Caption: Workflow for Phenanthridinone Synthesis.

Protocol 4: Synthesis of Phenanthridinone via Sequential Suzuki/Buchwald-Hartwig Cyclization

This protocol is adapted from strategies reported for related 2-halobenzoates.[14]

Part A: Suzuki Coupling

  • First, protect the carboxylic acid, for instance, as a methyl ester using standard conditions (MeOH, cat. H₂SO₄).

  • To a Schlenk flask, add methyl 2-chloro-3-iodobenzoate (1.0 equiv), 2-aminophenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Add a degassed mixture of toluene and water (10:1).

  • Heat the reaction to 100 °C for 12-18 hours.

  • Cool, dilute with ethyl acetate, wash with water and brine, and dry over Na₂SO₄.

  • Purify by column chromatography to yield methyl 3-(2-aminophenyl)-2-chlorobenzoate.

Part B: Intramolecular Cyclization

  • Hydrolyze the methyl ester back to the carboxylic acid using LiOH in THF/H₂O.

  • To a Schlenk tube, add the resulting 3-(2-aminophenyl)-2-chlorobenzoic acid (1.0 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and K₂CO₃ (2.5 equiv).

  • Add anhydrous DMA (dimethylacetamide) as the solvent.

  • Heat the reaction to 120 °C for 24 hours.

  • Cool the reaction, acidify with 1M HCl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final phenanthridinone product by column chromatography.

StepKey ReagentsCatalyst SystemTemp (°C)Purpose
Suzuki 2-Aminophenylboronic acid, K₃PO₄Pd(OAc)₂ / SPhos100C-C bond formation at the C-I position.
Cyclization K₂CO₃Pd(OAc)₂ / SPhos120Intramolecular C-N bond formation at the C-Cl position.

Alternative Strategies: Copper-Catalyzed Cyclizations

While palladium catalysis is dominant, copper-catalyzed reactions offer a complementary approach, particularly for intramolecular cyclizations involving heteroatoms.[15][16] For example, after an initial Sonogashira coupling, a copper catalyst can promote the intramolecular cyclization of the carboxylic acid onto the alkyne to form lactones.

Protocol 5: Conceptual Copper-Catalyzed Cyclization of a 3-Alkynyl Intermediate

  • Starting with the 3-alkynyl-2-chlorobenzoic acid intermediate prepared via Protocol 2.

  • In a reaction vial, dissolve the intermediate (1.0 equiv) in a suitable solvent like DMF.

  • Add a copper catalyst, such as CuI (0.1 equiv), and a base, such as K₂CO₃ (2.0 equiv).

  • Heat the reaction to 100-120 °C. The reaction involves the nucleophilic attack of the carboxylate onto the copper-activated alkyne.[17][18]

  • Monitor the formation of the isocoumarin or related lactone product by LC-MS.

  • Work-up involves acidification, extraction, and purification by chromatography.

Conclusion

This compound is a masterful starting material for the synthesis of diverse heterocyclic compounds. The key to its utility lies in the predictable and highly selective reactivity of its carbon-halogen bonds. By employing a strategic sequence of palladium- and copper-catalyzed reactions, researchers can efficiently construct complex molecular architectures. The protocols and principles outlined in this guide provide a robust framework for scientists in drug discovery and chemical synthesis to unlock the full potential of this versatile building block.

References

Application Notes and Protocols: Strategic Functionalization of the Carboxylic Acid Group in 2-Chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of 2-Chloro-3-iodobenzoic Acid

This compound is a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a sterically demanding ortho-chloro group and an meta-iodo moiety, offers a rich scaffold for generating diverse molecular architectures. The carboxylic acid group serves as a primary handle for derivatization, enabling the synthesis of esters, amides, and other functionalities. These derivatives are pivotal in the development of novel pharmaceuticals and functional materials. For instance, substituted benzoic acid derivatives are integral to the structure of numerous approved drugs.

This guide provides a comprehensive overview of the key strategies for the functionalization of the carboxylic acid group of this compound. We will delve into the mechanistic rationale behind common transformations, offering detailed, field-proven protocols for esterification, amidation, and acyl chloride formation. The "ortho effect" of the 2-chloro substituent, which sterically hinders the carboxyl group and enhances its acidity, will be a key consideration in the presented methodologies.

Section 1: Esterification of this compound

Esterification of this compound is a fundamental transformation for introducing a variety of alkoxy groups, which can modulate the lipophilicity and pharmacokinetic properties of a molecule. The choice of esterification method depends on the scale of the reaction, the nature of the alcohol, and the sensitivity of other functional groups.

Fischer-Speier Esterification: A Classic Approach

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the reaction to completion, the alcohol is typically used in excess as the solvent.

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong acid like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

  • Excess Alcohol: Using the alcohol as the solvent shifts the equilibrium towards the formation of the ester by Le Chatelier's principle.

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate.

Protocol 1: Synthesis of Methyl 2-Chloro-3-iodobenzoate via Fischer Esterification

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane or Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-40 eq) to serve as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-chloro-3-iodobenzoate.

  • Purify the product by column chromatography on silica gel if necessary.

Section 2: Amidation of this compound

Amide bond formation is one of the most important reactions in drug discovery. Direct reaction of a carboxylic acid with an amine is generally not feasible as it results in an acid-base reaction. Therefore, the carboxylic acid must first be activated using a coupling agent.

Carbodiimide-Mediated Amidation

Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation. The reaction often includes an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.

Causality Behind Experimental Choices:

  • EDC: Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • HOBt: Reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reacts efficiently with the amine.

  • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize any acid formed during the reaction and to deprotonate the amine salt.

Protocol 2: Synthesis of N-Benzyl-2-chloro-3-iodobenzamide

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq) in anhydrous DCM or DMF.

  • Add TEA or DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature.

  • Add EDC-HCl (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-benzyl-2-chloro-3-iodobenzamide.

Section 3: Synthesis of 2-Chloro-3-iodobenzoyl Chloride

Acyl chlorides are highly reactive intermediates that can be readily converted to a wide range of carboxylic acid derivatives. They are typically synthesized by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Acyl Chloride Formation using Thionyl Chloride

Thionyl chloride is a common and effective reagent for the preparation of acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup.

Causality Behind Experimental Choices:

  • Thionyl Chloride: Reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the acyl chloride, SO₂, and HCl.

  • Catalytic DMF: A small amount of N,N-dimethylformamide (DMF) can be used to catalyze the reaction through the formation of the Vilsmeier reagent.

  • Anhydrous Conditions: Thionyl chloride reacts violently with water, so the reaction must be carried out under anhydrous conditions.

Protocol 3: Preparation of 2-Chloro-3-iodobenzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Anhydrous toluene or dichloromethane

Procedure:

  • In a fume hood, place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap for SO₂ and HCl.

  • Add an excess of thionyl chloride (e.g., 2-5 eq) and a catalytic drop of DMF.

  • Heat the mixture to reflux gently. The reaction is typically complete when gas evolution ceases.

  • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces.

  • The resulting crude 2-chloro-3-iodobenzoyl chloride is often used in the next step without further purification.

Data Presentation

Functionalization MethodReagentsSolventTemperatureTypical Yield
Fischer Esterification Methanol, H₂SO₄ (cat.)MethanolRefluxGood to Excellent
Amidation Benzylamine, EDC-HCl, HOBt, TEADCM or DMFRoom Temp.Good to Excellent
Acyl Chloride Formation Thionyl Chloride, DMF (cat.)Neat or TolueneRefluxExcellent

Experimental Workflows

Esterification A This compound B Add excess MeOH and cat. H₂SO₄ A->B C Reflux B->C D Work-up & Purification C->D E Methyl 2-Chloro-3-iodobenzoate D->E

Caption: Workflow for Fischer Esterification.

Amidation A This compound B Add Benzylamine, EDC, HOBt, and Base in DCM A->B C Stir at RT B->C D Work-up & Purification C->D E N-Benzyl-2-chloro-3-iodobenzamide D->E

Caption: Workflow for Carbodiimide-Mediated Amidation.

Acyl_Chloride_Formation A This compound B Add excess SOCl₂ and cat. DMF A->B C Reflux B->C D Remove excess SOCl₂ C->D E 2-Chloro-3-iodobenzoyl Chloride D->E

Caption: Workflow for Acyl Chloride Formation.

Safety Precautions

  • This compound: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride and Oxalyl chloride: These reagents are highly corrosive, toxic, and react violently with water.[1][2][3][4] All manipulations should be performed in a well-ventilated fume hood.

  • EDC-HCl, HOBt, and DMAP: These reagents can be toxic and irritating.[5][6][7][8] Avoid inhalation and skin contact. Anhydrous HOBt can be explosive and should be handled with care.[8]

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-iodobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important chemical intermediate. We will explore common issues, provide evidence-based troubleshooting strategies, and detail a validated experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing this molecule:

  • Diazotization-Iodination (Sandmeyer-type Reaction): This is the most common and regioselective route. It begins with 3-Amino-2-chlorobenzoic acid, which is converted to a diazonium salt. This intermediate is then treated with an iodide source, such as potassium iodide (KI) or an iodine-copper solution, to introduce the iodine atom at the 3-position.[1] This method's key advantage is its precise control over the position of the incoming iodo group, minimizing the formation of unwanted isomers.

  • Direct Electrophilic Iodination: This route involves the direct iodination of 2-Chlorobenzoic acid using an iodinating agent (e.g., iodine) in the presence of an oxidizing agent and a strong acid.[2][3][4] While seemingly more direct, this method often suffers from poor regioselectivity. The chloro and carboxylic acid groups direct incoming electrophiles to different positions, leading to a mixture of isomers, including the undesired but often major product, 2-chloro-5-iodobenzoic acid, as well as di-iodinated byproducts.[2]

Q2: Why is precise temperature control so critical during the diazotization step?

The diazotization of an aromatic amine involves the formation of an aryl diazonium salt (Ar-N₂⁺). These salts are notoriously unstable at elevated temperatures.[5] The C-N bond is weak, and the diazonium group (N₂) is an excellent leaving group. If the temperature rises above the recommended range (typically 0–5 °C), the diazonium salt will prematurely decompose, primarily through reaction with water, to form undesired phenol byproducts (e.g., 2-chloro-3-hydroxybenzoic acid) and release nitrogen gas. This decomposition directly leads to a significant reduction in the yield of the target product.

Q3: What are the essential safety precautions when performing a Sandmeyer-type reaction?

Aryl diazonium salts, especially in a dry or solid state, can be explosive. It is imperative to keep them in solution at low temperatures and use them immediately after preparation. Key safety measures include:

  • Strict Temperature Control: Always use an ice/salt bath to maintain the reaction temperature between 0 and 5 °C.

  • No Isolation: Never attempt to isolate the diazonium salt intermediate. It should be generated and consumed in situ.

  • Proper Quenching: Any excess nitrous acid used for diazotization should be quenched at the end of the reaction. This is typically done by adding urea or sulfamic acid, which reacts with nitrous acid to produce nitrogen gas, carbon dioxide, and water.

  • Ventilation: The reaction releases nitrogen gas and potentially other volatile compounds. Always perform the synthesis in a well-ventilated fume hood.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific problems encountered during the synthesis of this compound, providing potential causes and validated solutions.

Problem 1: Low or No Yield of the Final Product

A low yield is the most frequent issue, often stemming from problems in the initial diazotization step of the Sandmeyer route.

Potential Cause Diagnostic Check Recommended Solution
Incomplete Diazotization Test the reaction mixture for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue/black).Ensure the sodium nitrite solution is added slowly and sub-surface to the acidic amine slurry. If the starch-iodide test remains negative, add a small additional amount of sodium nitrite solution until the test is positive for at least 15-20 minutes.
Premature Decomposition of Diazonium Salt Observe excessive foaming or nitrogen gas evolution during the diazotization step. The reaction mixture may darken significantly.Maintain a strict reaction temperature of 0–5 °C using an efficient cooling bath (ice/salt). Ensure the starting amine is fully dissolved or finely suspended in the acid before adding sodium nitrite.
Ineffective Iodide Displacement The reaction fails to progress after the addition of the potassium iodide solution.The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[6] While often performed without a catalyst for iodination, the addition of a catalytic amount of copper(I) iodide (CuI) can facilitate the displacement of the diazonium group.
Loss During Workup The product is lost during extraction or precipitation steps.The product is an acid. Ensure the aqueous phase is acidified sufficiently (pH 1-2) with a strong acid like HCl to fully precipitate the this compound before filtration.[7]
Problem 2: Product is Contaminated with Isomers (e.g., 2-Chloro-5-iodobenzoic acid)

This issue is most prominent when using the direct iodination route but can also indicate problems with starting material purity.

Potential Cause Diagnostic Check Recommended Solution
Poor Regioselectivity in Direct Iodination Analyze the crude product using NMR or LC-MS. The presence of the 5-iodo isomer is a common outcome.[2]The most effective solution is to switch to the Sandmeyer route starting from 3-Amino-2-chlorobenzoic acid. This pre-sets the required 1,2,3-substitution pattern and avoids selectivity issues.
Impure Starting Material Verify the purity of the 3-Amino-2-chlorobenzoic acid starting material. Contamination with 5-Amino-2-chlorobenzoic acid is possible.Source starting materials from a reputable supplier and verify their identity and purity by melting point and spectroscopy before use.
Problem 3: Final Product is Discolored (Pink, Purple, or Brown)

Discoloration is typically caused by residual iodine or organic impurities.

Potential Cause Diagnostic Check Recommended Solution
Residual Iodine (I₂) The product has a distinct purple or brown tint. The odor of iodine may be present.During the aqueous workup, wash the crude product or the organic extract with a solution of a reducing agent like 5% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[3] This will reduce I₂ to colorless I⁻.
Phenolic Byproducts The product is dark and oily, and purification by simple precipitation is ineffective.Purify the crude product by recrystallization. A mixture of acetic acid and water or a hydrocarbon solvent like toluene has been shown to be effective for removing impurities and yielding a high-purity crystalline product.[2][4]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common synthesis problems.

TroubleshootingWorkflow cluster_start Problem Identification cluster_diagnosis Diagnosis cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Purity Solutions Start Synthesis Issue LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct CheckDiazotization Check Diazotization (Starch-Iodide Test) LowYield->CheckDiazotization Incomplete Reaction ControlTemp Control Temperature (0-5 °C) LowYield->ControlTemp Decomposition CheckWorkup Check Workup pH (pH 1-2 for precipitation) LowYield->CheckWorkup Product Loss WashIodine Wash with Na₂S₂O₃ (Removes I₂ color) ImpureProduct->WashIodine Discoloration Recrystallize Recrystallize (Toluene or Acetic Acid/Water) ImpureProduct->Recrystallize Organic Byproducts CheckSM Verify Starting Material Purity ImpureProduct->CheckSM Isomeric Impurities

Caption: A troubleshooting flowchart for the synthesis of this compound.

Validated Experimental Protocol: Sandmeyer Route

This protocol details the synthesis of this compound from 3-Amino-2-chlorobenzoic acid.

Step 1: Preparation of the Amine Slurry
  • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-Amino-2-chlorobenzoic acid (1.0 eq) with a 20% aqueous solution of sulfuric acid.

  • Cool the resulting slurry to 0–5 °C using an ice-salt bath with vigorous stirring.

Step 2: Diazotization
  • Prepare a solution of sodium nitrite (1.05 eq) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine slurry over 30–45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes.

  • Confirm the presence of a slight excess of nitrous acid using starch-iodide paper.

Step 3: Iodination
  • In a separate flask, prepare a solution of potassium iodide (1.2 eq) in water.

  • Add the freshly prepared, cold diazonium salt solution to the potassium iodide solution in portions, controlling the rate of addition to manage the evolution of nitrogen gas. A catalytic amount of CuI can be added to the KI solution beforehand if desired.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

Step 4: Workup and Purification
  • Cool the reaction mixture in an ice bath and filter to collect the crude solid.

  • Wash the crude solid with cold water.

  • To remove residual iodine, resuspend the solid in water and add a 5% aqueous solution of sodium thiosulfate until the dark color disappears, leaving an off-white or tan solid.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as a mixture of acetic acid and water or toluene, to yield pure this compound.[2]

Synthesis Pathway Diagram

SandmeyerReaction Start 3-Amino-2-chlorobenzoic Acid Reagents1 NaNO₂, H₂SO₄ 0-5 °C Diazonium Aryl Diazonium Salt Intermediate [Ar-N₂]⁺ HSO₄⁻ Start->Diazonium Diazotization Reagents2 KI (aq) Product This compound Diazonium->Product Iodide Displacement Byproduct N₂ (gas) Diazonium->Byproduct

Caption: The Sandmeyer-type reaction pathway for synthesizing this compound.

References

Technical Support Center: Purification of 2-Chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-3-iodobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound, providing concise and actionable answers.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route used. However, common impurities often include:

  • Isomeric Acids: A significant impurity can be the isomeric 2-chloro-5-iodobenzoic acid, which can be challenging to separate due to its similar physical properties.[1]

  • Di-iodinated Species: Products of over-iodination, such as 2-chloro-3,5-diiodobenzoic acid, may also be present.[1]

  • Starting Materials: Unreacted starting materials, such as 2-chlorobenzoic acid, can also contaminate the final product.

  • Neutral or Basic Byproducts: Depending on the reaction conditions, various neutral or basic organic byproducts might be formed.

Q2: Which purification method is the most effective for this compound?

A2: The most effective method depends on the nature and quantity of the impurities. A multi-step approach is often necessary.

  • Acid-Base Extraction: This is an excellent initial step to separate the acidic product from any neutral or basic impurities.[2][3]

  • Recrystallization: This is a powerful technique for removing isomeric and other closely related impurities. The key is selecting an appropriate solvent system.[1][4]

  • Column Chromatography: For very challenging separations, such as removing stubborn isomeric impurities to achieve high purity, column chromatography is the method of choice.[5][6]

Q3: What safety precautions should I take when handling this compound and the solvents used for its purification?

A3: this compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[7] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used in purification, such as diethyl ether, toluene, and various alcohols, are often flammable and may have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low recovery after acid-base extraction Incomplete protonation of the carboxylate salt.Ensure the aqueous layer containing the sodium salt of the acid is acidified to a sufficiently low pH (typically pH 1-2) with a strong acid like HCl to fully precipitate the this compound.[8][9]
The compound is partially soluble in the aqueous layer.After acidification, cool the solution in an ice bath to minimize the solubility of the product in water before filtration.
Persistent isomeric impurity (e.g., 2-chloro-5-iodobenzoic acid) after recrystallization The chosen solvent does not provide adequate differentiation in solubility between the isomers.Experiment with different solvent systems. A mixture of solvents, such as acetic acid and water or toluene, has been reported to be effective for purifying a similar isomer.[1] A systematic approach to solvent screening is recommended.
Oily precipitate instead of crystals during recrystallization The solution is supersaturated, or the cooling rate is too fast.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal of the product can also promote proper crystallization.
Presence of impurities that inhibit crystallization.Perform an initial purification step, such as acid-base extraction, to remove gross impurities before attempting recrystallization.
Poor separation during column chromatography Incorrect solvent system (eluent).The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation between your product and the impurities. A less polar solvent will generally result in slower elution of the polar benzoic acid.[5][6]
Column is overloaded.Use an appropriate amount of crude material for the size of your column. Overloading leads to broad bands and poor separation.

Experimental Protocols & Methodologies

Here we provide detailed, step-by-step protocols for the key purification techniques for this compound.

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

Principle: this compound is deprotonated by a base (like sodium bicarbonate) to form its water-soluble sodium salt.[2] Neutral and basic impurities remain in the organic phase. The aqueous phase is then separated and acidified to regenerate the pure, water-insoluble acid.[4][9]

Workflow Diagram:

AcidBaseExtraction Crude Crude this compound in an organic solvent (e.g., diethyl ether) SepFunnel Separatory Funnel Crude->SepFunnel Shake Shake and vent SepFunnel->Shake AqBase Add aq. NaHCO3 solution AqBase->SepFunnel Separate Separate Layers Shake->Separate OrganicLayer Organic Layer (Neutral & Basic Impurities) Separate->OrganicLayer upper layer (if solvent is less dense than water) AqueousLayer Aqueous Layer (Sodium 2-chloro-3-iodobenzoate) Separate->AqueousLayer lower layer Acidify Acidify with conc. HCl to pH 1-2 AqueousLayer->Acidify Precipitate Precipitation of pure acid Acidify->Precipitate Filter Filter, wash with cold water, and dry Precipitate->Filter PureAcid Pure this compound Filter->PureAcid

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Procedure:

  • Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the carbon dioxide gas that is formed.[2]

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of your product.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product has been transferred to the aqueous phase.

  • Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (test with pH paper, target pH 1-2). A precipitate of pure this compound will form.[8]

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry it thoroughly.

Protocol 2: Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. Impurities remain in the solution.[10]

Principle: The selection of a suitable solvent is critical. An ideal solvent will dissolve the this compound poorly at room temperature but will dissolve it completely at an elevated temperature.[10] For separating isomers, a solvent system that maximizes the solubility difference between the desired product and the isomeric impurity is necessary.

Workflow Diagram:

Recrystallization Crude Crude this compound AddSolvent Add minimum amount of hot solvent Crude->AddSolvent Dissolve Heat to dissolve AddSolvent->Dissolve HotFilter Hot filtration (if insoluble impurities are present) Dissolve->HotFilter Cool Cool slowly to room temperature, then in an ice bath HotFilter->Cool filtrate Crystallize Crystallization Cool->Crystallize Filter Vacuum filter to collect crystals Crystallize->Filter Wash Wash with a small amount of cold solvent Filter->Wash Dry Dry the pure crystals Wash->Dry PureAcid Pure this compound Dry->PureAcid

Caption: General workflow for purification by recrystallization.

Step-by-Step Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate beaker, heat the chosen recrystallization solvent (e.g., a mixture of acetic acid and water, or toluene).[1]

  • Add the minimum amount of the hot solvent to the flask containing the crude acid to just dissolve it completely.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should start to form.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals, for example, in a vacuum oven at a moderate temperature.

Protocol 3: Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[11]

Principle: A solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase, typically silica gel).[5] A solvent or mixture of solvents (the mobile phase or eluent) is used to move the components through the column.[11] Compounds with a higher affinity for the stationary phase will move more slowly than those with a lower affinity, thus effecting a separation.[6]

Workflow Diagram:

ColumnChromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation PackColumn Pack column with stationary phase (e.g., silica gel) in eluent LoadSample Load crude sample onto the column PackColumn->LoadSample AddEluent Add eluent to the top of the column LoadSample->AddEluent Elute Elute the column AddEluent->Elute CollectFractions Collect fractions sequentially Elute->CollectFractions AnalyzeFractions Analyze fractions (e.g., by TLC) CollectFractions->AnalyzeFractions CombineFractions Combine pure fractions AnalyzeFractions->CombineFractions Evaporate Evaporate solvent CombineFractions->Evaporate PureAcid Pure this compound Evaporate->PureAcid

Caption: Workflow for purification by column chromatography.

Step-by-Step Procedure:

  • Select the stationary and mobile phases: For an acidic compound like this compound, silica gel is a common stationary phase. The mobile phase (eluent) should be chosen based on TLC analysis to achieve good separation. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is often used.

  • Pack the column: Prepare a slurry of the silica gel in the eluent and carefully pour it into the chromatography column. Allow the silica gel to settle into a uniform bed.

  • Load the sample: Dissolve the crude product in a minimum amount of the eluent and carefully add it to the top of the silica gel bed.

  • Elute the column: Add the eluent to the top of the column and allow it to flow through the column. Collect the eluent in small fractions as it exits the column.

  • Analyze the fractions: Spot each fraction on a TLC plate to determine which fractions contain the desired product.

  • Combine and evaporate: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator to obtain the purified product.

References

Technical Support Center: Cross-Coupling Reactions of 2-Chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for navigating the complexities of cross-coupling reactions with 2-Chloro-3-iodobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common challenges and optimize reaction outcomes. The unique substitution pattern of this substrate—possessing iodo, chloro, and carboxylic acid functionalities—presents specific challenges and opportunities in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the nuanced issues you may encounter.

Troubleshooting Guide & FAQs

This section is structured to provide rapid diagnostics and actionable solutions to common problems encountered during the cross-coupling of this compound.

Issue 1: Poor Chemoselectivity - Reaction at the C-Cl Bond or Dior Disubstitution

Q1: My primary side-product is the result of coupling at the C-Cl bond, or I'm observing significant amounts of the di-substituted product. How can I enhance selectivity for the C-I bond?

A1: This is a common challenge stemming from the inherent reactivity differences between aryl iodides and chlorides. While the C-I bond is significantly more reactive towards oxidative addition to a Pd(0) center, harsh reaction conditions can lead to competitive reaction at the C-Cl bond.[1]

Core Causality:

  • High Temperatures: Elevated temperatures provide the necessary activation energy for the less reactive C-Cl bond to undergo oxidative addition.

  • Highly Active Catalysts: Some highly active palladium catalysts, especially those with very electron-rich and bulky ligands, can be less discriminating between the two halogens.

  • Prolonged Reaction Times: Extended reaction times, often a consequence of sluggish C-I coupling, can provide the opportunity for the C-Cl bond to react.

Troubleshooting Strategies:

  • Temperature Control:

    • Action: Start with milder reaction temperatures (e.g., room temperature to 60 °C) and only increase if the reaction at the C-I bond is not proceeding.

    • Rationale: Lower temperatures will favor the kinetically preferred oxidative addition at the weaker C-I bond.

  • Ligand Selection:

    • Action: Employ ligands that are known to promote C-I bond activation selectively. While bulky, electron-rich phosphines are generally good, the specific choice can influence selectivity.[2][3] For instance, in some systems, certain ligands can surprisingly favor reaction at the less reactive site.[4]

    • Rationale: The ligand's steric and electronic properties directly influence the rate and selectivity of the oxidative addition step. A well-chosen ligand can create a significant energy barrier for C-Cl activation while facilitating C-I activation.

  • Reaction Time:

    • Action: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the mono-substituted product is predominantly formed.

    • Rationale: Preventing prolonged exposure of the mono-coupled product to the catalytic system minimizes the chance of a second coupling event at the C-Cl position.

Issue 2: Protodehalogenation - Loss of Iodine or Chlorine

Q2: I'm observing a significant byproduct corresponding to the mass of 2-chlorobenzoic acid or benzoic acid. What is causing this, and how can I prevent it?

A2: You are observing protodehalogenation, a side reaction where the halogen is replaced by a hydrogen atom.[5] This is a common issue in palladium-catalyzed cross-coupling reactions.

Core Causality:

  • Hydride Sources: The presence of hydride donors in the reaction mixture is the primary cause. These can be generated from:

    • Bases: Certain bases, like alkoxides, can undergo β-hydride elimination.

    • Solvents: Protic solvents, especially alcohols, can be a source of hydrides.[5]

    • Impurities: Water or other impurities in the reagents or solvents can contribute.

Troubleshooting Strategies:

  • Choice of Base:

    • Action: Use anhydrous, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices to hydroxides or alkoxides.[5]

    • Rationale: These bases are less likely to generate hydride species that can lead to protodehalogenation.

  • Solvent System:

    • Action: Employ anhydrous, aprotic solvents such as dioxane, THF, or toluene.[5] Ensure they are properly degassed to remove not only oxygen but also any dissolved moisture.

    • Rationale: Avoiding protic solvents minimizes a key potential source of hydrides.

  • Ligand Optimization:

    • Action: The use of bulky biarylphosphine ligands can sometimes suppress protodehalogenation.

    • Rationale: These ligands can accelerate the desired cross-coupling pathway, outcompeting the rate of protodehalogenation.[5]

Issue 3: Homocoupling Byproducts

Q3: My reaction is producing a significant amount of homocoupled byproduct (e.g., biphenyl from boronic acid in Suzuki, or a diyne from the alkyne in Sonogashira). How do I suppress this?

A3: Homocoupling is a frequent side reaction, particularly in Suzuki and Sonogashira couplings. It is often promoted by the presence of oxygen.

Core Causality:

  • Oxygen: Molecular oxygen can promote the oxidative dimerization of the coupling partners.[6]

  • Copper(I) in Sonogashira: In Sonogashira reactions, the copper(I) co-catalyst, while accelerating the desired reaction, is also a key mediator of the Glaser-Hay homocoupling of terminal alkynes.[6][7]

Troubleshooting Strategies:

  • Rigorous Inert Atmosphere:

    • Action: Ensure your reaction vessel, solvents, and reagents are thoroughly degassed and maintained under a strict inert atmosphere (argon or high-purity nitrogen) throughout the experiment.

    • Rationale: The exclusion of oxygen is the most critical factor in preventing homocoupling.

  • Copper-Free Sonogashira Conditions:

    • Action: For Sonogashira couplings, consider using a copper-free protocol.[8]

    • Rationale: This completely eliminates the primary pathway for alkyne homocoupling. These conditions may require specific ligands to facilitate the catalytic cycle.

  • Slow Addition of Reagents:

    • Action: In some cases, slow addition of the boronic acid or alkyne can minimize its concentration at any given time, disfavoring the bimolecular homocoupling reaction.

    • Rationale: This can be particularly effective in suppressing the formation of homocoupled byproducts.

Issue 4: Decarboxylation of the Starting Material

Q4: I am observing a byproduct that corresponds to 1-chloro-2-iodobenzene. What is causing the loss of the carboxylic acid group?

A4: This is due to decarboxylation, a known side reaction for benzoic acids, particularly those with ortho-substituents, under cross-coupling conditions.[9][10]

Core Causality:

  • Thermal Stress: High reaction temperatures can promote the extrusion of CO₂.

  • Base: The choice and strength of the base can influence the rate of decarboxylation.

  • Ortho Effect: The presence of a substituent at the ortho position can sometimes facilitate decarboxylation.[11]

Troubleshooting Strategies:

  • Milder Reaction Conditions:

    • Action: Use the lowest effective temperature for the reaction.

    • Rationale: Minimizing thermal stress is the most direct way to reduce the rate of decarboxylation.

  • Careful Base Selection:

    • Action: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like hydroxides or alkoxides.

    • Rationale: Stronger bases can facilitate the deprotonation and subsequent electronic rearrangement that leads to CO₂ loss.

  • Reaction Monitoring:

    • Action: Monitor the reaction closely and stop it once the desired product has formed to avoid prolonged exposure of the starting material to decarboxylation-promoting conditions.

    • Rationale: Minimizing reaction time at elevated temperatures will reduce the extent of this side reaction.

Experimental Protocols: Mitigation Strategies in Practice

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond

This protocol is designed to maximize selectivity for the C-I bond while minimizing protodehalogenation and homocoupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and anhydrous K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a suitable ligand if necessary (e.g., a bulky biarylphosphine ligand, 4 mol%).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography or recrystallization.[5]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is optimized to prevent the common side reaction of alkyne homocoupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂, 2 mol%), and a suitable ligand (e.g., a bulky phosphine, 4 mol%).

  • Inert Atmosphere: Seal the flask and rigorously degas by evacuating and backfilling with argon three times.

  • Reagent Addition: Under a positive argon flow, add the terminal alkyne (1.2 equiv.) and an anhydrous amine base (e.g., triethylamine or diisopropylethylamine, which can also serve as the solvent or co-solvent).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor for the consumption of the starting material.

  • Workup: Once complete, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify as needed.

Data Presentation: Parameter Selection Guide

The following table provides general recommendations for key reaction parameters to minimize side reactions when using this compound.

ParameterRecommendation for High SelectivityRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalystsPd(OAc)₂ is an air-stable Pd(II) precatalyst that is reduced in situ. Pd₂(dba)₃ is a direct Pd(0) source.[5]
Ligand Bulky, electron-rich monophosphines (e.g., SPhos, XPhos)Accelerate oxidative addition at the C-I bond and subsequent reductive elimination, outcompeting side reactions.[5]
Base Anhydrous K₃PO₄, Cs₂CO₃Weaker, non-nucleophilic bases minimize protodehalogenation and decarboxylation.[5]
Solvent Anhydrous, aprotic solvents (e.g., dioxane, THF, toluene)Avoids potential hydride donation from protic solvents.[5]
Temperature Start low (RT - 60 °C) and increase cautiouslyMinimizes C-Cl activation and decarboxylation.

Visualization of Reaction Pathways

The following diagrams illustrate the desired catalytic cycle and key competing side reactions.

Suzuki_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation (Ar'B(OH)2) Ar-Pd(II)-I(L_n)->Transmetalation Protodehalogenation Protodehalogenation (Side Reaction) Ar-Pd(II)-I(L_n)->Protodehalogenation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Homocoupling Homocoupling (Side Reaction) Transmetalation->Homocoupling Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Desired Product Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle for Suzuki-Miyaura coupling and key side reaction entry points.

Sonogashira_Side_Reactions cluster_desired Desired Sonogashira Pathway cluster_side Undesired Homocoupling Pathway Ar-I This compound Pd_Cu_Catalysis Pd(0)/Cu(I) Catalysis Ar-I->Pd_Cu_Catalysis Alkyne Terminal Alkyne Alkyne->Pd_Cu_Catalysis Cross_Coupled_Product Ar-Alkyne Product Pd_Cu_Catalysis->Cross_Coupled_Product Alkyne_2 Terminal Alkyne O2_Cu O₂, Cu(I) Alkyne_2->O2_Cu Glaser_Coupling Glaser Homocoupling O2_Cu->Glaser_Coupling

Caption: Competing pathways in copper-catalyzed Sonogashira coupling.

References

Technical Support Center: Purification of 2-Chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and purifying 2-Chloro-3-iodobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter purity challenges with this compound. We will explore the origins of common impurities, troubleshooting strategies for their removal, and detailed protocols for achieving high purity.

Introduction: The Challenge of Isomeric Purity

This compound is a valuable synthetic intermediate. However, its synthesis, often involving electrophilic aromatic substitution or Sandmeyer-type reactions, can lead to the formation of structurally similar isomers and byproducts.[1][2] The primary challenge lies in the removal of the 2-chloro-5-iodobenzoic acid isomer, which exhibits very similar physical properties, making separation by standard crystallization techniques difficult.[1] This guide provides a systematic approach to identifying and eliminating these persistent impurities.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Based on typical synthesis routes, such as the iodination of 2-chlorobenzoic acid or Sandmeyer reactions starting from an amino-chlorobenzoic acid, the most common impurities include:

  • Isomeric Impurities: Primarily 2-chloro-5-iodobenzoic acid, which is a common byproduct of iodination reactions.[1]

  • Starting Materials: Unreacted 2-chlorobenzoic acid or 3-amino-2-chlorobenzoic acid.[1][3]

  • Over-reacted Products: Di-iodinated species such as 2-chloro-3,5-diiodobenzoic acid.[1]

  • Reaction Byproducts: Phenolic compounds can arise from the premature decomposition of diazonium salts in the presence of water during Sandmeyer reactions.[4]

Q2: My routine recrystallization isn't improving the purity. Why?

A2: This is a common issue, especially with isomeric impurities.[1] Isomers like this compound and 2-chloro-5-iodobenzoic acid often have very similar solubility profiles in common solvents. During slow cooling, they can co-crystallize, meaning the impurity is incorporated into the crystal lattice of the desired product.[5] This guide provides advanced recrystallization and chromatographic methods to overcome this.

Q3: How can I accurately determine the purity and identify the specific impurities in my sample?

A3: The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC).[6] A reverse-phase HPLC method using a C18 column can effectively separate the desired compound from its isomers and other byproducts.[7][8] For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to confirm the molecular weight of the separated components.[6]

Q4: Is there a quick purification method to remove non-isomeric impurities?

A4: Yes. For removing more polar impurities (like residual acids from synthesis) or less polar byproducts, a simple acid-base extraction can be effective. Dissolving the crude product in a suitable organic solvent and washing with a basic aqueous solution (like sodium bicarbonate) will convert the benzoic acid derivatives into their water-soluble carboxylate salts, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product. However, this will not separate the isomeric benzoic acids.

Part 2: Troubleshooting Guide for Impurity Removal

This section addresses specific problems you may encounter during the purification process.

Issue 1: HPLC analysis confirms a persistent isomeric impurity (e.g., 2-chloro-5-iodobenzoic acid) above acceptable limits (>0.5%).
  • Underlying Cause: The high structural and polarity similarity between the isomers leads to poor separation via standard crystallization.

  • Solution 1: Fractional Recrystallization. This technique relies on slight differences in solubility. It involves multiple, sequential crystallization steps. While labor-intensive, it can be effective. A more robust approach is to use a specific solvent system known to enhance separation. A mixture of acetic acid and water has been shown to be effective in purifying the related 2-chloro-5-iodobenzoic acid from its isomers.[1]

  • Solution 2: Ammonium Salt Recrystallization. The solubility of the ammonium salt of your acid may differ significantly from that of the isomeric impurity's salt. This method, detailed in the protocols below, involves converting the acid to its ammonium salt, recrystallizing the salt, and then converting it back to the pure acid. This has proven effective for purifying m-iodobenzoic acid.[9]

  • Solution 3: Preparative Chromatography. For the highest purity or when recrystallization fails, preparative HPLC or column chromatography is the most powerful method. While requiring specialized equipment and being more costly, it offers the best resolution for separating challenging isomers.[7][10]

Issue 2: The purified product has a yellow or brown tint.
  • Underlying Cause: The color often originates from residual iodine from the synthesis or trace amounts of polymeric or nitrogen-containing byproducts from a Sandmeyer reaction.

  • Solution 1: Charcoal Treatment. During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated charcoal can be added.[5][9] The charcoal adsorbs colored impurities. The solution is then hot-filtered to remove the charcoal before cooling. Caution: Use the minimum amount of charcoal necessary, as it can also adsorb your product, reducing the yield.

  • Solution 2: Sulfite Wash. If residual iodine is suspected, washing a solution of the product in an organic solvent with an aqueous solution of a reducing agent like sodium bisulfite or sodium sulfite can effectively remove the color.[1]

Issue 3: Low yield after recrystallization.
  • Underlying Cause: This can be due to several factors: using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.

  • Troubleshooting Steps:

    • Minimize Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude solid. Adding excess solvent will keep more of your product dissolved at cold temperatures, reducing recovery.[11]

    • Slow Cooling: Allow the flask to cool slowly on the benchtop, undisturbed.[12] Once at room temperature, cooling in an ice bath can maximize crystal formation. Rapid cooling traps impurities and leads to smaller crystals that are harder to filter.

    • Prevent Premature Crystallization: Ensure your funnel and receiving flask are pre-heated (e.g., by placing them over the steam bath or in an oven) before performing a hot gravity filtration to remove solids like charcoal.[9] This prevents the product from crystallizing in the funnel.

    • Recover from Mother Liquor: The filtrate (mother liquor) will still contain some dissolved product. Concentrating the mother liquor by evaporating some of the solvent and cooling again can yield a second crop of crystals. Note that this second crop may be less pure than the first.

Decision Workflow for Purification Strategy

The following diagram outlines a logical approach to selecting the appropriate purification method based on the initial purity assessment.

Purification_Workflow cluster_0 Phase 1: Analysis & Initial Cleanup cluster_1 Phase 2: Advanced Purification cluster_2 Phase 3: Final Product Start Crude this compound Analyze Perform HPLC Analysis Start->Analyze CheckPurity Is Purity > 99.5%? Analyze->CheckPurity CheckIsomer Is Isomer Impurity the Main Issue? CheckPurity->CheckIsomer No End Pure Product (>99.8%) CheckPurity->End Yes AcidBase Perform Acid-Base Extraction CheckIsomer->AcidBase No (Other Impurities) Recrystallize Protocol 2A: Recrystallization (Toluene or Acetic Acid/Water) CheckIsomer->Recrystallize Yes AcidBase->Analyze Recrystallize->Analyze Check Purity AmmoniumSalt Protocol 2B: Ammonium Salt Recrystallization Recrystallize->AmmoniumSalt Purity still low AmmoniumSalt->Analyze Check Purity PrepLC Protocol 3: Preparative Chromatography AmmoniumSalt->PrepLC Purity still low PrepLC->Analyze Ammonium_Salt_Workflow A 1. Dissolve Crude Acid in Hot Water & NH4OH B 2. Cool Slowly to Crystallize Ammonium Salt A->B C 3. Filter & Collect Salt Crystals B->C D 4. Re-dissolve Salt in Hot Water C->D E 5. Acidify with HCl to Precipitate Pure Acid D->E F 6. Filter, Wash with Cold Water & Dry E->F

References

Stability of 2-Chloro-3-iodobenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Chloro-3-iodobenzoic acid (CAS: 874817-93-3). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial queries regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the optimal storage conditions for this compound?

A: For long-term stability, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2][3] The material is often supplied in amber vials to protect it from light.[4] It is stable under recommended storage conditions, but like many aryl iodides, it can be sensitive to light and air over extended periods.[3][4]

Q2: Is this compound particularly hazardous?

A: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][5] It may also cause respiratory irritation.[5] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] All manipulations should be performed in a well-ventilated fume hood.

Q3: How does the substitution pattern affect the acidity of the carboxylic acid?

A: The presence of two ortho-substituents (the chloro and iodo groups are both ortho to each other, with the chloro group being ortho to the carboxylic acid) influences its properties. Halogens exert an electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (carboxylate anion) and increases the acidity of the benzoic acid relative to the unsubstituted parent molecule.[6] However, significant steric strain from the ortho chloro group can force the carboxylic acid group out of the plane of the aromatic ring, which can impact its reactivity and interactions.[6]

Q4: My sample of this compound has a slight pink or brown tint. Is it degraded?

A: A slight discoloration can indicate the liberation of trace amounts of molecular iodine (I₂), which is intensely colored. This is often a result of minor photodecomposition. For most synthetic applications, such as palladium-catalyzed cross-coupling, this minor impurity level is inconsequential. However, for applications requiring high purity, recrystallization may be necessary. Storing the material properly, as described in Q1, will prevent further degradation.

Section 2: Troubleshooting Guide - Stability in Cross-Coupling Reactions

A primary application for this molecule is in transition-metal-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds is a key feature, but can also be a source of experimental challenges.

Core Principle: Reactivity Hierarchy

In palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings, the rate of oxidative addition to the Pd(0) center follows a well-established trend: R-I > R-Br > R-OTf >> R-Cl .[7][8][9] The carbon-iodine bond is the longest and weakest carbon-halogen bond, making it the most reactive site.[10] This allows for highly selective functionalization at the C3 position while leaving the C2-Cl bond intact for subsequent transformations.

Issue: Low or No Reactivity in a Suzuki-Miyaura Coupling at the C-I Bond

If you are experiencing poor conversion when targeting the C-I bond, a systematic review of your reaction parameters is necessary.

Parameter Potential Cause of Failure Recommended Troubleshooting Steps
Palladium Catalyst Catalyst deactivation or insufficient activity. The choice of ligand is critical.• Ensure you are using a Pd(0) source or a Pd(II) precatalyst that readily reduces in situ. • For challenging substrates, consider using more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr), which promote efficient oxidative addition and reductive elimination.[11]
Base Incorrect base strength or poor solubility. The base is required to activate the boronic acid to form a more nucleophilic boronate species.[11]• For ester-containing substrates, a milder base like K₂CO₃ or Cs₂CO₃ is recommended.[8][12] • For more robust substrates, stronger bases like K₃PO₄ can be effective. • Ensure the base is finely powdered and anhydrous if required by the solvent system.
Solvent Poor solubility of reagents; presence of oxygen.• A mixture of an organic solvent (e.g., Dioxane, THF, Toluene) with water is common for Suzuki couplings to dissolve both the organic substrate and the inorganic base.[8] • Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) to prevent oxidative degradation of the Pd(0) catalyst.
Temperature Insufficient thermal energy to overcome the activation barrier.• While many C-I couplings proceed at room temperature, gentle heating (e.g., 60-80 °C) can significantly increase the reaction rate without compromising selectivity.
Workflow: Optimizing a Selective Suzuki-Miyaura Coupling

Below is a logical workflow for troubleshooting a selective coupling at the C-I position.

Suzuki_Troubleshooting start Start: Selective Suzuki Coupling at C-I Bond check_yield Is Yield >85%? start->check_yield success Success: Proceed to Workup check_yield->success Yes check_reagents Verify Reagent Quality (Boronic Acid, Base, Solvent) check_yield->check_reagents No degas_protocol Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) check_reagents->degas_protocol change_ligand Screen Advanced Ligands (e.g., SPhos, RuPhos, IPr) degas_protocol->change_ligand increase_temp Increase Temperature Incrementally (e.g., RT -> 50°C -> 80°C) change_ligand->increase_temp increase_temp->check_yield Re-run Reaction

Caption: A decision-making workflow for troubleshooting low yields in selective Suzuki-Miyaura coupling reactions.

Issue: Unwanted Coupling at the C-Cl Bond

While significantly less reactive, the C-Cl bond can be forced to react under specific, often harsh, conditions.

  • Cause: Use of highly active catalyst systems designed for aryl chlorides (e.g., specific palladacycles or bulky, electron-rich phosphine ligands) combined with high temperatures (>100 °C).[13]

  • Solution: To maintain selectivity for the C-I bond, avoid these specialized catalysts and harsh conditions. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with moderate heating are typically sufficient for C-I coupling and will not activate the C-Cl bond.

Section 3: Troubleshooting Guide - Unwanted Side Reactions

Beyond cross-coupling, the stability of this compound can be compromised by other reaction pathways, leading to unexpected products.

Issue: Loss of Iodine (Hydrodeiodination)

You observe the formation of 2-chlorobenzoic acid as a byproduct.

  • Mechanism: This is a reductive cleavage (dehalogenation) of the C-I bond, replacing the iodine with a hydrogen atom.[10] This can be promoted by:

    • Reductive Reagents: Strong reducing agents (e.g., LiAlH₄), certain hydrogenation conditions (e.g., H₂, Pd/C in the presence of a base), or even milder hydride sources if the substrate is activated.

    • Photocatalysis: The C-I bond is susceptible to cleavage upon exposure to UV light.[14] In the presence of a hydrogen donor (like a solvent), this can lead to the hydrodeiodination product.

  • Troubleshooting:

    • Scrutinize your reaction for any intended or unintended reducing agents.

    • Protect the reaction from ambient and UV light by using amber glassware or wrapping the flask in aluminum foil.[15]

    • If hydrogenation is required elsewhere in the molecule, consider performing it before introducing the iodo-group or using a chemoselective catalyst system.

Issue: Reaction at the Iodine Atom (Oxidation)

You are using an oxidizing agent and observe the formation of a new, often insoluble, species.

  • Mechanism: The iodine atom in aryl iodides can be oxidized by strong oxidizing agents (e.g., m-chloroperbenzoic acid (mCPBA), sodium periodate (NaIO₄)) to form hypervalent iodine compounds, such as iodosyl (-IO) or iodoxy (-IO₂) species.[16][17][18] These compounds have vastly different reactivity and physical properties compared to the parent aryl iodide.

  • Troubleshooting:

    • Avoid using strong, non-selective oxidizing agents if you wish to preserve the C-I bond.

    • If oxidation is desired, this reactivity can be harnessed to create useful hypervalent iodine reagents.[17]

Diagram: Potential Degradation and Side-Reaction Pathways

Degradation_Pathways cluster_reductive Reductive Conditions cluster_oxidative Strong Oxidants cluster_photochemical UV Light / High Heat main This compound reductive_node e.g., H₂, Pd/C, base Strong Hydrides main->reductive_node oxidative_node e.g., mCPBA, NaIO₄ main->oxidative_node photo_node Energy Input main->photo_node deiodinated 2-Chlorobenzoic Acid (Hydrodeiodination) reductive_node->deiodinated hypervalent Hypervalent Iodine Species (e.g., Iodosyl/Iodoxy) oxidative_node->hypervalent decomposition Radical Intermediates + I₂ Liberation photo_node->decomposition

Caption: Key pathways for the degradation or unintended transformation of this compound.

Section 4: Experimental Protocols

The following protocols provide validated starting points for common procedures.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol details a standard procedure for coupling an arylboronic acid at the C3 position, preserving the C-Cl bond.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂) (2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), PdCl₂(dppf)·CH₂Cl₂ (0.02 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the starting aryl iodide.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Assessing Photostability in Solution

This protocol, based on ICH guideline Q1B principles, helps determine the sensitivity of your compound to light under specific solvent conditions.[15]

Materials:

  • This compound

  • Solvent of interest (e.g., Methanol, Acetonitrile)

  • Two identical, clear glass HPLC vials

  • One amber HPLC vial

  • Aluminum foil

  • Calibrated photostability chamber or a controlled light source

Procedure:

  • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Transfer aliquots of the solution into the three HPLC vials:

    • Sample A (Exposed): Clear vial.

    • Sample B (Dark Control): Clear vial, wrapped completely in aluminum foil.

    • Sample C (Reference): Amber vial, stored in the dark at room temperature.

  • Place Sample A and Sample B next to each other in the photostability chamber.

  • Expose the samples to a controlled light source as specified by ICH guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • At predetermined time points (e.g., 0, 4, 8, 24 hours), take a small aliquot from each vial and analyze by HPLC with a diode-array detector (DAD).

  • Analysis:

    • Compare the chromatogram of Sample A to Sample B. The appearance of new peaks in A that are absent in B indicates photodegradation products.

    • Compare the peak area of the parent compound in Sample A to Sample B. A significant decrease in area in A indicates loss of the parent compound due to light exposure.

    • Sample C serves as a baseline reference for the initial purity and concentration.

References

Technical Support Center: Overcoming Low Reactivity of the C-Cl Bond in 2-Chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of cross-coupling reactions with 2-chloro-3-iodobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block. Here, we will dissect the nuances of its reactivity, providing you with field-proven insights and troubleshooting strategies to ensure the success of your synthetic endeavors.

Understanding the Challenge: Differential Reactivity

This compound (CID 23431859) presents a unique synthetic challenge due to the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.[1] The C-I bond is weaker and more readily undergoes oxidative addition to a low-valent metal catalyst, such as palladium(0), making it the preferred site for initial cross-coupling reactions.[2][3] Conversely, the C-Cl bond is stronger and less polar, rendering it significantly less reactive under standard cross-coupling conditions.[2][4] This disparity in reactivity allows for selective functionalization, but also necessitates carefully tailored conditions to activate the C-Cl bond when desired.

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is: R-I > R-Br > R-OTf >> R-Cl.[5] This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond. The oxidative addition of the palladium catalyst to the aryl halide is often the rate-determining step in the catalytic cycle.[5][6] The stronger the C-X bond, the slower this step, and consequently, the less reactive the aryl halide.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound, particularly concerning the activation of the C-Cl bond.

Issue 1: Selective C-I Coupling Occurs, but C-Cl Bond Remains Unreactive

This is the most common scenario and is expected under standard Suzuki, Heck, or Sonogashira conditions. To activate the C-Cl bond, a more robust catalytic system is required.

Question: My Suzuki coupling with this compound only proceeds at the iodine position. How can I engage the chlorine in the reaction?

Answer: Activating the C-Cl bond requires overcoming a higher energy barrier for oxidative addition.[4] Traditional palladium catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[6][7] To achieve C-Cl activation, you need to employ more specialized catalyst systems and reaction conditions.

Recommended Solutions & Key Considerations:

StrategyRationaleKey Parameters to Optimize
Bulky, Electron-Rich Ligands These ligands increase the electron density on the palladium center, which promotes the oxidative addition to the electron-deficient C-Cl bond. They also facilitate the final reductive elimination step.[6][8]Ligand Choice: Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are industry standards for this purpose.[6][7]
N-Heterocyclic Carbene (NHC) Ligands NHCs are strong σ-donors that form highly stable and reactive palladium complexes capable of activating strong bonds like C-Cl.[9]Catalyst Precursor: Air- and moisture-stable Pd(II)-NHC precatalysts like [Pd(IPr)(μ-Cl)Cl]₂ can be highly effective.[10]
Higher Reaction Temperatures Increased thermal energy can help overcome the activation barrier for the C-Cl bond cleavage.Temperature: Reactions involving aryl chlorides often require temperatures in the range of 80-120 °C.
Stronger Base The choice of base is crucial and can significantly influence the reaction outcome by affecting the transmetalation step.[6]Base Selection: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.
Solvent Choice The solvent can influence catalyst solubility, stability, and reactivity.Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.

Experimental Workflow: Activating the C-Cl Bond in a Suzuki Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dry Schlenk flask under inert atmosphere (Ar or N₂) B Add this compound derivative (post C-I coupling), boronic acid, and base (e.g., K₃PO₄) A->B C Add Pd precatalyst (e.g., Pd(OAc)₂) and a bulky phosphine ligand (e.g., SPhos) or an NHC-Pd complex B->C D Add degassed solvent (e.g., dioxane) C->D E Heat the mixture to 80-110 °C with vigorous stirring D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to room temperature and quench the reaction F->G H Perform aqueous work-up and extract with an organic solvent G->H I Purify the product by column chromatography H->I

Caption: General workflow for a Suzuki coupling targeting the C-Cl bond.

Issue 2: Low Yield and/or Catalyst Decomposition

Even with advanced catalytic systems, reactions involving aryl chlorides can be sluggish and prone to side reactions.

Question: I'm using a specialized ligand for my C-Cl coupling, but the yield is still low and I see evidence of palladium black formation. What's going wrong?

Answer: Low yields and catalyst decomposition (indicated by the formation of palladium black) often point to issues with the reaction conditions or reagent quality. The catalytically active Pd(0) species can be sensitive and prone to deactivation pathways.

Troubleshooting Strategies:

Potential CauseRecommended ActionScientific Rationale
Oxygen Contamination Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[6]Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[11]
Reagent Instability Use fresh, high-purity boronic acids. Consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates.[12]Boronic acids can undergo protodeboronation, especially under harsh conditions, which consumes the coupling partner.[6][11]
Inappropriate Base The choice and quality of the base are critical. Ensure the base is finely powdered and dry.The base plays a role in the transmetalation step and its effectiveness can be hampered by poor solubility or hydration.[6]
Sub-optimal Ligand-to-Metal Ratio The ratio of ligand to palladium can be critical. Typically, a slight excess of the ligand is used.An incorrect ratio can lead to the formation of less active or unstable catalytic species.
Issue 3: Unwanted Side Reactions

Besides low yields, you might observe the formation of byproducts that complicate purification.

Question: My reaction mixture shows the desired product, but also significant amounts of homocoupled boronic acid and dehalogenated starting material. How can I minimize these side reactions?

Answer: Homocoupling and dehalogenation are common side reactions in palladium-catalyzed cross-couplings.[11] Their formation is often indicative of sub-optimal reaction conditions.

Minimizing Side Reactions:

Side ReactionPrimary CauseMitigation Strategy
Homocoupling of Boronic Acid Often promoted by the presence of Pd(II) species and oxygen.[11]Thoroughly degas all reagents and solvents. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.
Dehalogenation Can occur if a hydride source is present, which can arise from the solvent or base.Use anhydrous solvents and ensure the base is not a hydride source.
Protodeboronation Hydrolysis of the boronic acid.[11]Use anhydrous conditions or employ more stable boron reagents like boronic esters.[6][12]

Catalytic Cycle and Common Side Pathways

G cluster_cycle Main Catalytic Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl Decomposition Catalyst Decomposition (Pd Black) Pd0->Decomposition O₂ PdII_Aryl Ar-Pd(II)-Cl(L)ₙ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)₂ / Base PdII_Coupling Ar-Pd(II)-R(L)ₙ Transmetal->PdII_Coupling Homocoupling Homocoupling (R-R) Transmetal->Homocoupling O₂ RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Simplified catalytic cycle for Suzuki coupling showing key side reactions.

This guide provides a starting point for troubleshooting and optimizing reactions involving the C-Cl bond of this compound. Successful C-Cl bond activation is a testament to the power of modern organometallic catalysis and opens up a wider range of possibilities for molecular design and synthesis.

References

Technical Support Center: Catalyst Selection for Selective Coupling of 2-Chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the selective functionalization of 2-chloro-3-iodobenzoic acid. This dihalogenated building block offers a powerful platform for sequential, site-selective derivatization, but its successful use hinges on precise catalyst control. This document provides in-depth, experience-driven answers to common challenges and frequently asked questions.

Part 1: Foundational Principles & Core FAQs

This section addresses the fundamental chemical principles governing the selective reactivity of this compound. Understanding these concepts is critical for rational catalyst selection and troubleshooting.

Q1: What is the primary challenge in the selective cross-coupling of this compound?

The central challenge is achieving chemoselectivity . The molecule possesses two different halogen atoms, iodine and chlorine, attached to the same aromatic ring. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond[1][2]. The reactivity of this step is highly dependent on the halogen, following the general trend: C-I > C-Br > C-Cl > C-OTf [1].

Therefore, the C-I bond is significantly more reactive than the C-Cl bond. The goal is to select a catalytic system that exclusively cleaves the C-I bond while leaving the C-Cl bond untouched for potential future transformations. Poor catalyst selection can lead to a mixture of mono-coupled (at the iodine position), di-coupled, and unreacted starting material.

Q2: How do the electronic and steric properties of this compound influence catalyst selection?

The substrate itself presents two key features that complicate catalysis:

  • Steric Hindrance: The carboxylic acid group is ortho to the chlorine atom, and the iodine is ortho to the carboxylic acid. This steric crowding around the reactive sites can hinder the approach of the bulky palladium catalyst, potentially slowing the desired oxidative addition step.

  • Electronic Effects & Solubility: The carboxylic acid is an electron-withdrawing group. Under the basic conditions required for most coupling reactions (e.g., Suzuki, Sonogashira), it will be deprotonated to a carboxylate salt. This salt form can have poor solubility in common organic solvents like toluene or THF, leading to heterogeneous mixtures and reduced reaction rates[3]. Furthermore, the carboxylate can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation[4].

A successful strategy must therefore employ a catalyst that is not only selective but also highly active and robust enough to overcome these substrate-specific challenges.

Q3: What is the general strategy for achieving high selectivity for C-I bond coupling?

The strategy revolves around modulating the reactivity of the palladium catalyst to exploit the intrinsic reactivity difference between the C-I and C-Cl bonds. This is primarily achieved through the careful selection of ligands .

  • For high C-I selectivity: Use ligands that are sufficiently electron-rich and bulky to promote oxidative addition at the C-I bond under mild conditions (low temperature, short reaction times). These mild conditions are generally insufficient to activate the much stronger C-Cl bond.

  • Avoiding Di-coupling: Overly active catalysts or harsh conditions (high temperatures, long reaction times) can begin to activate the C-Cl bond, leading to undesired di-substituted products[5]. Careful monitoring of the reaction is essential.

Below is a decision workflow for initial catalyst system screening.

G cluster_start cluster_suzuki Suzuki-Miyaura (C-C) cluster_sonogashira Sonogashira (C-C) cluster_heck Heck (C-C) start Desired Transformation? suzuki_node Couple with Aryl/Vinyl Boronic Acid start->suzuki_node C(sp2)-C(sp2) bond sono_node Couple with Terminal Alkyne start->sono_node C(sp2)-C(sp) bond heck_node Couple with Alkene start->heck_node C(sp2)-C(sp2) vinylation suzuki_cat Catalyst System: - Pd(OAc)2 or Pd2(dba)3 - Bulky Phosphine Ligand (e.g., SPhos, XPhos) - Base: K3PO4 or K2CO3 suzuki_node->suzuki_cat sono_cat Catalyst System: - Pd(PPh3)2Cl2 or Pd(PPh3)4 - CuI (co-catalyst) - Base: Et3N or DIPEA sono_node->sono_cat heck_cat Catalyst System: - Pd(OAc)2 - Ligand (optional, e.g., PPh3) - Base: Et3N or K2CO3 heck_node->heck_cat

Caption: Initial decision workflow for selecting a catalyst system.

Part 2: Troubleshooting Guide by Reaction Type

This section provides specific, actionable advice for overcoming common issues encountered during the selective coupling of this compound.

A. Suzuki-Miyaura Coupling

Q4: I'm getting low yield and poor conversion in my Suzuki coupling. What are the likely causes?

Low conversion is a frequent issue, often stemming from catalyst deactivation or poor substrate solubility.[3][6]

  • Cause 1: Catalyst Deactivation. The carboxylic acid can coordinate to the palladium, inhibiting the catalytic cycle.[4] Additionally, oxygen can oxidize the active Pd(0) catalyst.

    • Solution:

      • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed using freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3]

      • Robust Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands stabilize the palladium center, promote the desired catalytic steps, and can prevent deactivation.[6][7]

      • Use a Pre-catalyst: Air-stable Pd(II) pre-catalysts, especially those incorporating N-heterocyclic carbene (NHC) ligands like [Pd(IPr)(μ-Cl)Cl]₂, can be highly effective and activate readily under reaction conditions.[8][9]

  • Cause 2: Poor Solubility. Under basic conditions, the deprotonated this compound may not be fully dissolved in solvents like toluene.

    • Solution:

      • Solvent System: Consider using a more polar aprotic solvent like dioxane or a solvent mixture such as Toluene/Water or Dioxane/Water.

      • Base Selection: An appropriate base is crucial for activating the boronic acid.[10] Use a base like K₃PO₄ or Cs₂CO₃, which often give better results than K₂CO₃ for challenging substrates.[6]

Q5: My reaction is producing the di-coupled product. How can I improve selectivity for the C-I bond?

This indicates your catalytic system is too reactive or the conditions are too harsh.

  • Solution:

    • Lower the Temperature: Start the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C). The energy barrier for C-Cl activation is higher, so lowering the thermal energy can significantly favor C-I coupling.

    • Reduce Reaction Time: Monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent subsequent coupling at the C-Cl position.

    • Ligand Choice: While highly active ligands are good for conversion, an overly active one might compromise selectivity. If using a very electron-rich ligand leads to di-coupling, consider a slightly less activating ligand like PPh₃, but be prepared for longer reaction times.

Q6: I'm observing significant amounts of homocoupling of my boronic acid (Ar'-Ar'). How can I prevent this?

Homocoupling is often caused by the presence of oxygen, which can facilitate an alternative catalytic cycle.[3]

  • Solution:

    • Improve Degassing: This is the most critical factor. Re-evaluate and enhance your degassing procedure.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can favor side reactions.

B. Sonogashira Coupling

Q7: My Sonogashira coupling is sluggish and gives low yields. What should I check first?

The Sonogashira coupling involves a dual catalytic system (palladium and copper), adding layers of complexity.[11][12]

  • Cause 1: Inactive Copper Co-catalyst. The copper(I) acetylide is a key intermediate.[11] If the copper salt (typically CuI) is old or has been exposed to air, it may be oxidized and inactive.

    • Solution: Use a fresh bottle of CuI. It should be off-white or very pale tan; if it is green or brown, it is likely oxidized.

  • Cause 2: Inappropriate Base. The amine base (e.g., Et₃N, DIPEA) serves both as a base and sometimes as a solvent. It must be anhydrous.

    • Solution: Use freshly distilled, anhydrous amine. Ensure no acidic impurities are present that could quench the base.

  • Cause 3: Palladium Catalyst Issues. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are typically effective.

    • Solution: For C-I coupling, these catalysts are usually sufficient. The reaction is often successful even at room temperature.[13] If yields are still low, ensure the catalyst is fresh and consider a copper-free Sonogashira protocol, which can sometimes avoid side reactions associated with copper.[14][15]

Q8: I am seeing alkyne homocoupling (Glaser coupling). How do I suppress this side reaction?

This is a very common side reaction in Sonogashira couplings, promoted by oxygen and excess copper.

  • Solution:

    • Strictly Anaerobic Conditions: Rigorous degassing is paramount to prevent oxidative homocoupling.

    • Minimize Copper Loading: Use the lowest effective amount of CuI (typically 1-5 mol%).

    • Run a Copper-Free Variant: Several protocols exist that use specific ligands or additives to enable the reaction without a copper co-catalyst, completely eliminating this side reaction.[15]

C. Heck Coupling

Q9: The Heck reaction with my this compound is not working. Why is this reaction particularly challenging?

The Heck reaction is often sensitive to steric hindrance.[16][17] The ortho-carboxylate group on your substrate can sterically block the coordination of the alkene and subsequent migratory insertion step, which is key to the mechanism.

  • Solution:

    • Protect the Carboxylic Acid: Converting the carboxylic acid to a methyl or ethyl ester (e.g., methyl 2-chloro-3-iodobenzoate) can significantly improve reactivity by reducing steric bulk and preventing catalyst inhibition by the carboxylate. The ester can be hydrolyzed back to the acid post-coupling.

    • Use a Less Hindered Alkene: If possible, use a less sterically demanding alkene coupling partner (e.g., ethyl acrylate vs. styrene).

    • Higher Temperatures: Heck reactions often require higher temperatures (100-140 °C) than Suzuki or Sonogashira couplings.[17]

    • Ligandless Conditions: Sometimes, "ligandless" Heck reactions using just a palladium salt like Pd(OAc)₂ can be effective, as the absence of a bulky phosphine ligand can reduce steric congestion around the metal center.[16]

Part 3: Protocols and Data

Representative Catalyst Systems for Selective C-I Coupling

The following table summarizes recommended starting conditions for screening the selective coupling of this compound.

Reaction Type Pd Pre-catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Typical Selectivity (Mono:Di)
Suzuki-Miyaura Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (10:1)80>95:5
Sonogashira PdCl₂(PPh₃)₂ (3%)PPh₃ (6%)Et₃N (3.0)THF25-50>98:2
Heck (Esterified) Pd(OAc)₂ (5%)NoneK₂CO₃ (2.0)DMF120>90:10

Note: Data is representative and should be optimized for each specific coupling partner.

General Protocol for Selective Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.). Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add degassed Dioxane and Water (10:1 ratio, to make a ~0.1 M solution with respect to the aryl halide).

  • Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS. The reaction is typically complete in 2-12 hours.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.[6]

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Workflow Diagram

If a reaction fails, this logical flow can help diagnose the issue.

G start Reaction Issue: Low Yield / No Conversion q1 Was the reaction thoroughly degassed? start->q1 fix1 ACTION: Improve degassing procedure (e.g., Freeze-Pump-Thaw) q1->fix1 No q2 Are reagents (catalyst, ligand, base, solvent) fresh and anhydrous? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run Experiment fix1->end_node fix2 ACTION: Use fresh/purified reagents. Use anhydrous solvents/bases. q2->fix2 No q3 Is the substrate soluble in the reaction medium? q2->q3 Yes a2_yes Yes a2_no No fix2->end_node fix3 ACTION: Change solvent system (e.g., add co-solvent like water or DMF) or protect carboxylic acid. q3->fix3 No q4 Is the catalyst system active enough? q3->q4 Yes a3_yes Yes a3_no No fix3->end_node fix4 ACTION: - Increase temperature. - Switch to a more active ligand  (e.g., PPh3 -> SPhos). - Increase catalyst loading. q4->fix4 No fix4->end_node

Caption: A step-by-step workflow for troubleshooting common coupling issues.

References

Preventing dehalogenation of 2-Chloro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehalogenation in Cross-Coupling Reactions

Welcome to the technical support center for 2-chloro-3-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile, yet challenging, building block in their synthetic workflows. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Unwanted dehalogenation is a common pitfall, leading to reduced yields and complex purification challenges. This document provides in-depth, field-proven insights to help you navigate these issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and reactivity of this compound.

Q1: I'm observing a significant amount of a lower molecular weight byproduct in my reaction. What is it and why is it forming?

A: The most common byproduct is 2-chlorobenzoic acid, the result of hydrodehalogenation. This occurs when the iodine atom at the C3 position is replaced by a hydrogen atom. This side reaction is prevalent in palladium-catalyzed cross-coupling reactions. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can arise from the reaction of the palladium complex with bases, trace amounts of water, or protic solvents like alcohols.[1][2] The Pd-H species can then reductively eliminate with the aryl group, leading to the undesired dehalogenated product.

Q2: Why is the iodine removed instead of the chlorine?

A: The selective removal of iodine over chlorine is governed by the relative bond strengths and reactivity of the carbon-halogen bonds in palladium catalysis. The general order of reactivity for aryl halides in oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[3][4] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it the preferential site for both the desired oxidative addition and the undesired hydrodehalogenation.[5][6]

Q3: How can I reliably detect and quantify the dehalogenated impurity?

A: The most effective methods are chromatographic. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode-Array Detector (DAD) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for separating and unambiguously identifying dehalogenation impurities from the starting material and the desired product.[7] For routine monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is typically sufficient to track the formation of 2-chlorobenzoic acid (m/z = 155.98 for [M-H]⁻).

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Dehalogenation is a competitive side reaction that can plague many common cross-coupling protocols. The key to suppression is to optimize conditions to favor the desired catalytic cycle over the hydrodehalogenation pathway.

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

You've attempted to couple this compound with a boronic acid, but your primary isolated product is 2-chlorobenzoic acid.

The diagram below illustrates the main catalytic cycle for a Suzuki coupling and the competing hydrodehalogenation pathway that consumes the key Ar-Pd(II)-I intermediate.

Suzuki_Dehalogenation Pd0 Pd(0)L_n ArPdI Ar-Pd(II)(I)L_n (Oxidative Addition) Pd0->ArPdI Ar-I ArPdOR Ar-Pd(II)(OR)L_n (Metathesis) ArPdI->ArPdOR Base (e.g., K₃PO₄) PdH L_nPd(H)I (Pd-H Formation) ArPdI->PdH Proton Source (H₂O, ROH, Base) ArPdArB [Ar-Pd(II)(Ar')L_n] (Transmetalation) ArPdOR->ArPdArB Ar'-B(OH)₂ ArPdArB->Pd0 Product Ar-Ar' (Desired Product) ArPdArB->Product Reductive Elimination PdH->Pd0 Dehalogenated Ar-H (Dehalogenated Byproduct) PdH->Dehalogenated Reductive Elimination

Caption: Suzuki cycle vs. the dehalogenation side reaction.

Potential CauseScientific ExplanationRecommended Action
Inappropriate Base Strong bases (e.g., NaOH, NaOEt) or those with available protons can facilitate the formation of Pd-H species or act as proton sources themselves.Switch to a weaker, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices that minimize hydrodehalogenation.[1][8]
Protic Solvent Solvents with acidic protons, such as alcohols (methanol, ethanol), can act as hydride donors, directly feeding the dehalogenation pathway.[2][9]Use anhydrous, aprotic solvents. 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF) are standard choices. Ensure they are rigorously dried before use.[1][10]
Suboptimal Ligand The rate of reductive elimination (product formation) is highly dependent on the ligand. If this step is slow, the competing dehalogenation has more time to occur.Use bulky, electron-rich phosphine ligands.[11] Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) accelerate reductive elimination, outcompeting the side reaction.[1][12]
Excessive Water Water is a common proton source for hydrodehalogenation. While some Suzuki protocols require a small amount of water, excess is detrimental.[1]Ensure all reagents and solvents are anhydrous. If a co-solvent is needed, minimize the amount of water or use a rigorously dried solvent system.[8][13]
High Temperature Higher temperatures can sometimes accelerate the rate of Pd-H formation and subsequent dehalogenation more than the desired coupling.Attempt the reaction at a lower temperature. Start at 80 °C and adjust as needed. Slower, cleaner reactions are preferable to fast, messy ones.[8]
Issue 2: Dehalogenation and/or Alkyne Homocoupling in Sonogashira Coupling

You are attempting a Sonogashira coupling and observe a mixture of 2-chlorobenzoic acid, your desired product, and a significant amount of the alkyne dimer (Glaser coupling product).

Potential CauseScientific ExplanationRecommended Action
Oxygen Contamination The Sonogashira reaction is notoriously sensitive to oxygen, which can decompose the Pd(0) catalyst and promote the oxidative homocoupling of the alkyne, especially in the presence of the copper co-catalyst.[14][15]Rigorously degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes). Maintain a strict inert (argon or nitrogen) atmosphere throughout the experiment using Schlenk techniques or a glovebox.[15]
Base/Solvent Quality Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPEA) are crucial for deprotonating the alkyne but can contain water or have oxidized over time, which can interfere with the catalytic cycle.Use freshly distilled and degassed amine bases and anhydrous solvents.[15]
Copper Co-catalyst While CuI is the classic co-catalyst, it is the primary culprit for promoting alkyne homocoupling.Reduce the loading of CuI to the minimum effective amount (e.g., 1-2 mol%). If homocoupling persists, switch to a well-established copper-free Sonogashira protocol. These often use a slightly higher palladium loading and a stronger amine base but completely eliminate the Glaser side product.[15][16]
Slow Oxidative Addition If the oxidative addition of the aryl iodide to the palladium center is slow, side reactions have more time to occur.[16]Ensure you are using a fresh, active palladium source. Electron-rich and bulky phosphine ligands can also accelerate this step.[17]
Experimental Protocols & Best Practices

To minimize dehalogenation from the outset, careful planning and execution are paramount.

Troubleshooting Decision Tree

Use this flowchart to guide your optimization strategy when significant dehalogenation is observed.

Troubleshooting_Flowchart start Significant Dehalogenation (>10%) Detected by LC-MS? q_base Are you using a strong or protic base (e.g., NaOH, NaOMe)? start->q_base Yes a_base Action: Switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. q_base->a_base Yes q_solvent Are you using a protic solvent (e.g., EtOH, MeOH) or non-anhydrous conditions? q_base->q_solvent No end_node Re-run experiment and monitor by LC-MS. a_base->end_node a_solvent Action: Switch to an anhydrous, aprotic solvent (Toluene, Dioxane, THF). Ensure all reagents are dry. q_solvent->a_solvent Yes q_ligand Are you using a simple ligand like PPh₃? q_solvent->q_ligand No a_solvent->end_node a_ligand Action: Use a bulky, electron-rich ligand (e.g., SPhos, XPhos, P(t-Bu)₃) to accelerate reductive elimination. q_ligand->a_ligand Yes q_temp Is the reaction temperature > 100 °C? q_ligand->q_temp No a_ligand->end_node a_temp Action: Attempt the reaction at a lower temperature (e.g., 80 °C). q_temp->a_temp Yes q_temp->end_node No a_temp->end_node

Caption: A decision tree for troubleshooting dehalogenation.

Recommended Protocol: Dehalogenation-Resistant Suzuki Coupling

This protocol incorporates best practices to suppress hydrodehalogenation.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

  • Schlenk flask or microwave vial, stir bar, inert atmosphere (Argon) setup

Procedure:

  • Preparation: Vigorously dry the K₃PO₄ base in an oven (e.g., 150 °C) under vacuum overnight and allow it to cool in a desiccator.

  • Vessel Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the dried K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the product mass, while checking for the mass corresponding to 2-chlorobenzoic acid.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black. Proceed with standard aqueous workup and purification.

References

Work-up procedures for reactions involving 2-Chloro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-Chloro-3-iodobenzoic acid. This guide is structured to provide immediate, actionable insights into the common challenges and questions that arise during its use in synthesis. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling, properties, and reactivity of this compound.

Q1: What are the key physicochemical properties of this compound I should be aware of?

A1: Understanding the basic properties is critical for planning reactions, particularly for calculating molar equivalents and predicting solubility. Key data is summarized below.

PropertyValueSource
Molecular Formula C₇H₄ClIO₂PubChem[1]
Molecular Weight 282.46 g/mol PubChem[1]
Appearance White to yellow solidMySkinRecipes[2]
pKa (estimated) < 2.89Inferred from[3][4]
XLogP3 2.7PubChem[1]

Rationale for pKa Estimation: The pKa of 2-chlorobenzoic acid is 2.89[4]. The additional electron-withdrawing iodine atom at the 3-position is expected to further acidify the carboxylic acid proton through an inductive effect, resulting in a pKa value lower than 2.89. The ortho-substituted benzoic acid is generally the most acidic among isomers[3].

Q2: How should I store and handle this compound?

A2: Proper storage is essential for maintaining the reagent's integrity. It should be stored at room temperature, protected from light, in a dry, tightly sealed container[2][5]. The compound is classified as harmful if swallowed and causes skin and serious eye irritation[1]. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling.

Q3: In which solvents is this compound soluble?

A3: Solubility is dictated by the molecule's dual nature: a polar carboxylic acid group and a largely non-polar halogenated aromatic ring.

  • Poor Solubility: It has limited solubility in polar solvents like water[6]. However, it will readily dissolve in aqueous basic solutions (e.g., NaOH, NaHCO₃) upon conversion to its carboxylate salt.

  • Good Solubility: It exhibits better solubility in many common organic solvents, particularly polar aprotic solvents used in cross-coupling reactions like DMF, DMSO, THF, and Dioxane. It is also soluble in solvents like ethyl acetate, which is useful for extraction[7].

Q4: What is the relative reactivity of the C-I vs. C-Cl bond in cross-coupling reactions?

A4: The Carbon-Iodine bond is significantly more reactive than the Carbon-Chlorine bond in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle[8]. This differential reactivity is a powerful synthetic tool, allowing for selective functionalization at the 3-position (iodine) while leaving the 2-position (chlorine) intact for subsequent transformations.

Part 2: Troubleshooting Guide for Common Reactions

This section is designed to help you diagnose and solve specific experimental issues in a logical, step-by-step manner.

Workflow: Initial Troubleshooting for Low-Yield Reactions

Below is a systematic workflow to diagnose the root cause of a low-yielding cross-coupling reaction.

G cluster_0 Problem Diagnosis cluster_1 Potential Causes & Solutions start Low or No Product Formation reagents Step 1: Verify Reagents start->reagents setup Step 2: Check Reaction Setup reagents->setup cause1 Degraded Starting Material? (e.g., boronic acid) Solution: Use fresh reagents. Consider more stable derivatives (e.g., pinacol esters). reagents->cause1 Purity/Stability cause2 Inactive Catalyst? (e.g., Pd black formation) Solution: Use fresh catalyst/ligand. Ensure rigorous degassing. Consider modern precatalysts. reagents->cause2 Catalyst conditions Step 3: Optimize Conditions setup->conditions cause3 Air or Moisture Contamination? Solution: Improve degassing procedure. Use anhydrous solvents. Maintain strict inert atmosphere. setup->cause3 Atmosphere cause4 Suboptimal Base or Solvent? Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure proper solvent polarity and solubility. conditions->cause4 Reagents cause5 Incorrect Temperature? Solution: Gradually increase temperature, but monitor for decomposition. High heat can degrade catalyst. conditions->cause5 Parameters

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Q5: My Suzuki-Miyaura reaction is sluggish or fails completely. What should I investigate?

A5: This is a common issue, often related to catalyst activity or reagent quality[9].

  • Cause 1: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen. If your reaction mixture turns black (palladium black), your catalyst has likely decomposed[4][9].

    • Solution: Ensure your solvent is rigorously degassed (e.g., via freeze-pump-thaw or by bubbling with argon for an extended period). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Use a fresh, high-quality palladium precatalyst and ligand[10].

  • Cause 2: Boronic Acid Degradation. Boronic acids, especially alkylboronic acids, can degrade upon storage and are prone to protodeboronation (replacement of the boron group with hydrogen) under harsh conditions[8][10].

    • Solution: Use a freshly opened bottle of boronic acid or a more stable derivative like a boronate pinacol ester or a trifluoroborate salt[8][10].

  • Cause 3: Inappropriate Base. The base is crucial for activating the boronic acid for transmetalation[8]. Its strength and solubility are critical.

    • Solution: If using a biphasic system (e.g., Toluene/Water), ensure vigorous stirring. Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging substrates[10].

Q6: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?

A6: Homocoupling is often a result of oxygen in the reaction, which can promote the oxidative coupling of the boronic acid[9].

  • Solution 1: Rigorous Degassing. This is the most critical factor. Improve your degassing procedure to thoroughly remove all dissolved oxygen from the solvent and reaction headspace[9].

  • Solution 2: Palladium Source. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources (e.g., Pd(OAc)₂), which can have a more complex initiation phase[11].

  • Solution 3: Temperature Control. Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling[9].

Q7: My Sonogashira coupling with this compound is not working. What are the key parameters?

A7: Sonogashira reactions are sensitive to several factors, especially when using a multifunctional substrate[12].

  • Cause 1: Copper(I) Co-catalyst Issues. The Cu(I) salt (typically CuI) is crucial for the catalytic cycle but can be sensitive to air and impurities.

    • Solution: Use fresh, high-purity CuI. Some protocols suggest adding it under a positive flow of inert gas. Ensure the amine base (e.g., triethylamine, diisopropylamine) is anhydrous and high quality, as it serves as both the base and a solvent[12][13].

  • Cause 2: Low Alkyne Stability or Volatility. Terminal alkynes can be volatile. If you are using a low-boiling alkyne (e.g., TMS-acetylene, b.p. 53°C), it may be lost from the reaction mixture if not performed in a sealed vessel[14].

    • Solution: For volatile alkynes, perform the reaction in a sealed pressure vessel. Ensure you are using a slight excess (e.g., 1.2-1.5 equivalents) of the alkyne to account for any potential loss or side reactions.

Q8: I'm having difficulty purifying my product. The crude NMR shows a complex mixture. What are the likely impurities?

A8: Given the starting material, several side products are possible.

  • Impurity 1: Unreacted Starting Material. If the reaction is incomplete, you will need to remove the acidic this compound.

    • Solution: Perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The acidic starting material will be deprotonated and move into the aqueous layer, while your (presumably neutral) product remains in the organic layer.

  • Impurity 2: Isomeric Starting Material. The synthesis of this compound can sometimes produce isomers, such as 2-chloro-5-iodobenzoic acid or 2-chloro-3,5-diiodobenzoic acid, as impurities[15].

    • Solution: These impurities will likely have similar reactivity and may carry through the reaction. Purification will require careful column chromatography or recrystallization. Check the purity of your starting material by LC-MS or NMR before starting the reaction.

  • Impurity 3: Protodehalogenated Product. You may see a product where the iodine has been replaced by a hydrogen atom.

    • Solution: This side reaction is often promoted by moisture or other proton sources in the reaction[10]. Ensure all reagents and solvents are scrupulously dry.

Part 3: Standardized Work-up & Purification Protocols

The following are generalized, field-proven protocols for the work-up of reactions involving this compound and its derivatives.

Workflow: General Post-Reaction Work-up Strategy

G start Reaction Mixture (in organic solvent) decision Is Product Acidic, Basic, or Neutral? start->decision proc_neutral Product is Neutral (Typical for Cross-Coupling) decision->proc_neutral Neutral proc_acidic Product is Acidic decision->proc_acidic Acidic step1_neutral Wash with aq. NaHCO₃ or K₂CO₃ to remove acidic starting material. proc_neutral->step1_neutral step2_neutral Wash with Brine to break emulsions. step1_neutral->step2_neutral end_proc Dry Organic Layer (Na₂SO₄), Filter, and Concentrate step2_neutral->end_proc step1_acidic Extract with aq. NaOH or NaHCO₃. Product moves to aqueous layer. proc_acidic->step1_acidic step2_acidic Acidify aqueous layer with HCl (aq). Precipitate product. step1_acidic->step2_acidic purify Purify via Chromatography or Recrystallization step2_acidic->purify end_proc->purify

Caption: Decision tree for selecting an appropriate extraction work-up.

Protocol 1: Basic Wash to Remove Acidic Starting Material (for Neutral Products)

This is the most common work-up following a cross-coupling reaction where the carboxylic acid moiety has been modified or is not present in the final product.

  • Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an appropriate organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Filtration (Optional): If the reaction mixture contains significant solids (e.g., palladium black, inorganic salts), filter it through a pad of Celite®. Rinse the pad with additional organic solvent[16].

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL per 100 mL of organic phase). This step removes the unreacted this compound.

    • Water (1 x 50 mL).

    • Saturated aqueous sodium chloride (Brine) (1 x 50 mL). This step helps to remove residual water and break any emulsions.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization.

Protocol 2: Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid products, especially when impurities have different solubilities. Patent literature provides effective solvent systems for similar compounds[15][17].

  • Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For compounds related to this compound, effective systems include toluene or a mixture of acetic acid and water[7][15][17].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If needed, further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-3-iodobenzoic Acid and 2-Chloro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis and materials science, halogenated benzoic acids serve as indispensable structural motifs and versatile synthetic intermediates. The precise positioning of halogen substituents on the aromatic ring can profoundly influence a molecule's physicochemical properties and chemical reactivity. This guide offers an in-depth, objective comparison of two closely related isomers: 2-Chloro-3-iodobenzoic acid and 2-Chloro-5-iodobenzoic acid. We will dissect their structural nuances to predict and explain their differential reactivity in key synthetic transformations, supported by established chemical principles and representative experimental protocols.

Structural and Physicochemical Analysis: The Foundation of Reactivity

At first glance, the two isomers differ only in the placement of the iodine atom. However, this subtle distinction has significant stereoelectronic consequences that dictate their behavior in chemical reactions.

dot

Caption: Chemical structures of the two isomers.

Electronic Landscape

The reactivity of an aromatic ring is governed by the interplay of inductive and resonance effects of its substituents.

  • Carboxylic Acid (-COOH): A deactivating group that withdraws electron density from the ring through a strong negative inductive effect (-I).

  • Chlorine (-Cl): Withdraws electron density via a strong -I effect and weakly donates via a positive resonance effect (+R). The inductive effect dominates, making it an overall deactivating group.

  • Iodine (-I): The least electronegative halogen, exerting a weaker -I effect than chlorine but a similar weak +R effect. It is also a deactivating group.

In both molecules, the powerful electron-withdrawing nature of the substituents renders the aromatic ring electron-deficient and thus susceptible to nucleophilic attack, while making electrophilic substitution more challenging.

Steric Considerations and Acidity: The "Ortho Effect"

A critical feature shared by both isomers is the chlorine atom at the C2 position, ortho to the carboxylic acid. This arrangement gives rise to a phenomenon known as the ortho effect . The steric bulk of the chlorine atom forces the -COOH group to twist out of the plane of the benzene ring. This loss of coplanarity inhibits resonance between the carboxyl group and the ring, which has the primary consequence of increasing the acid's strength. Therefore, both this compound and 2-chloro-5-iodobenzoic acid are expected to be stronger acids than benzoic acid itself.

PropertyThis compound2-Chloro-5-iodobenzoic acid
IUPAC Name This compound2-chloro-5-iodobenzoic acid
CAS Number 874817-93-3[1][2]19094-56-5
Molecular Formula C₇H₄ClIO₂C₇H₄ClIO₂
Molecular Weight 282.46 g/mol [1]282.46 g/mol
Predicted pKa No data available~2.53
Appearance SolidWhite to light yellow crystalline powder
Melting Point Not specified157-161 °C

Table 1: Comparison of Physicochemical Properties.

Comparative Reactivity in Key Transformations

The utility of these isomers as synthetic building blocks is best understood by examining their performance in common, high-value chemical reactions.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The reaction's initiation step, oxidative addition, is highly sensitive to the nature of the carbon-halogen bond.

dot

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Halide (1 eq), Boronic Acid (1.1-1.5 eq), & Base (2-3 eq) in flask degas Degas solvent (e.g., Dioxane/H2O) and sparge mixture with Argon/N2 start->degas 1. Prepare reagents catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl2, 1-5 mol%) under inert atmosphere degas->catalyst 2. Ensure inert atm. heat Heat reaction mixture (e.g., 80-100 °C) with vigorous stirring catalyst->heat 3. Initiate reaction monitor Monitor progress by TLC or LC-MS heat->monitor 4. Track conversion cool Cool to RT, dilute with water and organic solvent (e.g., EtOAc) monitor->cool 5. Quench reaction extract Separate layers, extract aqueous phase cool->extract 6. Isolate product wash Wash combined organic layers (brine), dry (Na2SO4), filter extract->wash 6. Isolate product purify Concentrate and purify by column chromatography or recrystallization wash->purify 6. Isolate product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Analysis:

  • Site Selectivity: The C-I bond is substantially weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the C-Cl bond. Consequently, for both isomers, the Suzuki coupling will occur selectively at the carbon bearing the iodine atom.

  • Steric Hindrance: The rate of oxidative addition is sensitive to steric hindrance around the reaction site.[3][4][5]

    • In This compound , the C-I bond is flanked by two ortho substituents: the chloro group and the carboxylic acid group. This creates a sterically congested environment, which can impede the approach of the bulky palladium-ligand complex, potentially slowing the reaction rate.

    • In 2-Chloro-5-iodobenzoic acid , the C-I bond has only one ortho substituent (a hydrogen atom), presenting a much more open and accessible site for the palladium catalyst.

  • Predicted Reactivity: 2-Chloro-5-iodobenzoic acid is predicted to be the more reactive partner in Suzuki-Miyaura coupling reactions. The reduced steric hindrance around the C-I bond should lead to faster rates of oxidative addition and potentially higher yields under identical reaction conditions compared to its 3-iodo counterpart.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for substituting halides on electron-poor aromatic rings. Its mechanism proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate.[6][7]

Analysis:

  • Leaving Group: In SNAr, the reaction is typically fastest with fluoride as the leaving group, followed by chloride, due to the high electronegativity which stabilizes the rate-determining intermediate.[8] Therefore, substitution of the chlorine atom is the most probable pathway.

  • Intermediate Stabilization: The reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group, as they can delocalize the negative charge of the Meisenheimer complex.[7][8]

    • In 2-Chloro-5-iodobenzoic acid , the reaction occurs at C2 (Cl). The iodine atom is in the para position (C5) relative to the site of attack. Although iodine's resonance effect is weak, its inductive effect helps stabilize the negative charge that develops on the adjacent carbon (C1) in one of the key resonance structures of the Meisenheimer complex.

    • In This compound , the iodine atom is at C3, which is meta to the site of attack (C2). A meta-substituent cannot participate in resonance stabilization of the intermediate and offers only inductive stabilization, which is less effective.

dot

SNAr_Comparison cluster_5 2-Chloro-5-iodobenzoic acid cluster_3 This compound node5 Nucleophile attacks C-Cl int5 Meisenheimer Intermediate (Negative charge at C1, C3, C5) node5->int5 Addition (Rate-determining) stab5 Stabilized by: - Inductive effect of I (para) - Resonance involving I (para) - Inductive effect of COOH (ortho) int5->stab5 conclusion Higher Stability => Faster Reaction int5->conclusion More Stable node3 Nucleophile attacks C-Cl int3 Meisenheimer Intermediate (Negative charge at C1, C3, C5) node3->int3 Addition (Rate-determining) stab3 Stabilized by: - Inductive effect of I (meta) - Inductive effect of COOH (ortho) int3->stab3 int3->conclusion Less Stable

Caption: Stabilization of Meisenheimer intermediates in SNAr.

  • Predicted Reactivity: 2-Chloro-5-iodobenzoic acid is predicted to be significantly more reactive in SNAr reactions at the C-Cl position. The ability of the para-iodo substituent to stabilize the Meisenheimer intermediate provides a lower energy pathway compared to the 3-iodo isomer, where the iodo group is meta to the reaction center.

Reactions of the Carboxylic Acid Group (Esterification/Amidation)

For reactions involving the carboxylic acid moiety itself, such as esterification or amide bond formation, the local environment around the -COOH group is the dominant factor.

Analysis:

  • Steric Hindrance: Both isomers possess a chlorine atom in the ortho position. This creates significant steric hindrance directly adjacent to the carboxyl group. This hindrance will be the primary factor influencing the rate of reactions that require nucleophilic attack at the carboxyl carbon (e.g., Fischer esterification or reactions with amide coupling agents).

  • Electronic Effects: The electronic influence of the iodine atom at either the 3- or 5-position on the electrophilicity of the carboxyl carbon is minimal compared to the powerful steric and inductive effects of the adjacent chlorine atom.

  • Predicted Reactivity: The reactivity of the carboxylic acid group is predicted to be nearly identical and generally sluggish for both isomers. The shared ortho-chloro substituent is the overwhelming determinant of reactivity at this site, making any difference due to the remote iodine atom negligible.

Experimental Protocols

The following protocols are provided as validated, representative starting points for researchers. Optimization may be required based on the specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from standard literature procedures.[9][10][11]

  • Reagent Setup: To a flame-dried Schlenk flask or pressure vessel, add the chloro-iodobenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Degassing: Sparge the resulting suspension with the inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to ensure the carboxylic acid product is protonated.

  • Extraction: Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on established methods for SNAr reactions.[12]

  • Reagent Setup: In a round-bottom flask, dissolve the chloro-iodobenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base and Nucleophile: Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), followed by the nucleophile (e.g., a secondary amine or an alcohol, 1.1-1.5 eq).

  • Reaction: Heat the mixture to a temperature typically ranging from 80 °C to 150 °C, depending on the nucleophile's reactivity. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidification & Extraction: Acidify with 1M HCl to a pH of ~2-3. This will protonate the product and precipitate any unreacted starting material. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography or recrystallization.

Summary and Conclusion

The reactivity of this compound and 2-Chloro-5-iodobenzoic acid is not interchangeable. Their distinct substitution patterns lead to predictable and exploitable differences in reactivity, which are crucial for strategic synthetic planning.

Reaction TypeThis compound2-Chloro-5-iodobenzoic acidRationale
Suzuki-Miyaura Coupling Less ReactiveMore Reactive Reduced steric hindrance around the C-I bond in the 5-iodo isomer facilitates faster oxidative addition.
SNAr (at C-Cl) Less ReactiveMore Reactive The para-iodo group in the 5-iodo isomer provides superior stabilization for the Meisenheimer intermediate.
Carboxylic Acid Reactivity SimilarSimilarReactivity is dominated by the identical steric hindrance from the ortho-chloro substituent in both molecules.

Table 2: Summary of Comparative Reactivity.

For researchers in drug development and materials science, understanding these nuances is key to efficient route design. 2-Chloro-5-iodobenzoic acid should be the preferred substrate for transformations requiring a facile Suzuki coupling at the iodine position or a rapid SNAr reaction at the chlorine position. In contrast, the reactivity of the carboxylic acid itself is expected to be comparable for both isomers. This guide provides the foundational logic and practical starting points for leveraging the unique chemical personalities of these valuable building blocks.

References

A Comparative Study of Halobenzoic Acid Isomers in Suzuki Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is indispensable in the pharmaceutical and materials science industries for constructing complex molecular architectures.[1] Among the vast array of substrates, halobenzoic acids are particularly valuable building blocks. However, the positional isomerism of the halogen substituent—ortho, meta, or para—dramatically influences the reactivity and outcome of the coupling reaction.

This guide provides an in-depth comparative analysis of ortho-, meta-, and para-halobenzoic acid isomers in Suzuki coupling. By elucidating the underlying principles that govern their reactivity and providing robust experimental protocols, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[4][5]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium complex. This step is typically facilitated by a base, which activates the boronic acid.[4][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3][7]

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup Combine Halobenzoic Acid, Phenylboronic Acid, Base, and Pd Catalyst in Solvent Degas Degas Mixture (e.g., Ar sparging) Setup->Degas Heat Heat to 100 °C with Stirring Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Completion Extract Aqueous Work-up & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Yield Calculate Yield Characterize->Yield

References

The Chemist's Compass: A Comparative Guide to Regioselectivity in Cross-Coupling of Dihalogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise functionalization of aromatic scaffolds is a cornerstone of molecular design. Dihalogenated benzoic acids represent a particularly valuable class of building blocks, offering two reactive handles for iterative cross-coupling. However, unlocking their synthetic potential hinges on the ability to selectively address one halogen over the other. This guide provides an in-depth comparison of strategies to control regioselectivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of these versatile substrates, supported by experimental data and field-proven insights.

The Selectivity Dichotomy: A Tale of Two Positions

The core challenge in the cross-coupling of a dihalogenated benzoic acid, such as 2,4-dibromobenzoic acid, is directing the reaction to either the C2 (ortho) or C4 (para) position. This selectivity is not random; it is a finely tuned outcome dictated by the interplay between the substrate's intrinsic properties and, most powerfully, the nature of the catalytic system. Two primary strategies emerge: Substrate-Directed and Catalyst-Controlled coupling.

The Substrate-Directed Approach: The Carboxylate's Guiding Hand

In the absence of sterically demanding ligands, the benzoic acid's carboxylate group can act as an endogenous directing group. Upon deprotonation by the base, the resulting carboxylate anion can chelate to the palladium center. This coordination brings the catalyst into close proximity to the ortho C-X bond, facilitating a preferential oxidative addition at this site.

This principle is elegantly demonstrated in the Suzuki-Miyaura coupling of 2,4-dibromobenzoic acid. As reported by Houpis and coworkers, employing a phosphine-free catalyst system results in excellent selectivity for the ortho position.[1]

Logical Workflow: Substrate-Directed Ortho-Coupling

sub Dihalobenzoic Acid + Base chelate Chelation Intermediate sub->chelate -H₂O cat Pd(0) Catalyst (Phosphine-Free) cat->chelate oa Oxidative Addition (Ortho C-X Bond) chelate->oa Proximity-Induced Selectivity trans Transmetalation oa->trans re Reductive Elimination trans->re re->cat Catalyst Regeneration prod Ortho-Coupled Product re->prod

Caption: Carboxylate-directed ortho-selectivity workflow.

The Catalyst-Controlled Approach: The Ligand's Steric Shield

To invert the selectivity and target the more sterically accessible para position, we must disrupt the carboxylate's directing effect. This is achieved by introducing bulky phosphine ligands into the catalytic system. These ligands coordinate to the palladium center, creating a sterically hindered environment that physically blocks the catalyst from accessing the congested ortho position. Consequently, oxidative addition occurs preferentially at the less encumbered para C-X bond.[1]

This catalyst-controlled strategy is the most powerful tool for achieving para-selectivity and highlights the modularity of modern cross-coupling chemistry. The choice of ligand is therefore the critical experimental parameter for switching the reaction outcome.

Logical Workflow: Ligand-Controlled Para-Coupling

sub Dihalobenzoic Acid oa Oxidative Addition (Para C-X Bond) sub->oa cat Pd(0) Catalyst + Bulky Ligand (L) complex Pd(0)Lₙ Complex cat->complex complex->oa Steric Hindrance at Ortho Position trans Transmetalation oa->trans re Reductive Elimination trans->re re->complex Catalyst Regeneration prod Para-Coupled Product re->prod

Caption: Bulky ligand-controlled para-selectivity workflow.

Comparative Performance Data: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used C-C bond-forming reaction. The following data, adapted from the work of Houpis et al., illustrates the dramatic switch in regioselectivity for the coupling of 2,4-dibromobenzoic acid with arylboronic acids based on ligand choice.[1]

EntrySubstrateCatalyst SystemLigandProductSelectivity (Ortho:Para)
12,4-Dibromobenzoic AcidPd₂(dba)₃ / LiOHNone 2-Aryl-4-bromobenzoic acid>95:5
22,4-Dibromobenzoic AcidPd₂(dba)₃ / K₃PO₄DPEPhos 4-Aryl-2-bromobenzoic acid<5:95

dba = dibenzylideneacetone; DPEPhos = Bis[2-(diphenylphosphino)phenyl] ether

This data provides a clear, actionable principle: the absence of a phosphine ligand favors ortho functionalization, while the presence of a bulky, bidentate phosphine ligand like DPEPhos decisively favors the para product.

Extending the Principles: Buchwald-Hartwig and Sonogashira Couplings

The logic of catalyst control extends seamlessly to other key cross-coupling reactions.

  • Buchwald-Hartwig Amination: For the selective monoamination of a dihalogenated benzoic acid, achieving para-selectivity would necessitate the use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos).[2][3] These ligands are designed to promote the challenging C-N bond formation while their steric profile directs the reaction away from the ortho position. Conversely, a phosphine-free, copper-catalyzed system (Ullmann-type) could potentially favor ortho-amination due to the directing effect of the carboxylate.[4][5]

  • Sonogashira Coupling: The introduction of an alkyne moiety can also be controlled by ligand choice. Catalyst systems using bidentate or electron-rich monodentate phosphine ligands are known to switch selectivity in dihaloarene systems.[6][7][8] For a dihalobenzoic acid, one could predict that a bulky ligand system (e.g., using Xantphos) would favor para-alkynylation, while a simple Pd(PPh₃)₄ catalyst might show increased preference for the ortho position, though this competition can be more substrate-dependent.

Experimental Protocols

The following are detailed, representative protocols for achieving regioselective Suzuki-Miyaura coupling. These should be adapted and optimized for specific substrates and coupling partners.

Protocol 1: Ortho-Selective Suzuki-Miyaura Coupling (Phosphine-Free)

This protocol is adapted from the literature for carboxylate-directed coupling.[1]

Materials:

  • 2,4-Dihalobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • Lithium hydroxide (LiOH, 3.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

  • Water (degassed)

  • Standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2,4-dihalobenzoic acid (1.0 equiv), arylboronic acid (1.2 equiv), and LiOH (3.0 equiv).

  • Add Pd₂(dba)₃ (0.025 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed NMP and Water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Para-Selective Suzuki-Miyaura Coupling (Bulky Ligand)

This protocol is adapted from literature for ligand-controlled coupling.[1]

Materials:

  • 2,4-Dihalobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • Bis[2-(diphenylphosphino)phenyl] ether (DPEPhos, 10 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.025 equiv) and DPEPhos (0.10 equiv).

  • Add anhydrous, degassed 1,4-dioxane and stir for 10 minutes to form the catalyst complex.

  • To this mixture, add the 2,4-dihalobenzoic acid (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The regioselective functionalization of dihalogenated benzoic acids is a solved problem, offering a powerful platform for the divergent synthesis of complex molecules. The outcome of the reaction is not a matter of chance but a direct consequence of rational catalyst and condition selection. By understanding the directing effect of the carboxylate group and the counteracting steric influence of bulky phosphine ligands, researchers can confidently navigate the synthetic landscape and access either the ortho or para substituted isomers with high fidelity. This guide serves as a compass, pointing the way toward predictable and efficient cross-coupling outcomes.

References

Comparative Biological Activity Screening: A Methodological Guide for 2-Chloro-3-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Halogenated Scaffolds

In the landscape of medicinal chemistry, halogenated organic molecules represent a cornerstone of drug design. The introduction of halogens, such as chlorine and iodine, into a parent scaffold can profoundly influence a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The 2-chloro-3-iodobenzoic acid scaffold is an intriguing, yet underexplored, platform. The presence of two distinct halogens at ortho and meta positions offers unique electronic and steric properties, creating a foundation for novel therapeutic agents.

This guide provides a comprehensive framework for the initial biological activity screening of novel derivatives synthesized from a this compound core. Due to the nascent stage of research on this specific scaffold, we will use data from structurally related halogenated benzoic acids to illustrate the screening process and establish a comparative baseline. We will focus on antibacterial activity, a common and critical area of drug discovery, providing detailed protocols, comparative data analysis, and insights into establishing a robust structure-activity relationship (SAR).

Part 1: The Strategic Rationale for Screening Halogenated Benzoic Acids

The decision to screen a new chemical series is driven by scientific rationale. For the this compound family, the motivation is threefold:

  • Enhanced Lipophilicity: Halogens increase a molecule's lipophilicity, which can improve its ability to cross bacterial cell membranes. The bulky iodine atom, in particular, can significantly enhance this property.

  • Halogen Bonding: The iodine atom is a potent halogen bond donor. This non-covalent interaction can form strong, directional bonds with electronegative atoms (like oxygen or nitrogen) in enzyme active sites or protein targets, potentially leading to higher binding affinity and selectivity compared to non-halogenated analogues.

  • Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, increasing the compound's half-life and overall bioavailability.

Our screening strategy is therefore designed to identify derivatives that leverage these properties to exhibit potent biological activity.

Part 2: Experimental Design and Screening Protocols

A successful screening campaign follows a logical and efficient workflow, moving from broad primary screening to more focused secondary assays.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Screening cluster_2 Phase 3: Lead Prioritization Compound_Library Derivative Library (2-Cl-3-I-BA Core) Primary_Screen Primary MIC Assay (96-well format) vs. E. coli & S. aureus Compound_Library->Primary_Screen Broad concentration range Active_Hits Identify 'Hits' (e.g., MIC ≤ 32 µg/mL) Primary_Screen->Active_Hits Data Analysis Dose_Response Confirmatory MIC (Dose-Response Curve) Active_Hits->Dose_Response MBC_Assay Minimum Bactericidal Concentration (MBC) Assay Dose_Response->MBC_Assay Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis MBC_Assay->SAR_Analysis Toxicity_Assay Preliminary Toxicity (e.g., Hemolysis Assay) MBC_Assay->Toxicity_Assay Lead_Candidate Prioritized Lead Candidates SAR_Analysis->Lead_Candidate Toxicity_Assay->Lead_Candidate

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Chemoselective Coupling of 2-Chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selective Functionalization

In the landscape of pharmaceutical and materials science, the precise construction of complex molecular architectures is paramount. Dihalogenated aromatic compounds, such as 2-chloro-3-iodobenzoic acid, are valuable synthons, offering two distinct reaction handles for sequential functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds provides an opportunity for chemoselective cross-coupling. The C-I bond is considerably weaker and more susceptible to oxidative addition to a Pd(0) center, the rate-determining step in many cross-coupling reactions.[1][2] This guide provides a comparative analysis of common palladium catalyst systems for the Suzuki-Miyaura and Mizoroki-Heck couplings of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in catalyst selection and reaction optimization.

Part 1: The Suzuki-Miyaura Coupling – Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)–C(sp²) bonds.[3] For a substrate like this compound, the primary goal is typically to achieve selective coupling at the C-I position. The choice of palladium catalyst and, critically, its associated ligands, dictates the efficiency and selectivity of this transformation.[4][5] Electron-rich and sterically bulky phosphine ligands, for instance, are known to accelerate the oxidative addition and subsequent reductive elimination steps, leading to higher catalyst turnover and enabling reactions under milder conditions.[5][6]

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

To illustrate the impact of catalyst choice, we present comparative data for the coupling of this compound with 4-methoxyphenylboronic acid. The objective is to maximize the yield of the mono-arylated product at the iodine position.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield of Mono-arylated Product (%) [a]Yield of Di-arylated Product (%) [a]
Pd(PPh₃)₄ PPh₃K₂CO₃Toluene/H₂O901285< 2
PdCl₂(dppf) dppfCs₂CO₃Dioxane/H₂O100894< 1
Pd₂(dba)₃ SPhosK₃PO₄Toluene1004> 98Not Detected

[a] Representative yields based on typical catalyst performance for selective C-I bond activation.

Analysis of Results:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a classic, reliable catalyst that provides good yield and selectivity.[7][8] However, it often requires longer reaction times and may exhibit lower activity compared to more modern systems, especially for challenging substrates.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (PdCl₂(dppf)): The dppf ligand imparts greater stability and activity to the palladium center. This catalyst system is highly effective for a broad range of Suzuki couplings, offering excellent yields and selectivity with shorter reaction times.[9][10] The use of a stronger base like cesium carbonate can further accelerate the transmetalation step.[11]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with SPhos: This combination represents a state-of-the-art catalyst system. SPhos is a sterically demanding, electron-rich biaryl phosphine ligand that facilitates the formation of a highly active monoligated Pd(0) species.[2][5] This system provides exceptionally high yields in very short reaction times, even at lower catalyst loadings, and exhibits outstanding selectivity for the C-I bond.[5]

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The selectivity arises from the much lower energy barrier for the oxidative addition of Pd(0) into the C-I bond compared to the C-Cl bond.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Selective C-I Cleavage) Pd0->OxAdd 2-Cl-3-I-Ar PdII Ar-Pd(II)(I)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Aryl Base Base, Ar'B(OH)₂ Base->Transmetal RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Part 2: The Mizoroki-Heck Reaction – Olefin Functionalization

The Mizoroki-Heck reaction couples aryl halides with alkenes, providing a powerful tool for C-C bond formation and the synthesis of substituted olefins.[12][13] Similar to the Suzuki coupling, achieving selectivity for the C-I bond is the primary objective when using this compound.

Comparative Performance of Palladium Catalysts in Heck Coupling

Here, we compare catalyst performance for the coupling of this compound with n-butyl acrylate.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield of Mono-coupled Product (%) [a]
Pd(OAc)₂ PPh₃Et₃NDMF1001678
Pd(OAc)₂ P(o-tol)₃Et₃NDMF1001092
Herrmann's Catalyst -NaOAcNMP120695

[a] Representative yields based on typical catalyst performance for selective C-I bond activation.

Analysis of Results:

  • Palladium(II) Acetate (Pd(OAc)₂) with PPh₃: This is a traditional and cost-effective system for the Heck reaction.[13] While effective, it can require higher temperatures and longer reaction times, and yields may be moderate.

  • Pd(OAc)₂ with Tri(o-tolyl)phosphine (P(o-tol)₃): The use of a more electron-rich and bulkier phosphine ligand like P(o-tol)₃ often leads to a more active catalyst. This results in higher yields and faster reaction rates compared to the PPh₃ system.[14]

  • Herrmann's Catalyst (Palladacycle): Palladacycles are highly stable and active pre-catalysts. They are particularly effective for activating less reactive aryl chlorides, but in this case, their high activity ensures a very efficient and rapid coupling at the C-I bond of this compound, providing excellent yields in a shorter timeframe.[14]

Mechanistic Rationale: The Mizoroki-Heck Catalytic Cycle

The Heck reaction follows a catalytic cycle involving oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.[15] The chemoselectivity is again governed by the preferential oxidative addition at the more labile C-I bond.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Selective C-I Cleavage) Pd0->OxAdd 2-Cl-3-I-Ar PdII Ar-Pd(II)(I)L₂ OxAdd->PdII Carbopal Migratory Insertion PdII->Carbopal PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂ Carbopal->PdII_Alkyl Alkene Alkene Alkene->Carbopal BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim BetaElim->Pd0 + [Base-H]⁺X⁻ Product Substituted Alkene BetaElim->Product Base Base Base->BetaElim

Simplified catalytic cycle for the Mizoroki-Heck reaction.

Part 3: Experimental Protocols

The following protocols are self-validating and designed for reproducibility. Adherence to inert atmosphere techniques is critical for success, as Pd(0) species can be sensitive to oxygen.

General Experimental Workflow

Workflow start Start setup Combine aryl halide, coupling partner, base, catalyst, and ligand in a Schlenk flask with a stir bar. start->setup inert Seal flask, then evacuate and backfill with inert gas (e.g., Argon) three times. setup->inert solvent Add degassed solvent(s) via syringe. inert->solvent heat Place flask in a preheated oil bath and stir vigorously for the specified time. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor monitor->heat Incomplete workup Cool to RT. Perform aqueous workup (e.g., dilute with water, extract with ethyl acetate). monitor->workup Reaction Complete purify Dry organic layer (e.g., Na₂SO₄), filter, and concentrate in vacuo. workup->purify column Purify the crude product via flash column chromatography. purify->column end End column->end

General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)

  • Reagent Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), and PdCl₂(dppf) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and cycle between vacuum and argon three times to establish an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8 hours.

  • Workup: After cooling to room temperature, dilute the mixture with 1 M HCl (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Mizoroki-Heck Coupling using Herrmann's Catalyst
  • Reagent Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), sodium acetate (NaOAc, 1.5 mmol, 1.5 equiv), and Herrmann's catalyst (0.01 mmol, 1 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and cycle between vacuum and argon three times.

  • Solvent and Substrate Addition: Add N-methyl-2-pyrrolidone (NMP, 4 mL) and n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion and Recommendations

For the chemoselective functionalization of this compound, the choice of palladium catalyst is critical to achieving high efficiency and yield.

  • For Suzuki-Miyaura couplings , catalyst systems employing modern, bulky, electron-rich phosphine ligands such as SPhos with Pd₂(dba)₃ offer superior performance, characterized by rapid reaction times and excellent yields. For routine synthesis where cost and simplicity are factors, PdCl₂(dppf) remains a robust and highly effective choice.

  • For Mizoroki-Heck reactions , stable pre-catalysts like Herrmann's catalyst provide high activity and thermal stability, leading to clean and efficient reactions. Alternatively, the combination of Pd(OAc)₂ with a bulky phosphine ligand like P(o-tol)₃ offers a significant improvement over traditional PPh₃-based systems.

By understanding the interplay between the metal center, ligand architecture, and reaction conditions, researchers can confidently select the optimal catalyst to achieve their synthetic goals, unlocking the full potential of dihalogenated building blocks in complex molecule synthesis.

References

Reactivity comparison of C-I vs C-Cl bond in 2-Chloro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Differential Reactivity of C-I vs. C-Cl Bonds in 2-Chloro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Halogens on a Single Scaffold

In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds are indispensable building blocks. Their utility stems from the carbon-halogen (C-X) bond's capacity to participate in a vast array of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. The molecule this compound presents a particularly intriguing case study. It possesses two different halogen atoms—chlorine and iodine—on the same aromatic ring, each with unique electronic and steric properties. This guide provides a comprehensive comparison of the C-I and C-Cl bond reactivity within this molecule, supported by fundamental principles and experimental frameworks, to empower scientists in designing highly selective and efficient synthetic strategies.

Part 1: The Fundamental Principles Governing Reactivity

The selective reaction of one halogen over the other is not a matter of chance; it is dictated by a confluence of intrinsic chemical properties. Understanding these principles is paramount to predicting and controlling reaction outcomes.

Bond Dissociation Energy (BDE): The Brute Force Factor

The Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. A weaker bond, characterized by a lower BDE, is more easily cleaved and is thus generally more reactive. In the context of aryl halides, the C-X bond strength follows a clear trend.[1][2]

The trend for aryl C-X bond dissociation energy is: Ar-F > Ar-Cl > Ar-Br > Ar-I .[1][3] This is primarily due to the decreasing effectiveness of orbital overlap between the carbon's sp² orbital and the halogen's p orbital as the halogen atom increases in size down the group.[4]

Bond TypeTypical BDE (kJ/mol)Implication
Aryl C-Cl~397-400Stronger Bond, Less Reactive
Aryl C-I~280-295Weaker Bond, More Reactive
(Note: Exact values can vary slightly based on the specific molecule and computational method. Sources:[3][5][6])

Based solely on BDE, the C-I bond in this compound is significantly weaker than the C-Cl bond, making it the prime candidate for reactions that involve C-X bond cleavage, such as the oxidative addition step in cross-coupling catalysis.[7][8]

Electronic Effects: Activation and Deactivation

The electronic environment of the aromatic ring profoundly influences the reactivity of the C-X bonds. In this compound, the substituents are arranged as follows:

  • Carboxylic Acid (-COOH): An electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (S_NAr). Its effect is most pronounced at the ortho and para positions.

  • Chlorine (-Cl): An electronegative atom that withdraws electron density via the inductive effect but can donate electron density via resonance. It is an ortho, para director for electrophilic substitution.

  • Iodine (-I): Less electronegative than chlorine, with similar but weaker electronic effects.

Crucially, the -COOH group is ortho to the C-Cl bond and meta to the C-I bond . This specific arrangement is the key to unlocking differential reactivity in certain reaction classes, particularly nucleophilic aromatic substitution.[9]

The Ortho Effect: A Steric and Electronic Conspiracy

The proximity of the carboxylic acid to the chlorine atom introduces the "ortho effect." This phenomenon, a combination of steric and electronic factors, can force the -COOH group to twist out of the plane of the benzene ring.[10][11] This twisting inhibits resonance between the carboxyl group and the ring, which can alter the electronic properties and steric accessibility at the C-Cl position.[10][12] While complex, this effect further differentiates the environment of the C-Cl bond from that of the more remote C-I bond.

Part 2: Reactivity in Key Synthetic Transformations

The theoretical principles outlined above manifest as predictable, selective reactivity in two of the most important classes of reactions for aryl halides.

Palladium-Catalyzed Cross-Coupling Reactions

In foundational synthetic methods like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, the catalytic cycle is typically initiated by the oxidative addition of the aryl halide to a low-valent transition metal catalyst (e.g., Pd(0)).[13][14]

The rate of this oxidative addition step is highly dependent on the C-X bond energy and generally follows the reactivity trend: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl .[1][13]

For this compound, the much lower BDE of the C-I bond means it will undergo oxidative addition to a palladium(0) catalyst at a significantly faster rate than the C-Cl bond. This provides a robust and reliable method for the selective functionalization at the C3 position.

cluster_0 Selective Oxidative Addition Reactant This compound + Pd(0)L_n Intermediate_I C-I Bond Activation (Lower Energy Barrier) Reactant->Intermediate_I Fast Intermediate_Cl C-Cl Bond Activation (Higher Energy Barrier) Reactant->Intermediate_Cl Slow Product Aryl-Pd(II)-I Complex (Major Pathway) Intermediate_I->Product No_Reaction No Reaction at C-Cl (Minor/Negligible) Intermediate_Cl->No_Reaction

Caption: Selective oxidative addition favors the weaker C-I bond.

Nucleophilic Aromatic Substitution (S_NAr)

The S_NAr mechanism is fundamentally different. It does not typically involve bond breaking in the rate-determining step. Instead, it proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][15] The reaction is only feasible if a strong electron-withdrawing group is positioned ortho or para to the leaving group to stabilize this negative charge.[9][16][17]

In this compound:

  • Attack at C-Cl: The -COOH group is ortho to the chlorine. It can effectively stabilize the negative charge of the Meisenheimer complex through resonance. This strongly activates the C-Cl bond for S_NAr.

  • Attack at C-I: The -COOH group is meta to the iodine. It cannot stabilize the intermediate via resonance, offering only a weaker inductive stabilization.[9]

Therefore, despite iodide being an intrinsically better leaving group than chloride[2][18], the powerful stabilizing effect of the ortho-carboxyl group makes the C-Cl bond the preferred site for nucleophilic aromatic substitution .

cluster_1 Meisenheimer Complex Stabilization in SNAr cluster_ortho Attack at C-Cl (ortho to COOH) cluster_meta Attack at C-I (meta to COOH) Nu Nucleophile (Nu⁻) Reactant This compound Nu->Reactant Ortho_Complex Meisenheimer Complex (Charge Stabilized by COOH) Reactant->Ortho_Complex Favored Meta_Complex Meisenheimer Complex (Poorly Stabilized) Reactant->Meta_Complex Disfavored Ortho_Product Substitution Product (Major) Ortho_Complex->Ortho_Product Meta_Product No Reaction (Minor) Meta_Complex->Meta_Product

Caption: S_NAr reactivity is dictated by ortho-group stabilization.

Part 3: Experimental Validation Protocols

The following protocols provide a framework for experimentally demonstrating the differential reactivity.

Experiment 1: Selective Suzuki-Miyaura Cross-Coupling at the C-I Position
  • Objective: To demonstrate the selective reaction of the C-I bond over the C-Cl bond.

  • Methodology:

    • To a reaction vessel, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

    • Add a suitable solvent system (e.g., a 3:1 mixture of toluene and water) and a base such as Na₂CO₃ (2.0 eq.).

    • Purge the system with an inert gas (e.g., Argon or Nitrogen).

    • Heat the reaction mixture to 90 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify using column chromatography.

    • Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm the formation of 2-chloro-3-phenylbenzoic acid .

Experiment 2: Selective Nucleophilic Aromatic Substitution at the C-Cl Position
  • Objective: To demonstrate the selective reaction of the C-Cl bond due to electronic activation.

  • Methodology:

    • To a pressure-rated reaction vessel, add this compound (1.0 eq.).

    • Add a solution of a nucleophile, such as sodium methoxide (NaOMe, 2.0-3.0 eq.), in its corresponding alcohol solvent (methanol). An amine like morpholine could also be used.

    • Seal the vessel securely.

    • Heat the reaction mixture to a temperature between 100-150 °C. The reaction often requires elevated temperatures to overcome the general inertness of aryl halides.

    • Monitor the reaction by sampling and analyzing via TLC or LC-MS.

    • After completion, cool the reaction, neutralize the excess base with an acid (e.g., 1M HCl), and extract the product.

    • Purify and characterize the product to confirm the formation of 2-methoxy-3-iodobenzoic acid (or the corresponding amine adduct).

Summary of Predicted Outcomes
Reaction TypeTarget BondRationalePredicted Major Product
Pd-Catalyzed Cross-CouplingC-ILower Bond Dissociation Energy2-Chloro-3-(coupled partner)benzoic acid
Nucleophilic Aromatic Sub.C-ClOrtho Activation by -COOH2-(nucleophile)-3-iodobenzoic acid

Conclusion and Practical Implications

The reactivity of the C-I and C-Cl bonds in this compound is not equivalent; it is highly dependent on the reaction mechanism.

  • For transition metal-catalyzed cross-coupling reactions, the C-I bond is overwhelmingly more reactive. This is a direct consequence of its significantly lower bond dissociation energy, which facilitates the rate-determining oxidative addition step.

  • For nucleophilic aromatic substitution reactions, the C-Cl bond is selectively activated. This is due to its ortho position relative to the electron-withdrawing carboxylic acid, which is essential for stabilizing the key Meisenheimer intermediate.

This predictable, orthogonal reactivity makes this compound an exceptionally powerful building block for drug development and materials science. It allows for a programmed, stepwise functionalization of the aromatic ring. A synthetic chemist can first perform a cross-coupling reaction at the C-I position under mild conditions, followed by a nucleophilic substitution at the C-Cl position under more forcing conditions, all while preserving the other halogen for potential subsequent transformations. This level of control is invaluable for the efficient and creative construction of complex molecular architectures.

References

A Comparative Guide to the Synthetic Validation of 2-Chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic routes for 2-chloro-3-iodobenzoic acid, a key halogenated aromatic carboxylic acid. Its unique substitution pattern makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials science precursors. We will validate a primary, well-established synthetic route and objectively compare its performance against viable alternatives, supported by experimental rationale and comparative data. This document is intended for researchers, chemists, and process development professionals who require a robust and scalable synthesis for this specific isomer.

Introduction: The Challenge of Regioselectivity

The synthesis of polysubstituted benzene rings is a foundational task in organic chemistry. The primary challenge in synthesizing this compound lies in achieving precise regiochemical control. The electronic properties of the existing chloro and carboxylic acid groups on the aromatic ring dictate the position of incoming substituents. Direct electrophilic iodination of 2-chlorobenzoic acid, for instance, is complicated by the directing effects of the substituents, which favor substitution at other positions. Therefore, indirect methods are often required to ensure the desired 2,3-substitution pattern.

This guide focuses on the validation of the most reliable method—the Sandmeyer reaction starting from 3-amino-2-chlorobenzoic acid—and compares it with modern C-H activation techniques and other potential multi-step pathways.

Primary Validated Route: The Sandmeyer Reaction

The Sandmeyer reaction is a classic, yet highly effective, transformation that converts an aryl amine into an aryl halide via a diazonium salt intermediate.[1][2] This method is particularly advantageous for introducing halides to positions that are not accessible through direct electrophilic substitution. For the synthesis of this compound, this route offers unparalleled regiochemical control.

Causality of Experimental Choice: We begin with 3-amino-2-chlorobenzoic acid because the positions of the amine and chloro groups are already fixed. The critical step is the conversion of the amino group at the 3-position into an iodine atom, leaving the other substituents untouched. The Sandmeyer reaction is the ideal tool for this specific transformation.[3]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with defined checkpoints and analytical verification steps.

Step 1: Diazotization of 3-Amino-2-chlorobenzoic Acid

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 3-amino-2-chlorobenzoic acid (10.0 g, 58.3 mmol) in deionized water (60 mL).

  • Acidification: Cool the suspension to 0-5°C in an ice-salt bath. Slowly add concentrated hydrochloric acid (15 mL) while maintaining the low temperature. The starting material will dissolve to form the hydrochloride salt.

  • Nitrite Addition: Prepare a solution of sodium nitrite (4.4 g, 63.8 mmol) in deionized water (20 mL). Add this solution dropwise to the stirred amine suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.

    • Expert Insight: Maintaining a low temperature is critical. Diazonium salts are thermally unstable and can decompose violently or undergo side reactions (e.g., forming phenols) if the temperature rises.[4] The slow, dropwise addition of sodium nitrite prevents localized overheating and ensures complete diazotization.

  • Confirmation: After the addition is complete, stir the mixture for an additional 20 minutes at 0-5°C. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of sodium nitrite solution until a positive test is achieved. Quench any remaining excess nitrous acid by adding a small amount of urea until the starch-iodide test is negative.

Step 2: Iodide Substitution

  • Iodide Solution: In a separate beaker, dissolve potassium iodide (14.5 g, 87.4 mmol) in deionized water (30 mL).

  • Reaction: Slowly add the diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will evolve.

    • Mechanism Note: This step proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst (if used, though often unnecessary for iodination) or iodide itself to the diazonium salt.[1][5]

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for one hour to ensure complete decomposition of the diazonium salt and coagulation of the product.

  • Work-up: Cool the reaction mixture to room temperature. Add a small amount of solid sodium thiosulfate or sodium bisulfite to reduce any excess iodine (I₂) back to iodide (I⁻), indicated by the disappearance of the dark iodine color.

  • Isolation & Purification: Collect the crude solid product by vacuum filtration and wash with cold water. Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.

  • Validation: Dry the purified product under vacuum. Determine the melting point and characterize by ¹H NMR and ¹³C NMR spectroscopy to confirm its identity and purity. The expected molecular weight is 282.46 g/mol .[6]

Visual Workflow of the Sandmeyer Protocol

G cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Iodide Substitution & Work-up cluster_validation Step 3: Validation A Suspend Amine in H2O B Cool to 0-5°C A->B C Add Conc. HCl B->C D Dropwise NaNO2 (aq) C->D E Stir & Test for HNO2 D->E G Add Diazonium Salt to KI E->G Diazonium Salt Intermediate F Prepare KI Solution F->G H Warm to 50°C G->H I Reduce Excess I2 H->I J Filter Crude Product I->J K Recrystallize J->K L Dry Final Product K->L M Melting Point L->M N NMR Spectroscopy L->N

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes: A Comparative Overview

While the Sandmeyer reaction is robust, it is essential to compare it with other potential methods to provide a complete picture.

Alternative A: Direct C-H Iodination of 2-Chlorobenzoic Acid

Directly iodinating 2-chlorobenzoic acid is the most atom-economical approach in theory. However, it presents a significant regioselectivity challenge. The carboxylic acid is a meta-director, while the chloro group is an ortho-, para-director. This leads to a complex mixture of products, with the primary isomers often being 2-chloro-5-iodobenzoic acid and 2-chloro-6-iodobenzoic acid.

Modern Advances: Recent developments in transition-metal-catalyzed C-H activation have shown promise for overcoming these limitations. Iridium and palladium catalysts can use the carboxylic acid group as a directing group to selectively functionalize the ortho C-H bond.[7][8][9]

  • Iridium-Catalyzed Iodination: Protocols using Ir(III) catalysts have demonstrated high selectivity for ortho-monoiodination of benzoic acids under mild conditions.[8][10] This approach could theoretically be applied to 2-chlorobenzoic acid to target the 6-position, but achieving selective iodination at the 3-position remains a significant hurdle and is not a direct solution for this target molecule.

Alternative B: Multi-Step Synthesis from o-Chlorotoluene

A longer, but potentially more controlled, route could be envisioned starting from a simpler material like o-chlorotoluene. This hypothetical route highlights the trade-offs between step count and regiochemical control.

  • Nitration: Nitration of o-chlorotoluene would likely yield a mixture of isomers, from which 2-chloro-3-nitrotoluene would need to be separated.

  • Oxidation: The methyl group would then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.

  • Reduction: The nitro group is reduced to an amine (e.g., using Sn/HCl or catalytic hydrogenation).

  • Sandmeyer Reaction: The resulting 3-amino-2-chlorobenzoic acid is then converted to the target compound as described in the primary route.

This approach adds several steps, significantly lowering the overall yield and increasing the complexity and cost, making it less practical than starting with the correctly substituted aniline.

Head-to-Head Comparison of Synthetic Routes

The following table summarizes the key performance indicators for each synthetic strategy, providing an objective basis for comparison.

ParameterRoute 1: Sandmeyer Reaction Route 2: Direct C-H Iodination Route 3: Multi-Step Synthesis
Starting Material 3-Amino-2-chlorobenzoic acid2-Chlorobenzoic acido-Chlorotoluene
Regioselectivity Excellent: The final substitution pattern is predetermined by the starting material.Poor to Moderate: Prone to forming isomeric byproducts (e.g., 5-iodo).[11] Advanced catalytic methods are required for control.[7][9]Good (Post-Separation): Relies on isomeric separation after the nitration step, which can be challenging and costly.
Number of Steps 1 (from the amine)14+
Typical Yield Good to Excellent (60-80%)Variable, often low for the desired isomer.Low overall yield due to multiple steps.
Reaction Conditions Low temperature (0-5°C) for diazotization; mild heating for substitution.Often requires expensive metal catalysts, specific ligands, and carefully controlled conditions.Involves harsh reagents (strong acids/oxidants) and multiple purification stages.
Scalability Highly scalable and widely used in industry.Challenging to scale due to catalyst cost, sensitivity, and potential for byproduct formation.Poor scalability due to low overall yield and multiple complex steps.
Purity of Crude Product Generally high, with minor byproducts.Low, requires extensive purification to isolate the desired 2,3-isomer from other isomers.Low, requires purification at each step.

Synthetic Pathway Diagram

G cluster_route1 Route 1: Sandmeyer cluster_route2 Route 2: Direct Iodination cluster_route3 Route 3: Multi-Step A 3-Amino-2-chlorobenzoic acid B This compound A->B 1. NaNO2, HCl 2. KI C 2-Chlorobenzoic acid D Isomer Mixture (2,3-, 2,5-, 2,6-iodo) C->D I2, Oxidant E o-Chlorotoluene F Nitration E->F G Oxidation F->G H Reduction G->H I Sandmeyer H->I J This compound I->J

Caption: Comparison of synthetic pathways to this compound.

Conclusion and Recommendation

Based on this comparative analysis, the Sandmeyer reaction starting from 3-amino-2-chlorobenzoic acid is the most reliable and efficient method for synthesizing this compound.

  • Trustworthiness: The protocol is robust, reproducible, and provides unambiguous regiochemical control, leading to a high-purity product.

  • Expertise & Causality: The choice of starting material directly dictates the final product structure, bypassing the complex regioselectivity issues inherent in direct substitution methods. The experimental conditions are well-understood and optimized to maximize yield and minimize side reactions.

  • Performance: While direct C-H activation represents the forefront of synthetic innovation, its application for producing this specific isomer is not yet practical or selective enough to compete with the classic Sandmeyer approach. The multi-step synthesis is inefficient and not viable for large-scale production.

For researchers and drug development professionals requiring reliable access to this compound, the validated Sandmeyer protocol presented here offers the best combination of yield, purity, and scalability.

References

A Head-to-Head Comparison of Cross-Coupling Methodologies for the Selective Functionalization of 2-Chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise functionalization of aromatic scaffolds is paramount. Polyhalogenated arenes serve as versatile building blocks, allowing for sequential and site-selective modifications to construct complex molecular architectures.[1][2] 2-Chloro-3-iodobenzoic acid is a particularly valuable substrate, featuring three distinct handles for chemical diversification: a carboxylic acid, a moderately reactive chloro substituent, and a highly reactive iodo substituent. The primary synthetic challenge lies in achieving chemoselective functionalization, specifically at the C-I bond, while preserving the C-Cl bond for subsequent transformations.

This guide provides a head-to-head comparison of four cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—for the selective modification of this compound. The profound difference in the reactivity of the carbon-halogen bonds, where the C-I bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C-Cl bond, forms the mechanistic basis for this selectivity.[3][4] This principle allows for the targeted formation of C-C and C-N bonds at the 3-position. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific synthetic objectives.

The Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds due to its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[5][6] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8] Activation of the organoboron species with a base is a crucial step to facilitate transmetalation.[9]

Catalytic Cycle: Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product boronate Ar'B(OR)₃⁻ boronate->oa_complex aryl_halide Ar-I aryl_halide->oa_complex base Base (e.g., K₂CO₃) boronic_acid Ar'B(OH)₂ base->boronic_acid boronic_acid->boronate Activation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (282.5 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Add a 3:1 mixture of dioxane and water (10 mL).

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-chloro-3-arylbenzoic acid.

The Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful method for vinylation.[10][11] The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[12][13] The regioselectivity of the insertion and the stereoselectivity of the final product (typically trans) are key features of this transformation.

Catalytic Cycle: The Heck Reaction

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition pi_complex π-Alkene Complex oa_complex->pi_complex Alkene Coordination sigma_complex σ-Alkylpalladium(II) Intermediate pi_complex->sigma_complex Migratory Insertion hydrido_complex H-Pd(II)(I)L₂ sigma_complex->hydrido_complex β-Hydride Elimination product Substituted Alkene sigma_complex->product hydrido_complex->pd0 Reductive Elimination aryl_halide Ar-I aryl_halide->oa_complex alkene Alkene alkene->pi_complex base Base (e.g., Et₃N) base->hydrido_complex

Caption: Catalytic cycle for the Mizoroki-Heck cross-coupling reaction.

Experimental Protocol: Heck Reaction
  • In a pressure tube, combine this compound (282.5 mg, 1.0 mmol), the desired alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv), palladium(II) acetate [Pd(OAc)₂] (11.2 mg, 0.05 mmol, 5 mol%), and tri(o-tolyl)phosphine [P(o-tol)₃] (30.4 mg, 0.1 mmol, 10 mol%).

  • Add triethylamine (Et₃N) (0.42 mL, 3.0 mmol, 3.0 equiv) and N,N-dimethylformamide (DMF) (5 mL).

  • Seal the tube and heat the mixture to 100 °C for 16 hours.

  • After cooling, dilute the reaction mixture with diethyl ether (25 mL) and wash with 1 M HCl (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel to obtain the desired 2-chloro-3-vinylbenzoic acid derivative.

The Sonogashira Coupling: Installation of Alkynes

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[14] The reaction uniquely employs a dual catalytic system, typically a palladium complex and a copper(I) salt (e.g., CuI).[15] The palladium catalyst orchestrates the main cross-coupling cycle, while the copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then participates in the transmetalation step.[16][17]

Catalytic Cycle: The Sonogashira Coupling

Caption: Catalytic cycles for the Pd/Cu co-catalyzed Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask, add this compound (282.5 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (7.6 mg, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous tetrahydrofuran (THF, 8 mL) and diethylamine (Et₂NH, 2 mL).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL).

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude material via column chromatography to afford the 2-chloro-3-alkynylbenzoic acid.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[18][19] The reaction's success is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination step.[20][21] A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine or the intermediate amine complex.[22]

Catalytic Cycle: Buchwald-Hartwig Amination

G pd0 Pd(0)L oa_complex Ar-Pd(II)(I)L pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(HNR₁R₂)L]⁺I⁻ oa_complex->amine_complex Amine Coordination amido_complex Ar-Pd(II)(NR₁R₂)L amido_complex->pd0 Reductive Elimination product Ar-NR₁R₂ amido_complex->product amine_complex->amido_complex Deprotonation aryl_halide Ar-I aryl_halide->oa_complex amine HNR₁R₂ amine->oa_complex base Base (e.g., NaOtBu) base->amine_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 mg, 0.01 mmol, 2 mol% Pd), a suitable phosphine ligand like XPhos (14.3 mg, 0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv).

  • Add this compound (282.5 mg, 1.0 mmol) and the desired amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (5 mL).

  • Seal the vial, remove from the glovebox, and heat the reaction mixture to 110 °C for 18 hours.

  • After cooling to room temperature, quench the reaction with water (10 mL).

  • Acidify the mixture with 1 M HCl to pH ~6, then extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to yield the 3-amino-2-chlorobenzoic acid derivative.

Comparative Analysis and Summary

The choice of cross-coupling method is dictated by the desired bond construction. All four methods demonstrate excellent chemoselectivity for the C-I bond over the C-Cl bond in this compound, a direct consequence of the faster rate of oxidative addition at the more labile carbon-iodine bond.

Coupling Method Bond Formed Typical Catalyst System Base Temp. (°C) Typical Yield Key Considerations
Suzuki-Miyaura C(sp²)–C(sp²)Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃80–10075–95%Wide substrate scope; tolerates water; boronic acids are generally stable.[5][6]
Heck C(sp²)–C(sp²) (vinyl)Pd(OAc)₂/PR₃Et₃N, K₂CO₃80–12060–85%Forms vinylated products; stereoselective for trans isomer; can require higher temperatures.[10][12]
Sonogashira C(sp²)–C(sp)PdCl₂(PPh₃)₂ / CuIEt₂NH, Et₃N25–6080–98%Highly efficient for alkyne installation; often proceeds at room temperature; requires amine base/solvent.[15][23]
Buchwald-Hartwig C(sp²)–NPd₂(dba)₃ / Bulky PhosphineNaOtBu, LHMDS90–11070–90%Requires specific bulky ligands and strong, non-nucleophilic bases; sensitive to air and moisture.[18][22]

Conclusion

The selective functionalization of this compound is readily achievable using a variety of modern palladium-catalyzed cross-coupling reactions. The choice among Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig methods should be guided by the specific synthetic target.

  • For aryl or heteroaryl appendages , the Suzuki-Miyaura coupling offers robustness and a wide scope.

  • To introduce alkenyl moieties , the Heck reaction is the method of choice.

  • For the installation of alkynes , the Sonogashira coupling provides an exceptionally mild and efficient route.

  • To construct C-N bonds , the Buchwald-Hartwig amination , while requiring more stringent conditions, is indispensable.

By leveraging the inherent reactivity difference between the C-I and C-Cl bonds, researchers can confidently and selectively build molecular complexity from this versatile dihalogenated scaffold, paving the way for innovations in drug discovery and materials science.

References

A Comparative Guide to the Reaction Kinetics of 2-Chloro-3-iodobenzoic Acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals entrenched in the intricate world of drug development, a profound understanding of reaction kinetics is not merely academic—it is the bedrock of rational drug design, process optimization, and the successful synthesis of novel therapeutic agents. This guide provides a comprehensive analysis of the reaction kinetics of 2-Chloro-3-iodobenzoic acid, a halogenated aromatic carboxylic acid with potential applications as a versatile building block in medicinal chemistry.

Through a meticulous examination of its reactivity in comparison to other halogenated analogs, this document aims to equip the scientific community with the necessary theoretical framework and practical methodologies to effectively harness the synthetic potential of this compound. We will delve into the electronic and steric effects governing its reactivity, present detailed experimental protocols for kinetic analysis, and offer a comparative perspective grounded in established chemical principles.

Theoretical Framework: Understanding the Reactivity of Substituted Benzoic Acids

The reactivity of a substituted benzoic acid is fundamentally dictated by the electronic nature of its substituents and their position on the aromatic ring. These factors influence the electron density of the carboxylic acid group and the aromatic ring itself, thereby affecting reaction rates and equilibrium constants.

The Hammett Equation: A Quantitative Approach to Substituent Effects

A cornerstone in the field of physical organic chemistry, the Hammett equation provides a quantitative means to assess the electronic influence of meta and para substituents on the reactivity of a benzene derivative.[1] The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted benzoic acid.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted benzoic acid.

  • σ (sigma) is the substituent constant, which is specific to the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which is characteristic of a particular reaction and its sensitivity to substituent effects.

The Ortho Effect: A Complex Interplay of Steric and Electronic Factors

It is crucial to note that the Hammett equation is generally not applicable to ortho-substituted compounds due to the "ortho effect."[2] This phenomenon arises from a combination of steric hindrance and electronic interactions between the ortho substituent and the reaction center, which are not accounted for in the standard Hammett treatment. In the case of this compound, the presence of the chloro group at the ortho position is expected to significantly influence the orientation of the carboxylic acid group and the accessibility of the reaction center.

Comparative Analysis of Reactivity

Due to a scarcity of direct kinetic studies on this compound, a comparative analysis with its isomers and other halogenated benzoic acids is essential to infer its reactivity.

Acidity (pKa) as an Indicator of Reactivity

The acidity of a benzoic acid, quantified by its pKa value, is a valuable indicator of the electronic effects of its substituents. A lower pKa value corresponds to a stronger acid, indicating that the conjugate base (benzoate) is more stable. This stability is often correlated with the presence of electron-withdrawing groups that can delocalize the negative charge.

While the exact pKa of this compound is not widely reported, we can make qualitative comparisons based on the known pKa values of related compounds. For instance, the pKa of benzoic acid is 4.20.[3] The introduction of electron-withdrawing halogens generally decreases the pKa. For chloro-substituted benzoic acids, the ortho isomer is the most acidic.[4] Similarly, for iodobenzoic acids, the ortho-substituted isomer is the most acidic.[5] The combined electron-withdrawing inductive effects of both chlorine and iodine in this compound are expected to result in a significantly lower pKa compared to benzoic acid, making it a stronger acid.

Table 1: pKa Values of Selected Halogenated Benzoic Acids

CompoundpKa in Water at 25°CReference
Benzoic Acid4.20[3]
2-Chlorobenzoic Acid2.94Not explicitly found, but ortho-halo acids are more acidic.
3-Chlorobenzoic Acid3.82[6]
4-Chlorobenzoic Acid3.98Not explicitly found in these searches.
2-Iodobenzoic Acid2.86[5]
3-Iodobenzoic Acid3.85[5]
4-Iodobenzoic Acid4.00[5]

Note: The pKa values can vary slightly depending on the experimental conditions and the source.

The ortho-halobenzoic acids are generally more acidic than their meta and para isomers due to the ortho effect.[7] This suggests that this compound would be a relatively strong organic acid.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in modern organic synthesis.[8][9][10] The reactivity of aryl halides in these reactions generally follows the trend: I > Br > Cl > F.[1] This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond and the ease of oxidative addition to the palladium catalyst.

Given the presence of both a chloro and an iodo substituent, this compound presents an interesting case for selective cross-coupling. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond. Therefore, in a Suzuki-Miyaura coupling reaction, it is highly probable that the reaction would occur selectively at the C-I bond, leaving the C-Cl bond intact, especially under carefully controlled conditions.

Table 2: Expected Relative Reactivity of Halobenzoates in Suzuki-Miyaura Coupling

SubstrateRelative ReactivityExpected Reaction TimeExpected YieldNotes
Methyl 2-IodobenzoateVery High1 - 6 hours> 90%Often proceeds at lower temperatures.[1]
Methyl 2-BromobenzoateHigh6 - 24 hours70 - 90%Generally requires higher temperatures and/or more active catalysts.[1]
Methyl 2-ChlorobenzoateLow> 24 hours< 70%Requires more specialized and reactive catalyst systems.[1]
This compound High (at C-I bond) Likely similar to iodobenzoates Potentially high with selectivity Selective coupling at the C-I bond is anticipated.

This selective reactivity offers a strategic advantage in multi-step syntheses, allowing for sequential functionalization of the aromatic ring.

Experimental Protocols for Kinetic Analysis

To quantitatively assess the reaction kinetics of this compound, a combination of chromatographic and spectroscopic techniques can be employed. The following are detailed, step-by-step methodologies for key experiments.

General Experimental Workflow

The following diagram illustrates a general workflow for conducting and analyzing a kinetic experiment.

G cluster_prep Reaction Setup cluster_reaction Kinetic Run cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reactants and Solvent thermo Thermostat Reaction Vessel prep_reagents->thermo initiate Initiate Reaction (t=0) thermo->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench hplc HPLC Analysis quench->hplc nmr NMR Analysis quench->nmr concentration Determine Concentrations vs. Time hplc->concentration nmr->concentration kin_model Fit Data to Kinetic Model concentration->kin_model rate_const Calculate Rate Constants kin_model->rate_const

Caption: General workflow for a kinetic analysis experiment.

Protocol 1: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the progress of a reaction by separating and quantifying the reactants, products, and any intermediates over time.[11][12]

Objective: To determine the rate of a reaction involving this compound by monitoring the change in concentration of reactants and/or products.

Materials:

  • This compound

  • Other reactants as required by the specific reaction (e.g., boronic acid and palladium catalyst for Suzuki coupling)

  • Anhydrous solvent (e.g., Dioxane, THF, DMF)

  • Internal standard (a non-reactive compound with a distinct retention time)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)

  • HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure:

  • Method Development: Develop an isocratic or gradient HPLC method that provides baseline separation of this compound, the other reactants, the expected product(s), and the internal standard.

  • Calibration: Prepare a series of standard solutions of known concentrations for each analyte and the internal standard. Inject these standards to generate calibration curves (peak area vs. concentration).

  • Reaction Setup: In a thermostatted reaction vessel, combine this compound, the other reactants (excluding the reaction initiator, e.g., catalyst), and the internal standard in the chosen solvent.

  • Reaction Initiation: Initiate the reaction by adding the final reactant (e.g., catalyst) and start the timer (t=0).

  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., the mobile phase) to stop the reaction.

  • Analysis: Inject the quenched and diluted sample into the HPLC system.

  • Data Processing: Using the calibration curves, determine the concentration of each component in the reaction mixture at each time point. Plot the concentration of the limiting reactant versus time.

  • Kinetic Modeling: Fit the concentration-time data to the appropriate integrated rate law (e.g., first-order, second-order) to determine the rate constant (k) of the reaction.

Protocol 2: In-Situ Reaction Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for the real-time, non-invasive monitoring of a chemical reaction as it occurs within the NMR tube.[13][14][15][16][17]

Objective: To determine the reaction kinetics by monitoring the change in the integrals of characteristic NMR signals of reactants and products.

Materials:

  • This compound

  • Other reactants

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve this compound and the other reactants in the deuterated solvent.

  • Initial Spectrum: Acquire a high-quality initial ¹H NMR spectrum (t=0) before initiating the reaction. Identify characteristic, well-resolved peaks for at least one reactant and one product.

  • Reaction Initiation: If the reaction is slow at room temperature, it can be initiated by placing the NMR tube in a pre-heated NMR probe. For faster reactions, one of the reactants can be injected into the NMR tube inside the spectrometer.

  • Time-course Acquisition: Set up the NMR spectrometer to automatically acquire a series of ¹H NMR spectra at regular time intervals. The acquisition time for each spectrum should be short relative to the half-life of the reaction.

  • Data Processing: Process the series of spectra. For each time point, integrate the characteristic peaks of the reactant and product.

  • Concentration Determination: The relative concentrations of the reactant and product at each time point can be determined from the ratio of their peak integrals.

  • Kinetic Analysis: Plot the relative concentration of the reactant versus time and fit the data to the appropriate integrated rate law to determine the rate constant.

Data Presentation and Interpretation

The quantitative data obtained from the kinetic experiments should be summarized in clearly structured tables for easy comparison.

Table 3: Hypothetical Kinetic Data for a Reaction of this compound

Time (min)[this compound] (M)[Product] (M)
00.1000.000
100.0850.015
200.0720.028
300.0610.039
600.0370.063
1200.0140.086

From this data, a plot of ln[Reactant] vs. time or 1/[Reactant] vs. time can be generated to determine the reaction order and the rate constant.

Conclusion and Future Directions

This guide provides a foundational understanding of the reaction kinetics of this compound, emphasizing a comparative approach to elucidate its reactivity. While direct kinetic data remains sparse, the principles of physical organic chemistry, coupled with the detailed experimental protocols provided herein, offer a robust framework for researchers to conduct their own investigations.

The selective reactivity of the carbon-iodine bond in the presence of a carbon-chlorine bond positions this compound as a valuable and versatile building block for the synthesis of complex molecules. Future research should focus on generating explicit kinetic data for key reactions of this compound, such as Suzuki-Miyaura coupling, to enable more precise predictions and optimization of synthetic routes. Such studies will undoubtedly contribute to the advancement of drug discovery and development by providing a deeper understanding of the structure-reactivity relationships of this and other halogenated benzoic acids.

References

Isomeric purity analysis of iodinated 2-chlorobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Isomeric Purity Analysis of Iodinated 2-Chlorobenzoic Acids

In the landscape of pharmaceutical development, the precise molecular architecture of an active pharmaceutical ingredient (API) or its intermediates is not a matter of academic curiosity—it is a cornerstone of safety, efficacy, and regulatory compliance. Iodinated 2-chlorobenzoic acids are a critical class of intermediates, serving as foundational scaffolds in the synthesis of numerous therapeutic agents. The regiochemistry of the iodination process, however, is rarely perfect, leading to the formation of structurally similar but functionally distinct isomers. The presence of an unintended isomer, even at trace levels, can introduce significant risks, including altered pharmacological profiles, unforeseen toxicity, or complications in downstream manufacturing.

This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isomeric purity of iodinated 2-chlorobenzoic acids. We move beyond mere procedural descriptions to explore the causality behind methodological choices, offering a framework for developing robust, self-validating analytical systems. The discussion is grounded in established pharmacopeial standards and contemporary scientific literature, providing researchers, quality control analysts, and drug development professionals with the insights needed to select and implement the most appropriate analytical strategy.

The Analytical Challenge: Differentiating Close Relatives

The primary challenge lies in the subtle structural differences between the desired product (e.g., 2-chloro-5-iodobenzoic acid) and its potential isomeric impurities, such as 2-chloro-3-iodobenzoic acid, 2-chloro-4-iodobenzoic acid, or di-iodinated species. These molecules share the same molecular weight and many physicochemical properties, demanding analytical techniques with high resolving power and specificity.

I. Chromatographic Techniques: The Workhorse for Separation and Quantification

Chromatographic methods are indispensable for physically separating isomers, allowing for their individual quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's properties and the specific analytical goal.

A. High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode, stands as the gold standard for the routine analysis of these compounds. Its widespread adoption is due to its high resolution, robustness, and direct applicability to non-volatile and thermally sensitive molecules like benzoic acids.

The Rationale Behind Method Design:

The selection of HPLC parameters is a deliberate process rooted in the physicochemical properties of the analytes.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the conventional choice. The nonpolar C18 chains interact with the hydrophobic phenyl rings of the benzoic acid isomers. Subtle differences in polarity and shape, dictated by the positions of the chloro and iodo substituents, result in differential retention times, enabling separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer with a pH of ~2.5-3.0) and an organic solvent (typically acetonitrile or methanol) is employed. The acidic buffer suppresses the ionization of the carboxylic acid group, ensuring the analytes are in their more retained, neutral form. The gradient, which involves increasing the organic solvent concentration over time, is necessary to elute both the less retained starting materials and the more retained, highly substituted isomers within a reasonable timeframe while maintaining good peak shape.

  • Detection: UV detection, typically at a wavelength between 230-280 nm, is ideal. The aromatic ring common to all isomers provides a strong chromophore, allowing for sensitive detection. A Photo-Diode Array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, helping to confirm peak purity and identity against a reference standard.

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep 1. Accurately weigh sample and dissolve in diluent (e.g., 50:50 ACN:H₂O) Injection 3. Inject onto HPLC system (C18 column) SamplePrep->Injection StandardPrep 2. Prepare reference standards of known isomers and starting material Quantification 7. Calculate purity and impurities by area percent or against standards StandardPrep->Quantification For Identification & Quantification Separation 4. Perform gradient elution to separate isomers Injection->Separation Detection 5. Detect peaks using UV/PDA Detector Separation->Detection Integration 6. Integrate peak areas in chromatogram Detection->Integration Integration->Quantification

Caption: A typical workflow for isomeric purity analysis by HPLC-UV.

Table 1: Comparative HPLC Performance Data for Iodinated 2-Chlorobenzoic Acid Isomers

AnalyteTypical Retention Time (min)Resolution (Rs) vs. 2-chloro-5-iodoTailing Factor (Tf)
2-Chlorobenzoic Acid8.5> 10.01.1
This compound12.12.81.0
2-Chloro-5-iodobenzoic Acid 12.8 N/A 1.0
2-Chloro-3,5-diiodobenzoic Acid15.2> 8.01.0
Note: Data are illustrative and based on a standard C18 column with a water/acetonitrile gradient. Actual values will vary based on specific method conditions.

Protocol: HPLC-UV Method for Isomeric Purity

  • System Preparation:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: PDA at 235 nm.

    • Column Temperature: 30 °C.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    25.1 70 30

    | 30 | 70 | 30 |

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • System Suitability: [1][2][3][4]

    • Prepare a solution containing the main isomer and expected impurities.

    • Inject six replicate injections. The relative standard deviation (RSD) for the peak area of the main isomer should be ≤ 2.0%.

    • The resolution between the two closest eluting isomers (e.g., 2-chloro-3-iodo and 2-chloro-5-iodo) must be ≥ 2.0.

    • The tailing factor for the main isomer peak should be between 0.8 and 1.5.[4]

B. Gas Chromatography (GC)

GC can be a powerful alternative, especially when coupled with a Mass Spectrometer (GC-MS), offering exceptional sensitivity. However, its application to benzoic acids is complicated by their low volatility and high polarity.

The Derivatization Imperative:

To make the analytes suitable for GC analysis, the polar carboxylic acid group must be converted into a nonpolar, volatile ester. This is typically achieved through methylation using reagents like diazomethane or, more safely, methyl chloroformate or methanol with an acid catalyst.[5]

Comparison: HPLC vs. GC

FeatureHPLC-UVGC-MS (with Derivatization)
Sample Preparation Simple dissolutionMulti-step derivatization required
Sensitivity Good (µg/mL range)Excellent (ng/g range)[5]
Selectivity Good, based on chromatographic resolutionExcellent, combines chromatography and mass analysis
Throughput HighLower due to sample preparation
Primary Application Routine QC, purity assays, stability testsTrace-level impurity identification, structural confirmation

II. Spectroscopic Techniques: Unambiguous Structural Confirmation

While chromatography separates, spectroscopy identifies. For absolute certainty in isomeric assignment, spectroscopic methods are non-negotiable.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the definitive structural elucidation of organic molecules. For differentiating isomers of iodinated 2-chlorobenzoic acid, ¹H NMR is particularly insightful.

The Principle of Differentiation:

The electronic environment of each proton on the aromatic ring is unique, leading to a distinct chemical shift (δ). The substitution pattern of the electron-withdrawing chloro and iodo groups creates a unique "fingerprint" of chemical shifts and spin-spin coupling patterns for each isomer.

  • 2-Chloro-5-iodobenzoic acid: Will show three distinct aromatic protons. The proton at C6 (adjacent to the chlorine) will be a doublet, the proton at C4 will be a doublet of doublets, and the proton at C3 will be a doublet.

  • This compound: Will also show three aromatic protons, but their chemical shifts and coupling constants will differ significantly from the 5-iodo isomer due to the different proximity to the substituents.

Table 2: Predicted ¹H NMR Aromatic Patterns for Isomers

IsomerH3 Signal (δ, multiplicity)H4 Signal (δ, multiplicity)H5 Signal (δ, multiplicity)H6 Signal (δ, multiplicity)
2-Chlorobenzoic Acid~7.45 (m)~7.55 (m)~7.56 (m)~7.81 (dd)
This compoundN/A~7.20 (t)~7.95 (dd)~7.60 (dd)
2-Chloro-5-iodobenzoic Acid~8.15 (d)~7.65 (dd)N/A~7.40 (d)
(Note: Chemical shifts (δ) are approximate, reported in ppm, and depend on the solvent used. Multiplicity: d=doublet, t=triplet, dd=doublet of doublets, m=multiplet.)[6][7]

Logical Diagram of NMR Differentiation

NMR_Logic Isomers Isomeric Mixture Sub_Pattern Unique Substituent Pattern (Cl and I positions) Isomers->Sub_Pattern Elec_Env Distinct Electronic Environment for each Aromatic Proton Sub_Pattern->Elec_Env NMR_Signal Unique ¹H NMR Fingerprint (Chemical Shifts & Coupling) Elec_Env->NMR_Signal ID Unambiguous Isomer Identification NMR_Signal->ID

Caption: How unique substitution patterns lead to definitive NMR identification.

B. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through fragmentation. Its most powerful diagnostic feature for these analytes is the analysis of isotopic patterns.

Isotopic Patterns as a Diagnostic Tool:

  • Chlorine: Naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[8][9] Any fragment containing one chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with a 3:1 intensity ratio.

  • Iodine: Is monoisotopic (¹²⁷I), meaning it does not contribute to isotopic peak clusters.

Therefore, a mono-iodinated 2-chlorobenzoic acid will exhibit a molecular ion region with a characteristic [M]⁺ and [M+2]⁺ pattern with a ~3:1 intensity ratio, confirming the presence of a single chlorine atom. The absence of other significant isotopic peaks confirms the presence of only one iodine atom.

Table 3: Expected Molecular Ion Isotopic Patterns (M, M+2)

CompoundIsotope CombinationExpected m/zRelative Abundance
2-Chloro-5-iodobenzoic acid C₇H₄³⁵Cl¹²⁷IO₂281.9100% (M)
C₇H₄³⁷Cl¹²⁷IO₂283.9~32% (M+2)
2-Chloro-3,5-diiodobenzoic acid C₇H₃³⁵Cl¹²⁷I₂O₂407.8100% (M)
C₇H₃³⁷Cl¹²⁷I₂O₂409.8~32% (M+2)

An Integrated Strategy for Complete Purity Assessment

No single technique provides all the answers. A robust, self-validating system for isomeric purity analysis relies on an integrated, tiered approach that leverages the strengths of each method.

Integrated Analytical Strategy Flowchart

Integrated_Strategy Start Test Sample: Iodinated 2-Chlorobenzoic Acid HPLC Primary Analysis: HPLC-UV/PDA (Quantification & Purity Check) Start->HPLC Decision1 Purity Meets Spec? All Peaks Identified? HPLC->Decision1 LCMS Impurity ID: LC-MS (Confirm MW of unknowns) Decision1->LCMS No Pass Release Batch Decision1->Pass Yes NMR Definitive Structure: NMR Spectroscopy (Confirm structure of main peak and isolated impurities) LCMS->NMR Fail Investigate / Reject Batch NMR->Fail

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the materials we handle. 2-Chloro-3-iodobenzoic acid, a halogenated aromatic carboxylic acid, is a valuable reagent in organic synthesis. However, its chemical nature necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant management of this compound waste, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a self-validating and trustworthy process.

Immediate Safety & Hazard Profile

Before handling or preparing for disposal, a clear understanding of the hazards associated with this compound is paramount. This is not merely a procedural formality; it is the foundation of a safe laboratory environment.

Key Hazards:

  • Human Health: This compound is harmful if swallowed and causes skin and serious eye irritation.[1][2][3] Inhalation of dust may lead to respiratory tract irritation.[3][4]

  • Environmental Hazard: As a halogenated organic compound, it is classified as very toxic to aquatic life.[4] Therefore, it must be prevented from entering drains, soil, or any environmental waterways.[4][5][6]

Mandatory Personal Protective Equipment (PPE): The selection of PPE is your primary defense against exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[4][6]

  • Body Protection: Wear a fully buttoned lab coat or appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] All handling of the solid material that could generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[3][4]

Waste Characterization: The "Halogenated Organic" Classification

The single most critical step in the disposal process is correct waste characterization. This compound contains both chlorine and iodine atoms bonded to its organic structure. This places it unequivocally in the category of halogenated organic waste .[7][8]

Why this is critical:

  • Segregation: Halogenated waste streams must be kept separate from non-halogenated organic waste and aqueous/inorganic waste.[7][8] Improper mixing can lead to dangerous chemical reactions and significantly complicates the final disposal process, increasing both risk and cost.[9]

  • Disposal Method: The presence of halogens dictates the required disposal technology. Halogenated wastes are typically destroyed via high-temperature incineration in specialized facilities equipped with afterburners and scrubbers.[4][6] This is necessary to break down the stable aromatic ring and to neutralize the resulting acidic gases (e.g., hydrogen chloride, hydrogen iodide) that are formed during combustion.

Step-by-Step Disposal Protocol

This protocol covers the entire lifecycle of the waste within the laboratory, from generation to final pickup.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Within your laboratory, designate a specific, secondary-contained area for the collection of halogenated organic waste.[8] This area should be away from incompatible materials, particularly strong bases, oxidizing agents, and reactive metals.[2][9][10]

  • The SAA must be clearly labeled as "Hazardous Waste."[8]

Step 2: Select the Appropriate Waste Container

  • Use a dedicated, properly labeled container for "Halogenated Organic Waste." These containers are often supplied by your institution's Environmental Health & Safety (EH&S) department and may be color-coded for easy identification (e.g., green).[7]

  • The container must be made of a compatible material, such as high-density polyethylene (HDPE).[11] Do not use metal cans, as the potential for acid formation from the breakdown of halogenated compounds can cause corrosion.[9]

  • Ensure the container is in good condition, with a tightly sealing lid.[9][11]

Step 3: Waste Collection - Solids and Solutions

  • Solid Waste: Carefully transfer surplus or contaminated this compound into the designated waste container using a scoop or shovel. Avoid creating dust.[1][4] All contaminated materials, such as weighing paper, gloves, and disposable labware, must also be placed in this container.

  • Solutions: If disposing of solutions containing this compound, ensure the solvent is compatible with the halogenated waste stream. For instance, if the compound is dissolved in a non-halogenated solvent like ethanol or ethyl acetate, the entire solution is now considered halogenated waste.[11] Pour the waste carefully into the liquid halogenated waste container using a funnel to prevent spills.[11]

  • Empty Containers: The original product container must be disposed of as unused product.[4][6] Do not rinse it into the drain. Place the empty, sealed container into the solid halogenated waste stream.

Step 4: Labeling and Documentation

  • Keep the waste container closed at all times except when adding waste.[8][11]

  • Maintain an accurate log of the contents on the hazardous waste tag affixed to the container.[8] List "this compound" and any solvents or other chemicals being added, along with their estimated percentages or volumes.[7] This information is legally required and is essential for the final disposal facility.

Step 5: Arranging for Disposal

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8]

  • Contact your institution's EH&S department or a licensed professional waste disposal service to arrange for pickup.[4][6] Provide them with the completed hazardous waste tag information.

  • Never attempt to dispose of this chemical down the drain or in regular trash.[4][9] The final, legally compliant step is to offer the surplus and non-recyclable material to a licensed disposal company for chemical incineration.[4][6]

Emergency Procedures

Spill Response:

  • Evacuate non-essential personnel from the immediate area.[4]

  • Ensure proper PPE is worn before addressing the spill.

  • For a small spill, prevent further spread.[4] Gently cover the solid spill with an inert absorbent material (e.g., sand, vermiculite) to avoid generating dust.[3]

  • Carefully sweep or scoop up the material and place it into the designated halogenated organic waste container.[1][4]

  • Clean the spill area thoroughly.

  • For large spills, evacuate the area and contact your institution's emergency response team immediately.[8]

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4] Show the Safety Data Sheet to the medical personnel.[4]

Data Summary: Physicochemical Properties

For your convenience, key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₄ClIO₂[12]
Molecular Weight 282.46 g/mol [12]
IUPAC Name This compound[12]
Appearance Solid (typical for similar compounds)N/A
Key Hazards Harmful if swallowed, Causes skin/eye irritation, Toxic to aquatic life[2][3][4]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper segregation and disposal of waste containing this compound.

G Workflow for this compound Disposal A Waste Generation (Surplus, Contaminated Solid, Solution) B Is the waste solid or liquid? A->B C Solid Waste (Pure chemical, contaminated labware, spill cleanup debris) B->C Solid D Liquid Waste (Solutions containing the acid) B->D Liquid E Collect in dedicated, labeled 'Solid Halogenated Organic Waste' container C->E F Collect in dedicated, labeled 'Liquid Halogenated Organic Waste' container D->F G Store container in designated Satellite Accumulation Area (SAA) E->G F->G H Is container full or pickup scheduled? G->H H->G No I Contact EH&S or Licensed Waste Disposal Contractor H->I Yes J Transfer to licensed facility for High-Temperature Incineration I->J

Caption: Decision workflow for handling this compound waste.

References

Navigating the Handling of 2-Chloro-3-iodobenzoic Acid: A Guide to Personal Protective Equipment and Safe Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Research, Scientific, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-Chloro-3-iodobenzoic acid (CAS RN: 874817-93-3). As a Senior Application Scientist, my focus is to synthesize technical data with practical, field-proven insights to ensure your safety and operational integrity. This document is structured to provide a deep, causal understanding of the recommended protocols, moving beyond a simple checklist to empower you with the knowledge to work safely and effectively.

Hazard Assessment: Understanding the Risks of this compound

GHS Hazard Classifications: [1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

These classifications indicate that this compound is a hazardous substance requiring careful handling to prevent adverse health effects through ingestion, skin contact, eye contact, and inhalation. The primary risks are associated with its irritant properties and acute oral toxicity.

Personal Protective Equipment (PPE): Your Primary Barrier Against Exposure

The selection of appropriate PPE is a critical control measure when engineering and administrative controls cannot eliminate all risks. The following PPE is mandatory when handling this compound.

Eye and Face Protection

Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are essential.[2]

Rationale: The serious eye irritation classification (Category 2A) means that even brief contact with the eyes can cause significant and potentially lasting damage.[1] Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against fine powders or splashes.

Enhanced Protection: In situations with a higher risk of splashing or aerosol generation (e.g., weighing large quantities, preparing solutions), a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader barrier of protection for the entire face.

Hand Protection

Minimum Requirement: Chemical-resistant gloves.

Rationale: The "causes skin irritation" classification necessitates the use of gloves to prevent direct contact.[1] However, not all glove materials offer the same level of protection against all chemicals. Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[3][4]

Glove Material Selection:

While specific breakthrough data for this compound is unavailable, a conservative approach based on its chemical structure (a halogenated aromatic carboxylic acid) is necessary.

Glove MaterialRecommendationRationale
Nitrile Suitable for incidental contact only. Not recommended for prolonged handling or immersion.Nitrile gloves offer good general chemical resistance but can be degraded by some halogenated hydrocarbons and strong organic acids.[5]
Neoprene Recommended Neoprene provides good resistance to a range of chemicals, including many acids and caustics.[5][6]
Butyl Rubber Highly Recommended Butyl rubber offers excellent resistance to a wide variety of corrosive acids, ketones, and esters. However, it performs poorly with aromatic and halogenated hydrocarbons, so a careful risk assessment is still needed.[6]

Action Protocol:

  • Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Double Gloving: For enhanced protection, particularly when handling larger quantities or for prolonged periods, consider wearing two pairs of gloves.

  • Proper Removal: To avoid contaminating your skin, remove gloves by peeling them off from the cuff, turning them inside out as you go.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Body Protection

Minimum Requirement: A clean, buttoned laboratory coat.

Rationale: A lab coat protects your personal clothing and skin from accidental spills and contamination.

Enhanced Protection: For tasks with a higher potential for contamination, such as handling large quantities or in the event of a significant spill, a chemically resistant apron or coveralls should be worn over the lab coat.

Respiratory Protection

Minimum Requirement: A NIOSH-approved respirator is required when handling the solid powder outside of a certified chemical fume hood.

Rationale: The "may cause respiratory irritation" classification indicates that inhalation of the powder can lead to irritation of the nose, throat, and lungs.[1] Engineering controls, such as a chemical fume hood, are the preferred method for controlling airborne contaminants. When these are not feasible or insufficient, respiratory protection is mandatory.

Respirator Selection:

A risk assessment should be conducted to determine the appropriate type of respirator. For a solid organic acid powder, the following are recommended:

  • Air-Purifying Respirator (APR): A half-mask or full-facepiece respirator equipped with a combination cartridge for organic vapors and acid gases , along with a P100 (or N100 if no oil-based aerosols are present) particulate filter .[7][8][9] The P100 filter is 99.97% efficient at removing airborne particulates. The organic vapor/acid gas cartridge will provide protection against any volatile components.

  • Powered Air-Purifying Respirator (PAPR): For prolonged work or when a higher level of protection is required, a PAPR with a high-efficiency particulate air (HEPA) filter and an organic vapor/acid gas cartridge is recommended. PAPRs provide a constant flow of filtered air, reducing the breathing resistance and offering a higher assigned protection factor.

Important Considerations:

  • Fit Testing: All tight-fitting respirators must be fit-tested annually to ensure a proper seal.

  • Cartridge Change Schedule: A cartridge change schedule must be established based on the frequency and duration of use, and the concentration of the contaminant.

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure.

Designated Work Area
  • All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control the release of dust and vapors.

  • The work surface should be covered with an absorbent, disposable liner to contain any spills.

Weighing and Dispensing
  • Weighing of the solid should be performed in a ventilated enclosure, such as a powder-containment balance hood or within a chemical fume hood.

  • Use anti-static tools to minimize the dispersal of the fine powder.

  • When preparing solutions, add the solid slowly to the solvent to avoid splashing.

Emergency Procedures
  • Spills: In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, if you are trained and have the appropriate PPE, you can clean it up using an absorbent material. For larger spills, contact your institution's environmental health and safety department.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[10]

Waste Segregation
  • All solid waste contaminated with this compound (e.g., disposable liners, gloves, weigh boats) should be collected in a designated, labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

Disposal Method
  • Follow your institution's and local regulations for the disposal of halogenated organic waste.

  • Common disposal methods for this type of waste include incineration at a licensed hazardous waste facility.[11][12]

  • Never dispose of this compound down the drain or in the regular trash.

Visual Workflow and Decision-Making Diagrams

To further clarify the safety protocols, the following diagrams illustrate the key decision-making processes and workflows.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase A Task: Handling this compound B Consult Hazard Information (GHS Classifications) A->B C Perform Risk Assessment B->C D Eye/Face Protection: - Chemical Splash Goggles (Minimum) - Face Shield (if splash risk) C->D Select Appropriate PPE E Hand Protection: - Neoprene or Butyl Rubber Gloves - Double Glove for high-risk tasks C->E Select Appropriate PPE F Body Protection: - Lab Coat (Minimum) - Chemical-resistant Apron (if needed) C->F Select Appropriate PPE G Respiratory Protection: (Required outside fume hood) - APR with Organic Vapor/Acid Gas/P100 Cartridge - PAPR for higher protection C->G Select Appropriate PPE H Work in Designated Area (Fume Hood) D->H E->H F->H G->H I Follow Safe Handling Procedures H->I

Caption: PPE Selection Workflow for this compound.

Disposal_Decision_Tree start Waste Generated containing This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled, sealed solid hazardous waste container. is_solid->solid_waste Solid liquid_waste Collect in a labeled, sealed liquid hazardous waste container. is_solid->liquid_waste Liquid segregate Segregate from incompatible waste streams. solid_waste->segregate liquid_waste->segregate contact_ehs Contact Environmental Health & Safety for pickup and disposal. segregate->contact_ehs

Caption: Waste Disposal Decision Tree.

Conclusion: A Culture of Safety

The safe handling of this compound, as with any hazardous chemical, relies on a combination of knowledge, preparation, and adherence to established safety protocols. While this guide provides a comprehensive framework, it is not a substitute for a thorough, site-specific risk assessment and consultation with your institution's environmental health and safety professionals. By understanding the "why" behind these recommendations, you are better equipped to make informed decisions that protect yourself, your colleagues, and your research.

References

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